Fmoc-Tyr(3-F,tBu)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H28FNO5 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-fluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C28H28FNO5/c1-28(2,3)35-25-13-12-17(14-23(25)29)15-24(26(31)32)30-27(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-14,22,24H,15-16H2,1-3H3,(H,30,33)(H,31,32)/t24-/m0/s1 |
InChI Key |
ZLZOTVKOIDTAHM-DEOSSOPVSA-N |
Isomeric SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Fmoc-Tyr(3-F,tBu)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of Fmoc-Tyr(3-F,tBu)-OH, a valuable building block in peptide synthesis for the development of novel therapeutics. The introduction of a fluorine atom at the 3-position of the tyrosine ring and a tert-butyl protecting group on the phenolic hydroxyl function offers unique properties for peptide design, including enhanced metabolic stability and modified binding affinities.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The overall strategy involves the initial preparation of 3-fluoro-L-tyrosine, followed by a series of protection and deprotection steps to selectively introduce the tert-butyl and Fmoc groups.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Fluoro-L-tyrosine
The synthesis of 3-fluoro-L-tyrosine can be achieved through a multi-step sequence starting from L-tyrosine. A common approach involves nitration, diazotization, fluorination (Balz-Schiemann reaction), and subsequent reduction.
Protocol:
-
Nitration of L-Tyrosine: L-tyrosine is first nitrated at the 3-position using a mixture of nitric acid and sulfuric acid at low temperatures.
-
Reduction of the Nitro Group: The resulting 3-nitro-L-tyrosine is then reduced to 3-amino-L-tyrosine using a reducing agent such as hydrogen gas with a palladium catalyst.
-
Diazotization and Fluorination (Balz-Schiemann Reaction): The 3-amino-L-tyrosine is diazotized with sodium nitrite in the presence of a non-aqueous acid like tetrafluoroboric acid. The resulting diazonium salt is then thermally decomposed to yield 3-fluoro-L-tyrosine.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Nitration | L-Tyrosine | HNO₃, H₂SO₄ | - | 0-5 | 2-4 | 70-80 |
| Reduction | 3-Nitro-L-tyrosine | H₂, Pd/C | Methanol | 25 | 4-6 | 90-95 |
| Fluorination | 3-Amino-L-tyrosine | NaNO₂, HBF₄ | Water/Ethanol | 0, then heat | 1, then 2 | 40-50 |
Step 2: Protection of Amino and Carboxyl Groups of 3-Fluoro-L-tyrosine
To prevent unwanted side reactions during the O-tert-butylation step, the amino and carboxyl groups of 3-fluoro-L-tyrosine must be protected. A common strategy is the formation of a methyl ester and N-Boc protection.
Protocol:
-
Esterification: 3-Fluoro-L-tyrosine is reacted with thionyl chloride in methanol to form the methyl ester hydrochloride.
-
N-Boc Protection: The methyl ester is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield Boc-Tyr(3-F)-OMe.
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Esterification | 3-Fluoro-L-tyrosine | SOCl₂, Methanol | Methanol | 0 to reflux | 3-5 | 90-98 |
| N-Boc Protection | 3-Fluoro-L-tyrosine methyl ester | Boc₂O, Et₃N | Dichloromethane | 0-25 | 4-6 | 90-95 |
Step 3: O-tert-butylation of Protected 3-Fluoro-L-tyrosine
This is a critical step where the tert-butyl group is introduced onto the phenolic hydroxyl group. The reaction is typically acid-catalyzed using isobutylene or tert-butanol.
Caption: Mechanism of acid-catalyzed O-tert-butylation.
Protocol:
-
Dissolve Boc-Tyr(3-F)-OMe in a suitable solvent such as dichloromethane.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or a solid acid catalyst like Amberlyst-15.
-
Cool the mixture to 0°C and bubble isobutylene gas through the solution, or add liquid isobutylene. Alternatively, tert-butanol can be used as the tert-butyl source.
-
Allow the reaction to stir at room temperature until completion, monitored by TLC or LC-MS.
-
Quench the reaction with a mild base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Boc-Tyr(3-F)-OMe | Isobutylene, H₂SO₄ (cat.) | Dichloromethane | 0-25 | 12-24 | 60-70 |
Step 4: Deprotection of Amino and Carboxyl Groups
The Boc and methyl ester protecting groups are removed to liberate the free amino acid precursor for the final Fmoc protection step.
Protocol:
-
Saponification: The methyl ester is hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.
-
Acidic Deprotection: The Boc group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane.
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Saponification | Boc-Tyr(3-F,tBu)-OMe | LiOH | THF/Water | 0-25 | 2-4 | 90-95 |
| Boc Deprotection | Boc-Tyr(3-F,tBu)-OH | TFA | Dichloromethane | 0-25 | 1-2 | 95-99 |
Step 5: Fmoc Protection of H-Tyr(3-F,tBu)-OH
The final step involves the protection of the free amino group with the Fmoc group.
Protocol:
-
Dissolve H-Tyr(3-F,tBu)-OH in a mixture of dioxane and aqueous sodium carbonate solution.
-
Add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in dioxane dropwise to the amino acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| H-Tyr(3-F,tBu)-OH | Fmoc-OSu, Na₂CO₃ | Dioxane/Water | 0-25 | 12-16 | 85-95 |
Characterization Data
The final product, this compound, and its intermediates should be characterized by standard analytical techniques to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR signals (ppm) | Expected ¹⁹F NMR signals (ppm) |
| This compound | C₂₈H₂₈FNO₅ | 477.52 | 1.3-1.4 (s, 9H, tBu), 2.9-3.2 (m, 2H, β-CH₂), 4.2-4.6 (m, 3H, α-CH, Fmoc-CH, CH₂), 6.8-7.9 (m, 11H, Ar-H, Fmoc-H) | -115 to -125 |
Conclusion
The synthesis of this compound is a challenging but achievable process for experienced synthetic chemists. The protocols outlined in this guide provide a robust framework for its preparation. Careful execution of each step and thorough purification of intermediates are crucial for obtaining the final product in high yield and purity. This fluorinated and protected tyrosine derivative is a valuable tool for the synthesis of modified peptides with potentially enhanced therapeutic properties.
A Technical Guide to Fmoc-Tyr(3-F,tBu)-OH: A Fluorinated Amino Acid for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-Fmoc-O-tert-butyl-3-fluoro-L-tyrosine (Fmoc-Tyr(3-F,tBu)-OH), a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). The strategic placement of a fluorine atom on the tyrosine ring offers unique advantages in designing peptides with enhanced biological and physicochemical properties.
Core Compound Data
This compound is a protected amino acid building block designed for seamless integration into Fmoc-based solid-phase peptide synthesis workflows. The key identifying information for this compound is its CAS number.
| Property | Value |
| CAS Number | 2254698-84-3[1][2] |
| Molecular Formula | C₂₈H₂₈FNO₅[2] |
| Molecular Weight | 477.52 g/mol [2] |
| Full Chemical Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)-3-fluorophenyl)propanoic acid |
| Synonyms | Fmoc-3-fluoro-O-tert-butyl-L-tyrosine |
Introduction to Fluorinated Tyrosine Derivatives in Peptide Synthesis
The incorporation of fluorinated amino acids into peptides is a powerful strategy in medicinal chemistry and drug development. The substitution of hydrogen with fluorine, a small and highly electronegative atom, can induce significant changes in a peptide's properties without drastically altering its overall size and conformation.[3]
Specifically, the introduction of a fluorine atom onto the phenyl ring of tyrosine can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to enzymatic degradation, such as hydroxylation.
-
Modulated pKa: The electron-withdrawing nature of fluorine can lower the pKa of the phenolic hydroxyl group, which can influence receptor binding and other molecular interactions.
-
Altered Binding Affinity: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and multipolar interactions, potentially enhancing the binding affinity and selectivity of the peptide for its target.
-
Unique Spectroscopic Signature: The ¹⁹F nucleus provides a sensitive probe for NMR studies, allowing for detailed investigation of peptide conformation and binding without interference from other signals in a biological system.
This compound is specifically designed for this purpose, with the Fmoc group providing temporary N-terminal protection and the tert-butyl group offering acid-labile side-chain protection, compatible with standard SPPS protocols.
Experimental Protocols
While specific, validated protocols for this compound are not widely published, the following sections provide detailed, representative methodologies for its synthesis and use in peptide synthesis based on standard procedures for similar compounds.
General Protocol for the Synthesis of this compound
The synthesis of this compound would likely follow a multi-step chemo-enzymatic process, similar to other protected fluorinated amino acids. A representative synthetic route is outlined below, starting from 3-fluoro-L-tyrosine.
Step 1: Side-Chain Protection (tert-Butylation)
-
Suspend 3-fluoro-L-tyrosine in a suitable solvent mixture, such as tert-butyl acetate and tert-butyl alcohol.
-
Add a strong acid catalyst, such as perchloric acid, to facilitate the tert-butylation of the phenolic hydroxyl group.
-
Allow the reaction to proceed at a controlled temperature until completion, monitored by a technique like Thin Layer Chromatography (TLC).
-
Neutralize the reaction mixture to a pH of 5-6 to precipitate the product, Tyr(3-F,tBu)-OH.
-
Filter, wash, and dry the resulting solid.
Step 2: N-α-Fmoc Protection
-
Dissolve the Tyr(3-F,tBu)-OH from the previous step in an aqueous solution of a mild base, such as sodium carbonate, in a solvent like acetone.
-
Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) to the solution.
-
Stir the reaction at room temperature for several hours.
-
Upon completion, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the final product, this compound.
-
Filter the white solid, wash thoroughly with water, and dry under vacuum.
Protocol for Incorporation into Solid-Phase Peptide Synthesis
This protocol describes the coupling of this compound to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Peptide synthesis vessel
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), synthesis grade
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 eq.), and DIPEA (6-10 eq.) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling (a negative test indicates a complete reaction).
-
Once complete, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl group on the fluorinated tyrosine) are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers.
Workflows and Diagrams
The following diagram illustrates the general workflow for incorporating this compound into a peptide chain during solid-phase peptide synthesis.
References
A Technical Guide to Fmoc-Tyr(3-F,tBu)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tyr(3-F,tBu)-OH is a fluorinated, protected amino acid derivative increasingly utilized in the synthesis of novel peptides for therapeutic and research applications. The incorporation of fluorine can significantly modulate the physicochemical and biological properties of peptides, including metabolic stability, binding affinity, and conformational preferences. The tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain, while the fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, making it ideal for solid-phase peptide synthesis (SPPS). This guide provides a detailed overview of the available solubility data, experimental protocols, and a typical workflow involving this specialized amino acid derivative.
Data Presentation: Solubility Profile
| Solvent | Chemical Name | General Solubility | Notes |
| DMF | N,N-Dimethylformamide | Good to excellent | A polar aprotic solvent that is a standard choice for most Fmoc-amino acids.[1] |
| NMP | N-Methyl-2-pyrrolidone | Good to excellent | Often used as an alternative to DMF, with similar solvating properties.[2] |
| DCM | Dichloromethane | Limited | Generally not a good solvent for Fmoc-amino acids and is more commonly used for washing steps.[1][2] |
| DMSO | Dimethyl Sulfoxide | Soluble | A strong polar aprotic solvent. |
| Methanol | CH₃OH | Soluble | A polar protic solvent. |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Soluble | A moderately polar solvent. |
| Water | H₂O | Sparingly Soluble | As expected for a large, protected amino acid. |
| Petroleum Ether | - | Insoluble | A non-polar solvent. |
Experimental Protocols
Determination of Fmoc-Amino Acid Solubility
A precise understanding of solubility is critical for preparing homogenous solutions for coupling reactions in SPPS, thereby avoiding issues with reagent precipitation and ensuring high coupling efficiency.
Objective: To determine the saturation solubility of an Fmoc-amino acid (e.g., this compound) in a specific solvent at a defined temperature.
Materials:
-
Fmoc-amino acid
-
Solvent of interest (e.g., DMF, NMP)
-
Analytical balance
-
Vials with tight-sealing caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add a pre-weighed excess amount of the Fmoc-amino acid to a vial.
-
Pipette a known volume of the solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Phase Separation:
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the Fmoc-amino acid in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.[3]
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or Molarity (mol/L).
-
Mandatory Visualization: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates the fundamental workflow for incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support. This iterative cycle is the cornerstone of modern peptide synthesis.
Caption: Workflow of a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Core Requirements in SPPS using this compound
-
Resin Selection: The choice of resin depends on the desired C-terminal functionality (e.g., acid or amide). For a C-terminal carboxylic acid, Wang or 2-chlorotrityl resins are commonly used. For a C-terminal amide, a Rink amide resin is appropriate.
-
Amino Acid Activation: The carboxylic acid of this compound must be activated to facilitate peptide bond formation. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HBTU, HATU, or HCTU, often in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a solution of a secondary amine, typically 20% piperidine in DMF.
-
Cleavage and Final Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group on the tyrosine) are removed simultaneously. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
Conclusion
This compound is a valuable building block for the synthesis of fluorinated peptides. While specific quantitative solubility data remains to be broadly published, its behavior can be reasonably extrapolated from its non-fluorinated counterpart, Fmoc-Tyr(tBu)-OH. A thorough understanding of its solubility in common synthesis solvents, coupled with established SPPS protocols, enables its successful incorporation into complex peptide structures, paving the way for the development of novel therapeutics and research tools with enhanced properties. It is imperative for researchers to empirically verify solubility and optimize coupling conditions for each specific application to ensure the highest quality and yield of the final peptide product.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Fmoc-Tyr(3-F,tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of N-α-(9-Fluorenylmethoxycarbonyl)-3-fluoro-O-tert-butyl-L-tyrosine, hereafter referred to as Fmoc-Tyr(3-F,tBu)-OH. This protected amino acid is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of modified tyrosine residues into peptides of therapeutic or research interest. A thorough understanding of its ¹H NMR spectrum is crucial for identity confirmation, purity assessment, and ensuring the integrity of subsequent synthetic steps.
Predicted ¹H NMR Data Presentation
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-tBu | 1.3 - 1.4 | s | - | 9H |
| H-β, H-β' | 3.0 - 3.2 | m | - | 2H |
| H-α | 4.5 - 4.7 | m | - | 1H |
| Fmoc-H9 | 4.2 - 4.3 | t | ~7 | 1H |
| Fmoc-CH₂ | 4.3 - 4.5 | d | ~7 | 2H |
| NH | 5.2 - 5.4 | d | ~8 | 1H |
| Tyr-H2 | 6.8 - 6.9 | d | J(H2-F3) ≈ 10-12 (ortho) | 1H |
| Tyr-H6 | 6.9 - 7.0 | dd | J(H6-H5) ≈ 8-9 (ortho), J(H6-F3) ≈ 2-3 (meta) | 1H |
| Tyr-H5 | 7.0 - 7.1 | t | J(H5-H6) ≈ 8-9 (ortho) | 1H |
| Fmoc-Ar | 7.2 - 7.8 | m | - | 8H |
| COOH | 10.0 - 12.0 | br s | - | 1H |
Note: The chemical shifts for the aromatic protons of the 3-fluorotyrosine moiety are estimations. The presence of the fluorine atom will induce characteristic splitting patterns due to H-F coupling. The ortho coupling (³JHF) is expected to be in the range of 10-12 Hz, while the meta coupling (⁴JHF) will be smaller, around 2-3 Hz. The exact values can vary depending on the solvent and experimental conditions.
Experimental Protocol for ¹H NMR Acquisition
The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Ensure the solvent is of high purity to avoid extraneous signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
2.2. NMR Spectrometer Setup and Data Acquisition
-
The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[1]
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the following acquisition parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A range of approximately -2 to 12 ppm is generally sufficient to cover all proton signals.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
Number of Scans: 16 to 64 scans are usually adequate to obtain a good signal-to-noise ratio.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).[1]
-
2.3. Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants of the signals to confirm the proton assignments.
Mandatory Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound highlighting the key functional groups.
Logical Workflow for ¹H NMR Analysis
Caption: Experimental workflow for the acquisition and analysis of the ¹H NMR spectrum.
References
Technical Guide: Mass Spectrometry of Fmoc-Tyr(3-F,tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available mass spectrometry data for the fluorinated, tert-butyl-protected Fmoc-tyrosine derivative, Fmoc-Tyr(3-F,tBu)-OH. Due to the novelty of this specific compound, publicly available mass spectrometry data is limited. This guide compiles the known information and provides a general framework for its analysis based on standard protocols for similar compounds.
Compound Information
This compound is a protected amino acid derivative used in peptide synthesis. The presence of a fluorine atom on the tyrosine ring can influence the chemical properties of the resulting peptide, making it a compound of interest in drug discovery and development.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₈FNO₅ | [1] |
| Molecular Weight | 477.52 g/mol | [1] |
Mass Spectrometry Data
For reference, the non-fluorinated analogue, Fmoc-Tyr(tBu)-OH, has a molecular weight of 459.53 g/mol .[2] The expected monoisotopic mass for the protonated molecule [M+H]⁺ of this compound would be approximately 478.2 m/z.
General Experimental Protocol for LC-MS Analysis
The following is a generalized protocol for the analysis of Fmoc-protected amino acids using Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol can serve as a starting point for the analysis of this compound and should be optimized for the specific instrumentation used.
A. Sample Preparation
-
Dissolution: Dissolve a small amount of this compound in a suitable solvent, such as a mixture of acetonitrile and water.
-
Dilution: Dilute the stock solution to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL to ng/mL range).
B. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used for the separation of Fmoc-amino acids.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically employed to ensure good separation and elution of the compound. For example, a gradient of 5% to 95% B over 15-30 minutes.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL
C. Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for Fmoc-protected amino acids.
-
Scan Mode: Full scan mode to detect the [M+H]⁺ ion.
-
Mass Range: A scan range of m/z 100-1000 should be sufficient to observe the parent ion.
-
Fragmentation (MS/MS): To obtain fragmentation data, a product ion scan can be performed on the precursor ion (m/z ~478.2). Collision-induced dissociation (CID) is a common fragmentation technique.
Expected Fragmentation Pattern
While specific data is unavailable, the fragmentation of this compound in MS/MS analysis is expected to follow patterns observed for other Fmoc-amino acids. Key fragmentation pathways would likely involve:
-
Loss of the Fmoc group: A characteristic neutral loss of 222.08 Da corresponding to the fluorenylmethyloxycarbonyl group.
-
Loss of the tert-butyl group: A neutral loss of 56.06 Da from the tert-butyl protecting group on the tyrosine side chain.
-
Cleavage of the amino acid backbone: Fragmentation of the amino acid structure, leading to various smaller product ions.
Experimental and Analytical Workflow
The following diagram illustrates a general workflow for the characterization of a novel amino acid derivative like this compound.
Signaling Pathways
Currently, there is no publicly available information linking this compound to specific signaling pathways. Its primary role is as a building block in the synthesis of peptides, which may then be used to study or target various biological pathways. The impact of the 3-fluoro substitution on the biological activity of a peptide would be a key area of investigation in drug development.
For example, if this amino acid were incorporated into a peptide designed to inhibit a specific kinase, the relevant signaling pathway would be the one regulated by that kinase. A diagram for such a pathway would be highly specific to the target of the final peptide product.
The following is a generic representation of a kinase signaling pathway that a peptide containing this modified amino acid might target.
References
The Strategic Introduction of a Halogen: A Technical Guide to 3-Fluoro-Modification on Tyrosine
For Immediate Release
[City, State] – [Date] – In the intricate world of molecular biology and drug discovery, precision is paramount. The subtle alteration of a single atom within a protein can unlock a wealth of information and pave the way for novel therapeutic strategies. This technical guide delves into the core principles and applications of one such powerful modification: the substitution of a hydrogen atom with fluorine at the 3-position of the tyrosine side chain, creating 3-fluorotyrosine (3-FY). This modification serves as a versatile tool for researchers, scientists, and drug development professionals, offering unique insights into protein structure, function, and interactions.
Core Principles of 3-Fluoro-Modification
The strategic placement of a fluorine atom on the tyrosine ring introduces minimal steric hindrance due to its small van der Waals radius, which is comparable to that of a hydrogen atom. However, the high electronegativity of fluorine profoundly alters the electronic properties of the aromatic ring. This fundamental change manifests in several key ways that are exploited in biochemical and pharmaceutical research:
-
Modulation of Acidity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl group of tyrosine. This alteration can significantly impact the ionization state of the tyrosine residue within a protein at physiological pH, thereby influencing its role in catalysis, hydrogen bonding, and electrostatic interactions.
-
¹⁹F as a Sensitive NMR Probe: Fluorine-19 (¹⁹F) is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of ¹⁹F is highly sensitive to its local electronic environment.[1] Incorporating 3-fluorotyrosine into a protein provides a powerful, non-perturbative probe to study protein structure, conformational changes, dynamics, and interactions with other molecules, as there are no background ¹⁹F signals in biological systems.[1][2]
-
Altered Susceptibility to Enzymatic Modification: The presence of the fluorine atom can render the tyrosine residue resistant to certain enzymatic modifications. For instance, 3,5-difluorotyrosine has been shown to be resistant to the action of tyrosinase, an enzyme that oxidizes tyrosine.[3] This property is particularly useful in specific experimental setups.
-
Probing Tyrosine Phosphorylation: Tyrosine phosphorylation is a critical signaling mechanism in cells, regulated by tyrosine kinases and phosphatases.[4] The altered electronic properties of 3-fluorotyrosine can affect the kinetics of phosphorylation and dephosphorylation, providing a valuable tool to dissect these signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data associated with the 3-fluoro-modification of tyrosine, providing a comparative overview for experimental design.
| Parameter | Tyrosine | 3-Fluorotyrosine | Reference(s) |
| pKa of Phenolic Hydroxyl Group | ~10.1 | ~8.8 |
Table 1: Comparison of pKa Values. The introduction of a fluorine atom at the 3-position significantly lowers the pKa of the tyrosine hydroxyl group.
| Enzyme | Substrate | K_m | V_max | Fold Change (k_cat/K_m) | Reference(s) |
| Insulin Receptor Tyrosine Kinase | Poly(Glu,Tyr) | Higher | Higher | - | |
| Insulin Receptor Tyrosine Kinase | Peptide with Tyr | Higher | Higher | - | |
| Insulin Receptor Tyrosine Kinase | Peptide with 3-FY | Lower | Lower | - |
Table 2: Impact of 3-Fluorotyrosine on Enzyme Kinetics. The substitution of tyrosine with 3-fluorotyrosine in a peptide substrate for the insulin receptor tyrosine kinase resulted in lower K_m and V_max values. A lower K_m suggests a higher affinity of the enzyme for the fluorinated substrate.
| Protein Context | 3-Fluorotyrosine Chemical Shift Range (ppm) | Reference(s) |
| Green Fluorescent Protein (GFP) | ~10 ppm spread for 10 residues | |
| Calmodulin | -136.98 and -138.33 | |
| KIX domain of CREB-binding protein | Wide chemical shift dispersion |
Table 3: Representative ¹⁹F NMR Chemical Shifts of 3-Fluorotyrosine in Proteins. The chemical shift of ³-fluorotyrosine is highly sensitive to the local protein environment, leading to a wide dispersion of signals that can be used to resolve individual residues.
Experimental Protocols
The incorporation of 3-fluorotyrosine into proteins can be achieved through two primary methods: biosynthetic incorporation in expression systems and solid-phase peptide synthesis.
Biosynthetic Incorporation of 3-Fluorotyrosine in E. coli
This method allows for the global or site-specific incorporation of 3-fluorotyrosine into recombinant proteins.
Objective: To produce a protein with 3-fluorotyrosine residues for structural and functional studies using ¹⁹F NMR.
Materials:
-
E. coli expression strain (e.g., a tyrosine auxotroph)
-
Expression vector containing the gene of interest
-
Minimal media (M9) supplemented with necessary nutrients
-
3-Fluoro-DL-tyrosine
-
L-tyrosine
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction
-
Antibiotics for plasmid selection
Protocol:
-
Strain and Plasmid Preparation: Transform the E. coli tyrosine auxotroph strain with the expression plasmid encoding the protein of interest.
-
Starter Culture: Inoculate a small volume of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Minimal Media Growth: Inoculate a larger volume of M9 minimal media, supplemented with all amino acids except tyrosine and the appropriate antibiotic, with the overnight starter culture. Grow the culture at 37°C with vigorous shaking.
-
Induction and Amino Acid Addition:
-
Monitor the optical density at 600 nm (OD₆₀₀).
-
When the OD₆₀₀ reaches a mid-log phase (e.g., 0.6-0.8), pellet the cells by centrifugation.
-
Resuspend the cell pellet in fresh M9 minimal media lacking tyrosine.
-
Add 3-fluoro-DL-tyrosine to the culture medium at a final concentration of 50-100 mg/L. For site-specific incorporation using amber suppression, a specialized orthogonal tRNA/synthetase pair is required.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
-
Protein Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression and proper folding.
-
Cell Harvest and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells using sonication or other appropriate methods.
-
Clarify the lysate by centrifugation.
-
Purify the protein of interest from the supernatant using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
-
Verification of Incorporation: Confirm the incorporation of 3-fluorotyrosine using mass spectrometry.
Solid-Phase Peptide Synthesis (SPPS) of 3-Fluorotyrosine-Containing Peptides
This method allows for the precise, site-specific incorporation of 3-fluorotyrosine into synthetic peptides.
Objective: To synthesize a peptide with a 3-fluorotyrosine residue at a defined position.
Materials:
-
Fmoc-protected amino acids, including Fmoc-L-3-fluorotyrosine
-
Solid-phase synthesis resin (e.g., Rink amide resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Ether for precipitation
Protocol:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the next Fmoc-protected amino acid (e.g., Fmoc-L-3-fluorotyrosine) using a coupling reagent like HBTU in the presence of a base such as DIPEA.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).
-
Wash the resin extensively with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Collect the peptide pellet by centrifugation.
-
Wash the pellet with cold ether to remove scavengers.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Verify the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of 3-fluoro-modification on tyrosine.
Caption: Receptor Tyrosine Kinase signaling probed with 3-fluorotyrosine.
Caption: Workflow for ¹⁹F NMR analysis using 3-fluorotyrosine.
Conclusion
The 3-fluoro-modification of tyrosine is a powerful and versatile tool in the arsenal of researchers in chemical biology, biochemistry, and drug discovery. Its ability to subtly perturb the electronic environment of the tyrosine residue without causing significant structural changes provides a unique window into the molecular world. From elucidating protein structure and dynamics using ¹⁹F NMR to dissecting the intricacies of enzyme kinetics and cellular signaling, 3-fluorotyrosine continues to be instrumental in advancing our understanding of biological systems and in the rational design of new therapeutics. This guide provides a foundational understanding of the principles, applications, and methodologies associated with this valuable chemical modification.
References
The Indispensable Role of the Tert-Butyl Protecting Group on Tyrosine in Peptide Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful peptide synthesis and the development of peptide-based therapeutics. Among these, the tert-butyl (tBu) group plays a critical role in safeguarding the reactive side chain of tyrosine. This technical guide provides a comprehensive overview of the tert-butyl protecting group's application for tyrosine, detailing its importance, the chemistry of its application and removal, its impact on synthesis outcomes, and its utility in the study of cellular signaling pathways.
The Necessity of Tyrosine Side Chain Protection
Tyrosine's phenolic hydroxyl group presents a significant challenge in peptide synthesis.[1] Its nucleophilic nature makes it susceptible to undesired reactions during the activation and coupling of amino acids in solid-phase peptide synthesis (SPPS).[1] These side reactions can lead to acylation of the hydroxyl group, resulting in a decrease in the yield of the target peptide and the formation of impurities that are often difficult to separate.[1] The use of a protecting group on the tyrosine side chain is therefore paramount to ensure a clean and efficient synthesis.[1] The tert-butyl group, forming a robust ether linkage with the hydroxyl moiety, effectively shields it from such unwanted reactions.[2]
The Tert-Butyl Group in the Fmoc/tBu Orthogonal Strategy
The tert-butyl protecting group is a key component of the widely adopted Fmoc/tBu orthogonal protection strategy in SPPS. This strategy relies on the differential lability of the Nα-Fmoc group and the side-chain tert-butyl groups. The Fmoc group is readily removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for the sequential addition of amino acids to the growing peptide chain. In contrast, the tert-butyl group is stable to these basic conditions but is efficiently cleaved by strong acids, such as trifluoroacetic acid (TFA). This orthogonality ensures that the side-chain protecting groups remain intact throughout the synthesis and are only removed during the final cleavage of the peptide from the solid support.
Experimental Protocols
Synthesis of Fmoc-Tyr(tBu)-OH
While Fmoc-Tyr(tBu)-OH is commercially available, understanding its synthesis provides valuable insight into the chemistry of the tert-butyl protecting group. A common method involves the tert-butylation of a protected tyrosine derivative followed by the introduction of the Fmoc group.
Protocol: Synthesis of Fmoc-Tyr(tBu)-OH
This multi-step protocol outlines a general approach to the synthesis of Fmoc-Tyr(tBu)-OH:
-
Esterification of L-Tyrosine: L-tyrosine is first converted to its methyl or ethyl ester to protect the carboxylic acid functionality. This is typically achieved by reacting L-tyrosine with thionyl chloride in methanol or ethanol.
-
N-protection of the Tyrosine Ester: The amino group of the tyrosine ester is then protected, for example, with a benzyloxycarbonyl (Z) group by reaction with benzyl chloroformate.
-
Tert-butylation of the Phenolic Hydroxyl Group: The N-protected tyrosine ester is dissolved in a suitable solvent like dichloromethane, and a source of tert-butyl cation, such as isobutylene, is introduced in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically stirred at room temperature for several days.
-
Saponification of the Ester: The methyl or ethyl ester is hydrolyzed using a base, such as sodium hydroxide, to regenerate the free carboxylic acid.
-
Removal of the N-protecting Group: The N-protecting group (e.g., Z group) is removed, often by hydrogenolysis using a palladium catalyst.
-
Introduction of the Fmoc Group: The resulting O-tert-butyl-L-tyrosine is then reacted with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base like sodium carbonate to yield the final product, Fmoc-Tyr(tBu)-OH.
Cleavage of the Tert-Butyl Group from Tyrosine
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. For the tert-butyl group, this is achieved with a strong acid, most commonly trifluoroacetic acid (TFA).
Protocol: TFA-Mediated Cleavage and Deprotection
-
Resin Preparation: The peptide-resin is washed thoroughly with a solvent such as dichloromethane (DCM) to remove any residual DMF and then dried under vacuum.
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared immediately before use. The composition of the cocktail is critical and depends on the amino acid sequence of the peptide.
-
Cleavage Reaction: The cleavage cocktail is added to the dried peptide-resin in a fume hood. The reaction mixture is gently agitated at room temperature for 2-4 hours.
-
Peptide Precipitation: The resin is filtered off, and the filtrate containing the cleaved peptide is collected. The peptide is then precipitated by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether to remove scavengers and dissolved organic impurities, and then dried. The crude peptide is subsequently purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
Fmoc protection of 3-fluorotyrosine derivatives
An In-depth Technical Guide to the Fmoc Protection of 3-Fluorotyrosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the modulation of peptide structure, stability, and biological activity. 3-Fluoro-L-tyrosine, a fluorinated analog of tyrosine, is of particular interest as the fluorine atom can alter the electronic properties and metabolic stability of the peptide without significantly increasing its size.[1] The successful synthesis of peptides containing 3-fluorotyrosine relies on the robust and orthogonal strategy of 9-fluorenylmethyloxycarbonyl (Fmoc) protection for the α-amino group.
The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[2] Its key advantage lies in its stability under acidic conditions and its facile removal with a mild base, typically piperidine.[3][4] This orthogonality allows for the use of acid-labile protecting groups for reactive amino acid side chains, providing a mild and highly efficient method for constructing complex peptides.[5] This guide provides a comprehensive overview of the principles, experimental protocols, and applications related to the .
Core Principles of Fmoc Chemistry
The efficacy of Fmoc-based peptide synthesis is rooted in its orthogonal protection strategy, which allows for the selective deprotection of the N-terminal α-amino group without disturbing the acid-labile side-chain protecting groups.
Fmoc Protection Mechanism: The α-amino group of an amino acid is protected by reacting it with an Fmoc-donating reagent under basic conditions. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Fmoc-OSu is generally preferred due to its greater stability and lower tendency to cause side reactions, such as the formation of oligopeptides. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.
Fmoc Deprotection Mechanism: The Fmoc group is cleaved under mild basic conditions through a β-elimination mechanism. A secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton on the C9 carbon of the fluorenyl ring. This induces the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the peptide. The piperidine also acts as a scavenger, forming a stable adduct with the reactive DBF intermediate, which prevents it from undergoing side reactions with the newly deprotected amine. The formation of this adduct can be monitored by UV spectrophotometry at ~300 nm to track the progress of the deprotection reaction.
Side-Chain Protection: The phenolic hydroxyl group of tyrosine and its derivatives is typically protected during Fmoc-based SPPS to prevent unwanted side reactions. The tert-butyl (tBu) ether is the preferred protecting group for the tyrosine side chain in Fmoc chemistry, as it is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.
Synthesis of Fmoc-3-Fluoro-L-Tyrosine
The standard method for Fmoc protection of 3-fluoro-L-tyrosine involves the reaction of the amino acid with Fmoc-OSu in the presence of a mild base.
Data Presentation: Reaction Parameters
The following table summarizes typical conditions for the synthesis of Nα-Fmoc protected amino acids, which are applicable to 3-fluoro-L-tyrosine.
| Parameter | Description | Reference |
| Starting Material | 3-Fluoro-L-tyrosine | |
| Fmoc Reagent | Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl for its stability and fewer side reactions. | |
| Equivalents of Reagents | 3-Fluoro-L-tyrosine: 1.0 equivalent; Fmoc-OSu: 1.05 equivalents. | |
| Base | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃). | |
| Solvent System | A biphasic mixture, typically 1,4-Dioxane/Water or THF/Water. | |
| Reaction Temperature | Initially 0-5°C, then warming to room temperature. | |
| Reaction Time | Several hours to overnight (e.g., 16 hours). | |
| Work-up | Aqueous work-up involving extraction with ether to remove impurities, followed by acidification to precipitate the product. | |
| Purification | Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). | |
| Typical Yield | Generally high, often >90% for standard amino acids. The overall yield for a multi-step synthesis of a related compound, Nα-Fmoc-3,5-difluorotyrosine(tBu)-OH, was reported as 24%. |
Experimental Protocols
Protocol 1: Synthesis of Nα-Fmoc-3-fluoro-L-tyrosine
This protocol describes the N-terminal protection of 3-fluoro-L-tyrosine using Fmoc-OSu.
Materials:
-
3-Fluoro-L-tyrosine
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide)
-
1,4-Dioxane
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Dissolution: Dissolve 3-fluoro-L-tyrosine (1.0 eq) in a 10% aqueous sodium bicarbonate solution. Stir the mixture until the amino acid is fully dissolved. Cool the solution to 0-5°C in an ice bath.
-
Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Slowly add the Fmoc-OSu solution to the chilled amino acid solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and continue stirring overnight (approximately 16 hours).
-
Work-up:
-
Dilute the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (3 times) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
-
-
Acidification and Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Acidify the solution to a pH of ~2 by slowly adding 1 M HCl. A white precipitate of Fmoc-3-fluoro-L-tyrosine will form.
-
-
Extraction: Extract the precipitated product into ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude Fmoc-3-fluoro-L-tyrosine can be purified by recrystallization, typically from an ethyl acetate/hexane solvent system, to yield the pure product.
Protocol 2: Nα-Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for removing the Fmoc group from a peptide chain anchored to a solid support (e.g., Wang or Rink Amide resin).
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel. Drain the solvent.
-
First Piperidine Treatment: Add a solution of 20% piperidine in DMF to the resin (approx. 10 mL per gram of resin). Agitate or shake the mixture at room temperature for 3-5 minutes. Drain the solution.
-
Second Piperidine Treatment: Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes at room temperature to ensure complete deprotection. Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Mandatory Visualizations
Caption: Workflow for the synthesis of Fmoc-3-fluoro-L-tyrosine.
Caption: Iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Applications in Research and Drug Development
The incorporation of 3-fluorotyrosine into peptides serves several key purposes for researchers and drug developers:
-
Enzyme Mechanism Probes: Ring-fluorinated tyrosine analogs are valuable tools for investigating the catalytic mechanisms of enzymes such as protein tyrosine kinases and phosphatases. The fluorine atom alters the pKa of the phenolic hydroxyl group, which can provide insights into enzyme-substrate interactions.
-
Enhanced Biological Stability: Fluorine substitution can block sites of metabolic degradation (e.g., oxidation by tyrosinase), thereby increasing the in vivo half-life of a peptide therapeutic.
-
Modulation of Pharmacological Properties: The introduction of fluorine can improve the binding affinity, specificity, and overall pharmacological profile of bioactive peptides. Fmoc-3-fluoro-DL-tyrosine is a building block for creating peptides with potentially improved therapeutic properties.
-
Protein Engineering: This modified amino acid is used to create novel proteins with enhanced or altered functions, aiding in the study of protein structure and interactions.
Conclusion
The Fmoc protection of 3-fluorotyrosine is a critical and enabling methodology for the synthesis of modified peptides. The principles of Fmoc chemistry—its mild, base-labile deprotection and orthogonality with acid-labile side-chain protecting groups—are perfectly suited for incorporating this and other non-natural amino acids into peptide sequences. The detailed protocols and understanding of the underlying chemical principles provided in this guide equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully utilize Fmoc-3-fluorotyrosine derivatives in their work, paving the way for new discoveries in peptide-based therapeutics and chemical biology.
References
- 1. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Commercial Suppliers and Technical Guide for Fmoc-Tyr(3-F,tBu)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the fluorinated amino acid derivative Fmoc-Tyr(3-F,tBu)-OH serves as a crucial building block for introducing 3-fluoro-L-tyrosine into peptide sequences. This modification can significantly influence peptide conformation, binding affinity, and metabolic stability. This technical guide provides a comprehensive overview of commercial suppliers, key quantitative data, and detailed experimental protocols for the efficient incorporation of this unnatural amino acid into peptides using solid-phase peptide synthesis (SPPS).
Commercial Availability
Several chemical suppliers offer this compound for research and development purposes. The following table summarizes prominent commercial sources.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| MedchemExpress | This compound | 2254698-84-3 | C₂₈H₂₈FNO₅ | 477.52[1] |
| DC Chemicals | This compound | 2254698-84-3 | Not specified | Not specified |
| Chem-Impex International, Inc. | Fmoc-L-Tyr(3-tBu)-OH* | 220808-32-2 | C₂₈H₂₉NO₅ | 459.54 |
*Note: The product name from Chem-Impex International, Inc. does not explicitly state the 3-fluoro modification in its title, though the CAS number provided is different from the non-fluorinated analogue. Researchers should verify the product specifications with the supplier.
Quantitative Data Summary
The table below presents key physicochemical data for this compound, essential for experimental planning and execution.
| Parameter | Value |
| Appearance | White to off-white powder |
| Molecular Formula | C₂₈H₂₈FNO₅ |
| Molecular Weight | 477.52 g/mol [1] |
| CAS Number | 2254698-84-3[1] |
| Purity (Typical) | ≥95% (HPLC) |
| Storage Conditions | Store at -20°C for long-term storage. |
Experimental Protocols
The incorporation of this compound into a growing peptide chain follows the standard procedures of Fmoc-based solid-phase peptide synthesis. The following protocols for deprotection and coupling are based on established methods for similar fluorinated amino acid derivatives and can be adapted for both manual and automated synthesis.[2]
Fmoc Deprotection
This step removes the N-terminal Fmoc protecting group from the resin-bound peptide, preparing it for the coupling of the next amino acid.
-
Reagent: 20% piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-20 minutes. The progress of the deprotection can be monitored by UV absorbance of the fulvene-piperidine adduct in the flow-through.[3]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.
-
Amino Acid Coupling
This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin. Standard coupling reagents such as HBTU/HCTU are generally effective for fluorinated amino acids.
-
Reagents:
-
This compound (3-5 equivalents relative to resin loading)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Anhydrous DMF
-
-
Procedure:
-
In a separate reaction vessel, dissolve this compound and HBTU/HCTU in DMF.
-
Add DIPEA to the amino acid solution to initiate activation. Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.
-
Visualizing the Workflow and Key Chemical Processes
The following diagrams, created using the DOT language, illustrate the core experimental workflow and chemical transformations involved in the incorporation of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-Tyr(3-F,tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 3-Fluorotyrosine in Peptide Synthesis
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and pharmacokinetic properties. 3-Fluoro-L-tyrosine (3-F-Tyr), a fluorinated analog of tyrosine, offers unique advantages for peptide-based drug discovery and biochemical research. The fluorine atom, being small and highly electronegative, can introduce significant changes in the electronic properties of the tyrosine side chain with minimal steric perturbation.
Key benefits of incorporating 3-F-Tyr into peptides include:
-
¹⁹F NMR Probe: The fluorine atom serves as a sensitive reporter for Nuclear Magnetic Resonance (NMR) studies.[1][2] Due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity, peptides containing 3-F-Tyr can be used to probe peptide-protein interactions, conformational changes, and ligand binding without the background signals inherent in ¹H NMR.[1][2]
-
Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl group of the tyrosine side chain. This alteration can influence hydrogen bonding interactions and the overall binding affinity of the peptide to its target.
-
Enhanced Stability: Fluorination can increase the metabolic stability of peptides by blocking sites susceptible to enzymatic degradation.
-
Enzyme Mechanism Probes: Peptides containing 3-F-Tyr are valuable tools for studying the mechanisms of enzymes, such as protein tyrosine phosphatases (PTPs). The modified electronic properties of the fluorinated analog can provide insights into substrate recognition and catalysis.[3]
The Role of Protecting Groups: Fmoc and tBu
In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), protecting groups are essential to ensure the selective formation of peptide bonds in the desired sequence.
-
Nα-Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group protects the α-amino group of the amino acid. It is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in dimethylformamide (DMF). This orthogonality is a cornerstone of Fmoc-SPPS.
-
Side-Chain-tBu (tert-Butyl): The hydroxyl group of the tyrosine side chain is protected by a tert-butyl (tBu) ether. This prevents undesirable acylation of the side chain during coupling steps. The tBu group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.
Data Presentation: Performance of Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity. The following table summarizes the performance and characteristics of common coupling reagents used in Fmoc-SPPS.
| Coupling Reagent | Class | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Relative Cost | Advantages & Disadvantages |
| HBTU/HCTU | Aminium Salt | 1:1:2 | 15-60 min | Medium | Advantages: Fast, efficient, widely used. Disadvantages: Potential for racemization with sensitive residues. |
| HATU | Aminium Salt | 1:1:2 | 5-30 min | High | Advantages: Very fast and highly efficient, especially for sterically hindered couplings. Disadvantages: High cost. |
| PyBOP | Phosphonium Salt | 1:1:2 | 30-120 min | High | Advantages: Good for hindered couplings, lower racemization than HBTU. Disadvantages: Produces carcinogenic HMPA as a byproduct. |
| DIC/Oxyma | Carbodiimide | 1:1:1 | 60-180 min | Low | Advantages: Low cost, low racemization. Disadvantages: Slower reaction times, DIC can cause resin clogging if used with HOBt instead of Oxyma. |
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a peptide incorporating a Fmoc-Tyr(3-F,tBu)-OH residue.
General SPPS Workflow
The overall workflow for incorporating this compound follows the standard cycle of Fmoc-SPPS.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids, including this compound
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
Step-by-Step Protocol
Step 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Step 2: Initial Fmoc Deprotection
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine/DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a deep blue color).
Step 3: Amino Acid Coupling (Incorporation of this compound)
-
In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates no free primary amines remain). If the test is positive, repeat the coupling step.
Step 4: Iterative Synthesis
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
Step 5: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail (Reagent K is recommended for tyrosine-containing peptides) to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the solution to separate the cleaved peptide from the resin. Collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Step 6: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether (approx. 10 times the volume of the filtrate).
-
A white precipitate should form. Allow the mixture to stand at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and lyophilize for storage.
Signaling Pathway Application: Protein Tyrosine Phosphatase (PTP) Regulation
Peptides containing 3-F-Tyr are excellent tools for studying Protein Tyrosine Phosphatases (PTPs), which are critical regulators of signal transduction pathways. PTPs counteract the activity of Protein Tyrosine Kinases (PTKs) to control the phosphorylation state of cellular proteins, thereby modulating processes like cell growth, differentiation, and migration.
Caption: Simplified pathway of PTK/PTP signaling regulation.
References
Application Notes and Protocols for the Efficient Coupling of Fmoc-Tyr(3-F,tBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tyr(3-F,tBu)-OH is a valuable synthetic building block for the incorporation of 3-fluorotyrosine into peptides of therapeutic and research interest. The introduction of a fluorine atom onto the tyrosine ring can significantly modulate the biological activity, metabolic stability, and binding affinity of peptides. However, the electron-withdrawing nature of the fluorine atom and the steric bulk of the tert-butyl (tBu) protecting group can present challenges to achieving high coupling efficiencies in solid-phase peptide synthesis (SPPS). These application notes provide a comprehensive guide to optimizing the coupling of this compound, including recommended reagents, detailed protocols, and troubleshooting strategies.
Factors Influencing Coupling Efficiency
The successful incorporation of this compound is dependent on several factors:
-
Steric Hindrance: The bulky tert-butyl ether protecting group on the phenolic side chain, combined with the Fmoc group, can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.
-
Electronic Effects: The electron-withdrawing fluorine atom at the 3-position of the tyrosine ring can decrease the nucleophilicity of the carboxyl group, potentially slowing down the activation and coupling steps.
-
Peptide Sequence: The amino acid residues adjacent to the coupling site can influence the local environment and accessibility of the N-terminal amine.
-
Resin and Linker: The choice of solid support and linker can affect the swelling properties of the resin and the solvation of the peptide chain.
Recommended Coupling Reagents and Conditions
While specific quantitative data for the coupling efficiency of this compound is not extensively published, data from structurally similar and other sterically hindered amino acids can inform reagent and protocol selection. For challenging couplings, the use of high-activity aminium/uronium or phosphonium salt-based coupling reagents is strongly recommended over carbodiimides like DIC alone.
| Coupling Reagent Class | Recommended Reagents | Additive | Base | Key Advantages |
| Aminium/Uronium Salts | HATU, HCTU, HBTU | HOAt, HOBt, Oxyma | DIPEA, 2,4,6-Collidine | High reactivity, fast kinetics, reduced risk of racemization. |
| Phosphonium Salts | PyBOP, PyAOP | HOBt, HOAt | DIPEA, 2,4,6-Collidine | High reactivity, particularly effective for sterically hindered amino acids. |
| Carbodiimides | DIC | OxymaPure® | - | Cost-effective, but generally requires an additive for efficient coupling of hindered residues. |
Experimental Protocols
The following protocols are designed to maximize the coupling efficiency of this compound. Monitoring the reaction for completion using a qualitative method like the Kaiser test is crucial.
Protocol 1: Standard Coupling using HATU
This protocol is recommended as a starting point for the efficient coupling of this compound.
Materials:
-
This compound
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Kaiser Test (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a positive test results in a blue color).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the solution and allow for pre-activation for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test. If the test is negative (beads remain colorless or yellow), the coupling is complete. If the test is positive, extend the reaction time or proceed to a second coupling.
-
Washing: Once the coupling is complete, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling for Difficult Sequences
If the initial coupling is incomplete, a second coupling is recommended.
Procedure:
-
Following the first coupling (Protocol 1, step 7), drain the reaction vessel.
-
Wash the resin with DMF (2-3 times).
-
Prepare a fresh coupling solution as described in Protocol 1 (steps 5 and 6).
-
Add the new coupling solution to the resin and agitate for an additional 1-2 hours.
-
Monitor the reaction for completion using the Kaiser test.
-
Wash the resin as described in Protocol 1 (step 9).
Protocol 3: Capping of Unreacted Amines
If a small percentage of N-terminal amines remain unreacted after double coupling, it is advisable to cap them to prevent the formation of deletion peptides.
Materials:
-
Acetic anhydride
-
DIPEA or Pyridine
-
DMF
Procedure:
-
After the final coupling attempt and washing with DMF, treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Agitate the mixture for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF (3-5 times).
Visualization of Experimental Workflow
Caption: Workflow for a single coupling cycle of this compound in SPPS.
Signaling Pathway for Amide Bond Formation
The following diagram illustrates the general mechanism of amide bond formation using an aminium/uronium-based coupling reagent like HATU.
Caption: General mechanism of amide bond formation using HATU as a coupling reagent.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Positive Kaiser test after prolonged coupling | Steric hindrance, peptide aggregation, or suboptimal reagent activity. | Perform a double coupling. Consider switching to a more potent coupling reagent (e.g., COMU). Increase the temperature of the coupling reaction (e.g., to 40-50°C), but monitor for potential racemization. |
| Low final peptide yield | Cumulative incomplete coupling at multiple steps. | Implement capping after each coupling of this compound to terminate deletion sequences. Re-evaluate the equivalents of amino acid and coupling reagents used; an increase may be necessary. |
| Presence of deletion peptides in final product | Incomplete coupling of one or more amino acids. | Optimize the coupling time and consider double coupling for all sterically hindered residues. Use capping to minimize the accumulation of deletion sequences. |
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with the appropriate selection of coupling reagents and optimized protocols. The use of high-activity coupling reagents such as HATU, in conjunction with careful monitoring of the reaction progress, is key to obtaining high-purity peptides containing 3-fluorotyrosine. The protocols and guidelines presented in these application notes provide a robust framework for researchers to efficiently synthesize these valuable modified peptides for a wide range of applications in drug discovery and chemical biology.
Protocol for Fmoc Deprotection of 3-Fluorotyrosine in Solid-Phase Peptide Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids, such as 3-fluorotyrosine, into peptides is a powerful strategy for modulating their conformational properties, metabolic stability, and biological activity. The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is the most common method for the solid-phase peptide synthesis (SPPS) of such modified peptides. A critical step in Fmoc-SPPS is the selective removal of the Fmoc group from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid. This process, known as deprotection, is typically achieved using a secondary amine base, most commonly piperidine.
However, the presence of the electron-withdrawing fluorine atom on the tyrosine ring in 3-fluorotyrosine can influence the chemical environment of the amino acid. This may necessitate modifications to the standard Fmoc deprotection protocol to avoid potential side reactions and ensure high-purity peptide synthesis. This document provides a detailed protocol for the efficient and clean Fmoc deprotection of 3-fluorotyrosine residues during SPPS.
Mechanism of Fmoc Deprotection
The Fmoc group is removed through a base-catalyzed β-elimination mechanism. A secondary amine, such as piperidine, abstracts the acidic proton on the C9 position of the fluorenyl group. This is followed by the elimination of dibenzofulvene (DBF) and the release of the free amine of the peptide, which is then ready for the next coupling step. The liberated DBF is subsequently scavenged by the excess secondary amine to form a stable adduct.
Caption: General mechanism of Fmoc deprotection by piperidine.
Potential Side Reactions with Fluorinated Tyrosine
While standard Fmoc deprotection with piperidine is highly effective for most amino acids, the electron-withdrawing nature of the fluorine atom in 3-fluorotyrosine can increase the acidity of the phenolic hydroxyl group. Although the hydroxyl group is typically protected during synthesis (e.g., with a t-butyl group), the harsh basic conditions of repeated piperidine treatments could potentially lead to side reactions.
A study on the synthesis of peptides containing a structurally similar residue, fluorosulfated tyrosine, revealed that standard piperidine treatment could lead to a small but observable side reaction with the fluorinated aromatic ring, resulting in reduced yield and purity[1][2]. To circumvent this, the use of 2-methylpiperidine (2-MP) was found to be a more suitable deprotection reagent[1][2]. The steric hindrance provided by the methyl group in 2-MP is thought to minimize undesirable interactions with the fluorinated tyrosine side chain while still efficiently removing the Fmoc group.
Recommended Protocol for Fmoc Deprotection of 3-Fluorotyrosine
Based on the evidence from structurally related fluorinated amino acids, the following protocol using 2-methylpiperidine is recommended for the Fmoc deprotection of 3-fluorotyrosine to minimize potential side reactions and maximize peptide purity[1].
Materials:
-
Fmoc-3-fluorotyrosine loaded resin
-
20% (v/v) 2-methylpiperidine (2-MP) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
DMF or NMP (peptide synthesis grade)
-
Solid-phase peptide synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-3-fluorotyrosine loaded resin in DMF or NMP for at least 30 minutes.
-
Initial Deprotection: Drain the solvent and add the 20% 2-MP solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 3-5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% 2-MP solution to the resin. Agitate the mixture at room temperature for 10-15 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF or NMP (5-7 times) to remove all traces of 2-methylpiperidine and the dibenzofulvene-2-MP adduct.
-
Confirmation of Deprotection (Optional): Perform a Kaiser test or other qualitative ninhydrin-based test to confirm the presence of a free primary amine. A positive result (blue color) indicates successful Fmoc removal.
Standard Protocol (for Comparison)
For comparison and for sequences where side reactions are not observed to be a significant issue, the standard piperidine protocol can be employed.
Materials:
-
Fmoc-3-fluorotyrosine loaded resin
-
20% (v/v) piperidine in DMF or NMP
-
DMF or NMP (peptide synthesis grade)
-
Solid-phase peptide synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-3-fluorotyrosine loaded resin in DMF or NMP for at least 30 minutes.
-
Initial Deprotection: Drain the solvent and add the 20% piperidine solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 3-5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine solution to the resin. Agitate the mixture at room temperature for 10-15 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF or NMP (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional): Perform a Kaiser test.
Quantitative Data Summary
While direct comparative studies on the Fmoc deprotection of 3-fluorotyrosine are limited, the following table summarizes typical conditions and outcomes for standard and alternative deprotection reagents used in Fmoc-SPPS. The recommendation for 2-MP for fluorinated tyrosines is based on qualitative observations of improved yield and purity for a similar analog.
| Deprotection Reagent | Concentration | Solvent | Typical Time | Expected Purity for 3-Fluorotyrosine Peptides | Reference |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x (3-15 min) | Good to Excellent | General SPPS Protocols |
| 2-Methylpiperidine (2-MP) | 20% (v/v) | DMF or NMP | 2 x (3-15 min) | Excellent (Recommended) | |
| Piperazine/DBU | 5% (w/v) / 2% (v/v) | DMF | 5-10 min | Good (Alternative) | General SPPS Protocols |
Experimental Workflow
Caption: Experimental workflow for a single cycle of Fmoc-SPPS incorporating 3-fluorotyrosine.
Troubleshooting
-
Incomplete Deprotection: If the Kaiser test is negative or weak, extend the second deprotection time or perform a third deprotection step. This can sometimes occur with sterically hindered amino acids or during the synthesis of long or aggregating peptide sequences.
-
Side Reactions: If side products are observed during HPLC analysis of the crude peptide, consider using alternative, less basic deprotection reagents such as piperazine in combination with DBU. For sequences containing aspartic acid, the addition of 0.1 M HOBt to the piperidine deprotection solution can help to suppress aspartimide formation.
-
Low Yield: Low peptide yield can be due to incomplete coupling or deprotection at various stages. Ensure all reagents are fresh and anhydrous. Monitoring each step with a small resin sample can help identify the problematic stage.
Conclusion
The successful incorporation of 3-fluorotyrosine into synthetic peptides using Fmoc-SPPS is readily achievable. While standard piperidine-based deprotection protocols may be sufficient in many cases, the use of 20% 2-methylpiperidine in DMF or NMP is recommended to minimize the risk of side reactions associated with the fluorinated aromatic ring, thereby ensuring higher purity and yield of the final peptide product. Careful monitoring of the deprotection and coupling steps is crucial for the successful synthesis of peptides containing this and other non-canonical amino acids.
References
Application Notes and Protocols for Incorporating 3-Fluorotyrosine into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary methods for incorporating 3-fluorotyrosine (3-FY) into peptides, a critical technique for advancing drug discovery, protein engineering, and structure-function studies. The unique physicochemical properties of the fluorine atom, when introduced into a peptide backbone via 3-FY, offer a powerful tool for modulating peptide conformation, stability, and biological activity. This document outlines the most common chemical and biological incorporation strategies, complete with experimental protocols and comparative data.
Introduction to 3-Fluorotyrosine in Peptide Chemistry
The substitution of a hydrogen atom with fluorine on the aromatic ring of tyrosine results in minimal steric perturbation but can significantly alter the electronic properties of the amino acid.[1] This modification can influence pKa, dipole moment, and hydrogen-bonding capabilities, making 3-FY a valuable non-canonical amino acid for probing and enhancing peptide and protein function. Its applications range from mechanistic enzyme studies to the development of novel therapeutics with improved pharmacokinetic profiles.[1][2]
Methods of Incorporation
There are two primary strategies for incorporating 3-fluorotyrosine into peptides: chemical synthesis, predominantly through Solid-Phase Peptide Synthesis (SPPS), and biological methods, which utilize the cellular protein synthesis machinery.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most direct and versatile method for chemically synthesizing peptides containing 3-fluorotyrosine. The process involves the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support. The key to this method is the use of a protected 3-fluorotyrosine derivative, typically Fmoc-L-3-fluorotyrosine [Fmoc-Tyr(3-F)-OH], which is commercially available or can be synthesized.
Workflow for SPPS Incorporation of 3-Fluorotyrosine:
Caption: General workflow for incorporating 3-fluorotyrosine via Fmoc-based Solid-Phase Peptide Synthesis.
Experimental Protocol: Manual Fmoc-SPPS of a 3-Fluorotyrosine Containing Peptide
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-3-fluorotyrosine)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
-
Acetonitrile (ACN)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[3]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in NMP to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with NMP (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling (for 3-Fluorotyrosine):
-
In a separate vial, dissolve Fmoc-L-3-fluorotyrosine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Perform a ninhydrin test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[4]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture) and purify by reverse-phase HPLC.
-
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Quantitative Data Summary for SPPS
| Parameter | Typical Value/Range | Reference |
| Coupling Efficiency of Fmoc-Tyr(3-F)-OH | >99% (monitored by ninhydrin test) | |
| Overall Crude Peptide Purity | Sequence-dependent, typically 50-80% | General SPPS knowledge |
| Final Purity after HPLC | >95-99% |
In Vivo Incorporation
In vivo methods leverage the cell's translational machinery to incorporate 3-fluorotyrosine into a target protein. This is particularly useful for producing large proteins containing this non-canonical amino acid. The two main approaches are residue-specific and site-specific incorporation.
A. Residue-Specific Incorporation
In this approach, a tyrosine auxotrophic strain of E. coli is grown in a medium depleted of tyrosine and supplemented with 3-fluorotyrosine. The cellular machinery then incorporates 3-FY at all tyrosine positions in the expressed protein.
Logical Flow for Residue-Specific Incorporation:
Caption: Workflow for residue-specific incorporation of 3-fluorotyrosine in a tyrosine auxotroph.
B. Site-Specific Incorporation
This more precise method uses an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA to incorporate 3-fluorotyrosine at a specific, predetermined site in the protein sequence, which is encoded by a nonsense codon (e.g., the amber codon, TAG).
Experimental Workflow for Site-Specific Incorporation:
Caption: Site-specific incorporation of 3-fluorotyrosine using an orthogonal aaRS/tRNA pair.
Experimental Protocol: Site-Specific Incorporation in E. coli
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a TAG codon at the desired position.
-
pEVOL plasmid encoding the orthogonal M. jannaschii TyrRS/tRNA pair evolved for 3-fluorotyrosine.
-
LB medium and M9 minimal medium.
-
3-fluorotyrosine.
-
IPTG and L-arabinose for induction.
-
Appropriate antibiotics.
Procedure:
-
Transformation: Co-transform the E. coli cells with the target protein plasmid and the pEVOL plasmid. Plate on LB agar with appropriate antibiotics.
-
Starter Culture: Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.
-
Expression Culture:
-
Inoculate M9 minimal medium supplemented with glucose, antibiotics, and 1 mM 3-fluorotyrosine with the overnight culture.
-
Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction:
-
Induce the expression of the orthogonal aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.2% (w/v).
-
Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.
-
-
Expression: Incubate the culture at a reduced temperature (e.g., 20-30°C) for 12-18 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Analysis: Use mass spectrometry (intact mass analysis and MS/MS sequencing of tryptic digests) to confirm the incorporation of 3-fluorotyrosine at the specified site.
Quantitative Data for In Vivo Incorporation
| Method | Parameter | Typical Value/Range | Reference |
| Residue-Specific | Incorporation Efficiency | >95% at all Tyr sites | |
| Site-Specific | Protein Yield | 1-10 mg/L of culture | |
| Site-Specific | Incorporation Fidelity | >99% |
Other Potential Methods
-
Enzymatic Ligation: Peptides containing 3-fluorotyrosine, synthesized by SPPS, can be ligated to larger peptides or proteins using enzymes like sortase A or butelase-1. This chemoenzymatic approach combines the flexibility of chemical synthesis with the specificity of enzymatic reactions.
-
Photochemical Disguise: A method has been reported for the site-specific incorporation of o-nitrobenzyl-protected 3-fluorotyrosine in E. coli. The protecting group "disguises" the amino acid from endogenous synthetases, and subsequent photolysis unmasks the 3-fluorotyrosine residue in the purified protein.
Conclusion
The choice of method for incorporating 3-fluorotyrosine into peptides depends on the specific research goals. SPPS offers the highest versatility for creating synthetic peptides with precise modifications. For large proteins, in vivo methods are indispensable, with site-specific incorporation providing the ultimate control over the location of the unnatural amino acid. These powerful techniques will continue to be instrumental in advancing our understanding of protein structure and function and in the development of next-generation peptide-based therapeutics.
References
- 1. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-Tyr(3-F,tBu)-OH for ¹⁹F NMR Studies of Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful tool for investigating the structure, dynamics, and interactions of biological macromolecules.[1] The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio (83% sensitivity relative to ¹H), and a large chemical shift dispersion of over 400 ppm, make it an exquisitely sensitive probe of the local molecular environment.[1][2][3] The absence of endogenous fluorine in most biological systems ensures background-free spectra, simplifying data analysis.[1]
The incorporation of fluorinated non-canonical amino acids, such as 3-fluoro-L-tyrosine, into peptides and proteins provides a specific reporter group for ¹⁹F NMR studies. The tert-butyl protected derivative, Fmoc-Tyr(3-F,tBu)-OH, is a key building block for the solid-phase synthesis of peptides designed for such investigations. The ¹⁹F chemical shift of the 3-fluorotyrosine residue is highly sensitive to changes in its immediate surroundings, making it an ideal probe for studying peptide-protein interactions, conformational changes, and ligand binding.
These application notes provide detailed protocols for the synthesis of peptides containing 3-fluorotyrosine using this compound, and the subsequent analysis of their interactions with a target protein using ¹⁹F NMR. The interaction between a phosphotyrosine (pY)-containing peptide and the Grb2 SH2 domain is used as a representative example to illustrate the experimental workflow and data analysis.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from ¹⁹F NMR titration experiments. The data illustrates the change in the ¹⁹F chemical shift of a 3-fluorotyrosine residue in a peptide upon binding to the Grb2 SH2 domain, and the dissociation constant (Kd) determined from these changes.
| Peptide Sequence | Target Protein | ¹⁹F Chemical Shift (Free Peptide) (ppm) | ¹⁹F Chemical Shift (Bound Peptide) (ppm) | Chemical Shift Perturbation (Δδ) (ppm) | Dissociation Constant (Kd) (µM) |
| Ac-pY(3-F)-V-N-V-NH₂ | Grb2 SH2 Domain | -125.5 | -126.8 | 1.3 | 18 ± 4 |
Note: The chemical shift values are illustrative and can vary depending on the specific peptide sequence, buffer conditions, and the reference standard used.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 3-Fluorotyrosine-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to the resin loading) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes. For this compound, the standard coupling time should be sufficient.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue coupling for another hour or perform a double coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1 v/v/v/w).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: ¹⁹F NMR Titration for Peptide-Protein Interaction Analysis
This protocol describes a typical ¹⁹F NMR titration experiment to determine the binding affinity of a 3-fluorotyrosine-containing peptide to a target protein.
Materials:
-
Lyophilized 3-fluorotyrosine-labeled peptide
-
Purified target protein (e.g., Grb2 SH2 domain)
-
NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)
-
NMR tubes
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the ¹⁹F-labeled peptide in the NMR buffer.
-
Prepare a stock solution of the target protein in the same NMR buffer.
-
Prepare a series of NMR samples with a constant concentration of the ¹⁹F-labeled peptide (e.g., 50 µM) and increasing concentrations of the target protein.
-
-
¹⁹F NMR Data Acquisition:
-
Acquire one-dimensional ¹⁹F NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Typical acquisition parameters on a 400 MHz spectrometer could be:
-
Spectrometer Frequency: ~376 MHz for ¹⁹F
-
Pulse Program: A simple pulse-acquire sequence.
-
Spectral Width: ~50 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-3 seconds
-
Number of Scans: 1024-4096 (depending on sample concentration)
-
-
Use an external reference standard such as trifluoroacetic acid (TFA) or an internal standard if it does not interact with the protein.
-
-
Data Processing:
-
Apply a line broadening exponential function to the free induction decay (FID) to improve the signal-to-noise ratio.
-
Fourier transform the FID to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectra.
-
Reference the chemical shifts to the standard.
-
-
Data Analysis:
-
Measure the change in the ¹⁹F chemical shift (Δδ) of the 3-fluorotyrosine residue as a function of the target protein concentration.
-
Assuming a 1:1 binding model and fast exchange on the NMR timescale, fit the chemical shift perturbation data to the following equation to determine the dissociation constant (Kd): Δδ = Δδmax * (([P]₀ + [L]₀ + Kd) - √(([P]₀ + [L]₀ + Kd)² - 4[P]₀[L]₀)) / (2[L]₀) where Δδ is the observed chemical shift change, Δδmax is the maximum chemical shift change at saturation, [P]₀ is the total protein concentration, and [L]₀ is the total ligand (peptide) concentration.
-
Visualizations
Grb2-Mediated Signaling Pathway
References
Application Notes and Protocols: Fluorinated Tyrosine in Protein Structure Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The incorporation of fluorinated tyrosine analogs into proteins has emerged as a powerful and versatile tool in structural biology and drug discovery. The unique properties of the fluorine atom, particularly its high sensitivity in Nuclear Magnetic Resonance (NMR) spectroscopy and its minimal steric perturbation to protein structure, offer a unique window into protein conformation, dynamics, and interactions.[1][2][3] This document provides detailed application notes and experimental protocols for the use of fluorinated tyrosine in various protein structure analysis techniques.
Section 1: Applications in Protein Structure and Function Analysis
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a primary application of incorporating fluorinated tyrosine into proteins. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity (83% of ¹H).[4][5] The large chemical shift range of ¹⁹F makes it exceptionally sensitive to the local electronic environment, providing a powerful probe for conformational changes, ligand binding, and protein dynamics.
Key Applications:
-
Protein-Ligand Interactions: Monitoring changes in the ¹⁹F chemical shift of fluorinated tyrosine residues upon ligand binding allows for the determination of binding affinities (K D ), kinetics (k on and k off ), and the location of binding sites. This is particularly valuable for fragment-based drug discovery.
-
Protein Folding and Stability: ¹⁹F NMR can be used to study the kinetics of protein folding and the stability of different folded states. The chemical shift of a fluorinated tyrosine residue can report on its burial within the protein core.
-
Conformational Dynamics and Allostery: The sensitivity of the ¹⁹F chemical shift allows for the detection of subtle conformational changes, including those associated with allosteric regulation. Different conformational states of a protein can give rise to distinct ¹⁹F NMR signals.
-
In-Cell NMR: The absence of a natural ¹⁹F background in biological systems makes it an ideal probe for in-cell NMR studies, allowing for the investigation of protein structure and function in a cellular environment.
X-ray Crystallography
While ¹⁹F NMR is the most common application, fluorinated tyrosine can also be a useful tool in X-ray crystallography.
Key Applications:
-
Phasing: The anomalous scattering from the fluorine atom can, in principle, be used for phasing, although this is not a common application due to the weak signal.
-
Probing Electrostatic Environments: The position of the fluorine atom can be determined with high precision in a crystal structure, providing insights into the local electrostatic environment and potential interactions, such as fluorine bonding.
-
Structural Probes: Site-specific incorporation allows for the introduction of a unique atom that can be used to validate structural models and understand the impact of mutations. Studies have shown that fluorine substitution generally has a minimal effect on the overall protein structure.
Cryo-Electron Microscopy (Cryo-EM)
The use of fluorinated tyrosine in cryo-EM is an emerging area with significant potential.
Key Applications:
-
Correlating Structure and Dynamics: ¹⁹F NMR can be used to define the populations of different conformational states in solution, which can then be correlated with the different structures observed by cryo-EM. This combined approach provides a more complete picture of a protein's structural and dynamic landscape.
-
Guiding Sample Preparation: ¹⁹F NMR can help in optimizing sample conditions for cryo-EM by identifying conditions that favor a particular conformational state.
Section 2: Quantitative Data Summary
The following tables summarize key quantitative data related to the use of fluorinated tyrosine in protein structure analysis.
Table 1: ¹⁹F NMR Properties of Fluorinated Tyrosine Analogs
| Fluorinated Tyrosine Analog | Typical Chemical Shift Range (ppm) | Sensitivity to Environment | pKa Perturbation | Reference |
| 3-Fluorotyrosine (3FY) | -130 to -140 | High | Moderate | |
| 2-Fluorotyrosine (2FY) | -120 to -130 | Moderate | Low | |
| 3,5-Difluorotyrosine | Varies | High | Significant | |
| Perfluoro-tert-butyl Tyrosine | ~ -75 | High (sharp singlet) | Not reported |
Table 2: Representative Binding Affinity Data from ¹⁹F NMR
| Protein-Ligand System | Fluorinated Probe | K D (μM) | Technique | Reference |
| SH3 Domain - Proline-rich Peptides | 3-Fluorotyrosine | 10 - 100 | 1D ¹⁹F Lineshape Analysis | |
| Brd4(1) - Fragment Library | 5-Fluorotryptophan | 50 - 1000 | 1D ¹⁹F NMR | |
| KIX domain - MLL peptide | 2-Fluorotyrosine | ~10 | 1D ¹⁹F NMR |
Section 3: Experimental Protocols
Protocol for Biosynthetic Incorporation of Fluorinated Tyrosine in E. coli
This protocol describes a general method for incorporating fluorinated tyrosine into a protein expressed in E. coli using an auxotrophic strain or an inhibitor of the endogenous tyrosine synthesis pathway.
Workflow Diagram:
Caption: Workflow for biosynthetic incorporation of fluorinated tyrosine.
Materials:
-
E. coli strain (e.g., BL21(DE3) or a tyrosine auxotroph).
-
Expression plasmid for the protein of interest.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium.
-
Fluorinated tyrosine analog (e.g., 3-fluorotyrosine).
-
Glyphosate (optional, inhibitor of aromatic amino acid synthesis).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotics.
Procedure:
-
Transformation: Transform the E. coli cells with the expression plasmid for your protein of interest.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of M9 minimal medium with the overnight culture to an initial OD₆₀₀ of ~0.05-0.1.
-
Growth: Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Inhibition and Supplementation (Choose one):
-
With Glyphosate: Add glyphosate to a final concentration of 0.1-1 g/L and incubate for 15-30 minutes. Then, add the fluorinated tyrosine to a final concentration of 50-100 mg/L.
-
Without Glyphosate (Auxotrophic Strain): Add the fluorinated tyrosine to the medium.
-
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Incubation: Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Purification: Purify the fluorinated protein using a standard protocol for the unlabeled protein. Confirm incorporation using mass spectrometry.
Protocol for ¹⁹F NMR Data Acquisition
This protocol provides a general guideline for acquiring 1D ¹⁹F NMR spectra for a protein labeled with fluorinated tyrosine.
Workflow Diagram:
Caption: Workflow for ¹⁹F NMR data acquisition and processing.
Materials:
-
Purified protein containing fluorinated tyrosine (typically 25-100 µM).
-
NMR buffer (e.g., phosphate or Tris buffer, pH 7.0-8.0, containing 5-10% D₂O).
-
Fluorine reference standard (e.g., trifluoroacetic acid, TFA).
-
NMR spectrometer equipped with a ¹⁹F-capable probe.
Procedure:
-
Sample Preparation: Prepare the protein sample in the desired NMR buffer. A typical concentration range is 25-100 µM. Add a small amount of D₂O (5-10%) for the field-frequency lock. Add a known concentration of a reference standard if quantitative measurements are needed.
-
Spectrometer Setup: Tune and match the ¹⁹F channel of the NMR probe.
-
Acquisition Parameters:
-
Use a simple 1D pulse-acquire sequence, often with proton decoupling.
-
Set the spectral width to cover the expected range of ¹⁹F chemical shifts (e.g., 10-20 ppm).
-
The transmitter offset (O1P) should be set to the center of the expected spectral region.
-
Determine the 90° pulse width for ¹⁹F.
-
Set the acquisition time to 0.5-1.0 seconds.
-
The number of scans will depend on the protein concentration and desired signal-to-noise ratio (typically from a few hundred to several thousand).
-
-
Data Acquisition: Acquire the free induction decay (FID).
-
Data Processing:
-
Apply an exponential window function to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the FID.
-
Phase the resulting spectrum.
-
Apply baseline correction.
-
Reference the spectrum to the internal standard.
-
Protocol for Sample Preparation for X-ray Crystallography and Cryo-EM
The preparation of fluorinated proteins for these techniques is generally similar to that for unlabeled proteins, with a few key considerations.
Workflow Diagram:
Caption: Workflow for preparing fluorinated proteins for structural studies.
Key Considerations:
-
Purity: High purity (>95%) is critical for both techniques.
-
Concentration: For crystallography, a concentration of 5-25 mg/mL is typically required. For cryo-EM, the optimal concentration is protein-dependent and must be determined empirically.
-
Homogeneity: Ensure the protein is monodisperse and conformationally homogeneous. This can be assessed by techniques like size-exclusion chromatography and ¹⁹F NMR.
-
Crystallization: The incorporation of fluorinated tyrosine may slightly alter the surface properties of the protein, potentially requiring re-screening of crystallization conditions. However, in many cases, the crystallization conditions are similar to the wild-type protein.
-
Cryo-EM Grid Preparation: The standard procedures for grid preparation and plunge-freezing are applicable. The addition of fluorinated surfactants can sometimes aid in sample distribution on the grid.
Section 4: Applications in Drug Discovery
The use of fluorinated tyrosine has significant implications for drug discovery and development.
Signaling Pathway Diagram Example (Fragment Screening):
Caption: Workflow for fragment-based screening using ¹⁹F NMR.
Key Advantages in Drug Discovery:
-
High-Throughput Screening: 1D ¹⁹F NMR is a rapid and sensitive method for screening fragment libraries against fluorine-labeled protein targets.
-
Quantitative Affinity Measurements: The technique allows for the accurate determination of binding affinities for weak-binding fragments, which is often challenging with other methods.
-
Druggability Assessment: ¹⁹F NMR can be used to assess the "druggability" of a target by probing its ability to bind small molecules.
-
Mechanism of Action Studies: By labeling specific tyrosine residues, it is possible to probe the mechanism of action of a drug and identify allosteric effects.
Disclaimer: These protocols provide general guidelines. Specific parameters and conditions should be optimized for each protein and experimental setup.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes and Protocols: Fmoc-Tyr(3-F,tBu)-OH in the Synthesis of Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to enhance therapeutic properties such as metabolic stability, binding affinity, and pharmacokinetic profiles. Among these, fluorinated amino acids have garnered significant attention. The introduction of fluorine, a small and highly electronegative atom, can induce favorable conformational changes, modulate pKa values, and block sites of metabolic degradation without significantly increasing steric bulk.[1]
This document provides detailed application notes and protocols for the use of Fmoc-Tyr(3-F,tBu)-OH , a protected 3-fluorotyrosine derivative, in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. While the direct application of this compound in a marketed therapeutic peptide is not extensively documented in publicly available literature, its potential is illustrated here through a representative example: the synthesis of a modified Glucagon-Like Peptide-1 (GLP-1) receptor agonist. GLP-1 analogs are a class of drugs successfully used in the treatment of type 2 diabetes and obesity.
The tert-butyl (tBu) protecting group on the hydroxyl function of the tyrosine side chain is acid-labile and is typically removed during the final cleavage of the peptide from the resin, which is compatible with standard Fmoc-SPPS workflows.[2][3]
Key Advantages of Incorporating 3-Fluorotyrosine
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to enzymatic hydroxylation, a common metabolic pathway for tyrosine-containing peptides.
-
Modulated Receptor Interactions: The altered electronics of the fluorinated aromatic ring can lead to modified binding interactions with target receptors, potentially enhancing affinity and selectivity.
-
Fine-tuning of Physicochemical Properties: Fluorination can influence the pKa of the tyrosine hydroxyl group, which may be critical for receptor binding or peptide conformation.[1]
Application Example: Synthesis of a [3-F-Tyr¹⁹]-GLP-1 Analog
To illustrate the application of this compound, we describe the synthesis of a hypothetical analog of a GLP-1 receptor agonist, where the native tyrosine at position 19 is replaced with 3-fluorotyrosine. This modification is designed to potentially enhance the peptide's resistance to enzymatic degradation and fine-tune its interaction with the GLP-1 receptor.
Quantitative Data Summary
The following table summarizes the expected synthesis and characterization data for the [3-F-Tyr¹⁹]-GLP-1 analog.
| Parameter | Result | Method |
| Crude Peptide Yield | 75% | Gravimetric analysis post-cleavage |
| Purity (Crude) | >65% | Analytical RP-HPLC |
| Purity (Purified) | >98% | Analytical RP-HPLC |
| Final Yield (Purified) | 25% | Gravimetric analysis |
| Identity Confirmation | Correct molecular weight observed | LC-MS |
| In vitro Activity (EC₅₀) | 1.2 nM | Cell-based cAMP assay |
| Proteolytic Stability (t½) | 12 hours | Incubation with dipeptidyl peptidase-IV |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol details the manual synthesis of the [3-F-Tyr¹⁹]-GLP-1 analog on a Rink Amide resin using a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including this compound)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Protocol Steps:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence. For the incorporation of 3-fluorotyrosine, use this compound in the coupling step.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
Final Washing and Drying: Wash the peptide-resin with DMF (5 times), DCM (5 times), and MeOH (3 times). Dry the resin under vacuum.
Peptide Cleavage and Deprotection
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
Protocol Steps:
-
Prepare the cleavage cocktail: 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% EDT.
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Incubate the mixture for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification and Analysis
Purification by Preparative RP-HPLC:
-
Column: C18 silica column (e.g., 10 µm particle size, 250 x 22 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 50% Mobile Phase B over 60 minutes.
-
Detection: UV at 220 nm and 280 nm.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the solution onto the preparative HPLC column.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with >98% purity.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
-
Analysis by LC-MS:
-
Column: C18 silica column (e.g., 3.5 µm particle size, 100 x 2.1 mm).
-
Mobile Phase and Gradient: Similar to the purification method, but with a faster gradient.
-
Mass Spectrometer: Electrospray ionization (ESI) mass spectrometer.
-
Procedure:
-
Inject a small sample of the purified peptide.
-
Confirm the molecular weight of the peptide from the mass spectrum.
-
Visualizations
Experimental Workflow for Peptide Synthesis
Caption: Workflow for the synthesis of a therapeutic peptide using Fmoc-SPPS.
Signaling Pathway of GLP-1 Receptor Agonists
Caption: Simplified signaling pathway of GLP-1 receptor agonists in pancreatic β-cells.
References
Application Notes and Protocols for Fmoc-Tyr(3-F,tBu)-OH Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tyr(3-F,tBu)-OH is a valuable synthetic amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce a monofluorinated tyrosine residue into peptide sequences. The fluorine substitution at the 3-position of the tyrosine ring can modulate the acidity of the phenolic hydroxyl group, influence peptide conformation, and enhance binding affinity and metabolic stability. The tert-butyl (tBu) ether protects the hydroxyl group during synthesis, preventing undesired side reactions. This document provides detailed protocols for the efficient coupling of this compound using common activation methods in Fmoc-SPPS.
Data Presentation: Coupling Efficiency and Purity
The incorporation of fluorinated amino acids can sometimes present challenges in peptide synthesis. However, studies and common practice suggest that this compound exhibits coupling behavior similar to its non-fluorinated counterpart, with high efficiency achievable using standard coupling reagents. The electron-withdrawing nature of the fluorine atom does not appear to significantly hinder the coupling reaction. Below is a summary of expected performance for common coupling reagents.
| Coupling Reagent | Molar Excess (AA:Reagent:Base) | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Expected Crude Peptide Purity (%) | Notes |
| HATU/DIPEA | 1:0.95:2 | 30 - 60 | > 99% | High | Highly efficient for hindered amino acids. Recommended for single or multiple incorporations. |
| HBTU/DIPEA | 1:0.95:2 | 30 - 90 | > 99% | High | A reliable and widely used coupling reagent. Demonstrated high efficiency with fluorinated tyrosines.[1] |
| DIC/Oxyma | 1:1:1 | 60 - 120 | > 98% | Good to High | Cost-effective and minimizes racemization. May require longer coupling times. |
Note: The data presented are typical values and can vary depending on the peptide sequence, resin, and specific synthesis conditions.
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound to a solid support. These protocols can be adapted for automated peptide synthesizers.
Materials and Reagents
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
Rink Amide resin (or other suitable solid support)
-
Kaiser Test Kit
-
Cleavage Cocktail (e.g., Reagent K: TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5)
-
Cold diethyl ether
Protocol 1: Coupling using HATU/DIPEA
This is the recommended protocol for ensuring high coupling efficiency, especially for difficult sequences.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.8 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 30-60 minutes.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines with an acetic anhydride/DIPEA solution in DMF.
Protocol 2: Coupling using HBTU/DIPEA
A widely used and reliable method for coupling standard and modified amino acids.
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (4 equivalents) and HBTU (3.8 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution and vortex.
-
Allow the mixture to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-90 minutes.
-
-
Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.
Protocol 3: Coupling using DIC/Oxyma
A cost-effective method that minimizes the risk of racemization.
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (4 equivalents) and Oxyma (4 equivalents) in DMF.
-
Add this solution to the deprotected resin.
-
Add DIC (4 equivalents) to the reaction vessel.
-
Agitate for 60-120 minutes.
-
-
Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM. Dry the resin under vacuum for at least 1 hour.
-
Cleavage:
-
Add a freshly prepared cleavage cocktail (e.g., Reagent K) to the dried resin in a fume hood.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: General workflow for the coupling of this compound in Fmoc-SPPS.
References
Application Notes and Protocols for the Cleavage of the tBu Group from Tyr(3-F,tBu) Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the acid-catalyzed cleavage of the tert-butyl (tBu) protecting group from the 3-fluoro-tyrosine, Tyr(3-F,tBu), residue. This procedure is a critical step in the synthesis of peptides and other molecules containing this modified amino acid.
The tert-butyl group is a commonly used acid-labile protecting group for the phenolic hydroxyl function of tyrosine. Its removal is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA). The electron-withdrawing nature of the fluorine atom at the 3-position of the tyrosine ring is expected to slightly increase the acidity of the phenolic proton, which may influence the lability of the tBu ether. However, the fundamental principles of acid-catalyzed cleavage and the necessity of scavengers to prevent side reactions remain paramount.
Data Presentation
The efficiency of tBu group cleavage is highly dependent on the specific peptide sequence, the resin used (in solid-phase peptide synthesis), and the precise composition of the cleavage cocktail. The following tables provide a summary of typical conditions and expected outcomes for the deprotection of tBu-protected tyrosine and related residues. These values should be considered as a starting point for optimization.
Table 1: Common TFA Cleavage Cocktails for tBu Deprotection
| Reagent Cocktail | Composition (v/v/v) | Typical Reaction Time (hours) | Target Residues & Remarks |
| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5) | 2 - 4 | Recommended for peptides containing multiple sensitive residues like Trp, Met, Cys, and Tyr. Minimizes a wide range of side reactions. |
| 95% TFA | TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5) | 1 - 3 | A general and effective cocktail for most peptides. TIS is a highly efficient scavenger for the tBu cation.[1] |
| TFA / DCM | TFA / Dichloromethane (1:1) | 1 - 2 | Milder conditions, may require longer reaction times or repeated treatments for complete deprotection. |
| TFA / Thioanisole | TFA / Thioanisole (9:1) | 2 - 4 | Specifically useful for suppressing side reactions on tryptophan residues. |
Table 2: Troubleshooting Incomplete Cleavage and Side Reactions
| Issue | Potential Cause | Recommended Action |
| Incomplete tBu removal | Insufficient reaction time or TFA concentration. | Increase reaction time, use a higher concentration of TFA, or perform a second treatment with fresh cleavage cocktail. |
| Alkylation of Trp or Met | Inefficient scavenging of tBu cations. | Use a cleavage cocktail with a higher concentration of scavengers like TIS or thioanisole. |
| Reattachment of peptide to resin | Linker-specific side reactions. | Ensure the use of appropriate scavengers for the specific resin linker. |
| Modification of Tyr residue | Alkylation by tBu cation. | While the fluorine atom may slightly deactivate the ring, the use of scavengers is still crucial to prevent this side reaction. |
Experimental Protocols
The following protocols describe the general procedures for the cleavage of the tBu group from a Tyr(3-F,tBu)-containing peptide synthesized on a solid support.
Protocol 1: Standard TFA-TIS Cleavage
This protocol is suitable for most peptides and utilizes a common and effective cleavage cocktail.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Ice-cold diethyl ether
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Centrifuge tubes
-
Nitrogen gas supply or vacuum desiccator
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin with DCM (3 x volume of resin) and then with DMF (3 x volume of resin) to remove residual synthesis reagents.
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-3 hours with occasional gentle agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase HPLC.
Protocol 2: Cleavage with Reagent K for Sensitive Peptides
This protocol is recommended when the peptide sequence contains multiple sensitive residues that are prone to modification during acidolysis.
Materials:
-
Peptide-resin (dried)
-
Reagent K: TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5, v/v/v/v/v)
-
Ice-cold diethyl ether
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Centrifuge tubes
-
Nitrogen gas supply or vacuum desiccator
Procedure:
-
Follow steps 1-3 from Protocol 1 for resin preparation.
-
Add Reagent K to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-4 hours with occasional gentle agitation.
-
Follow steps 6-13 from Protocol 1 for peptide filtration, precipitation, washing, drying, and purification.
Visualizations
Reaction Mechanism
The acid-catalyzed cleavage of the tBu group from the Tyr(3-F,tBu) residue proceeds through a well-established mechanism involving protonation of the ether oxygen, followed by the formation of a stable tert-butyl cation and the deprotected 3-fluoro-tyrosine residue.
Caption: Acid-catalyzed cleavage of the tBu group from Tyr(3-F,tBu).
Experimental Workflow
The following diagram outlines the general workflow for the cleavage and deprotection of a peptide containing a Tyr(3-F,tBu) residue from a solid support.
Caption: General workflow for peptide cleavage and deprotection.
References
Application Notes and Protocols: Fmoc-Tyr(3-F,tBu)-OH in Unnatural Amino Acid Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fmoc-Tyr(3-F,tBu)-OH in the synthesis of peptides containing 3-fluoro-tyrosine and the broader context of incorporating this unnatural amino acid into proteins for research and drug development.
Introduction
This compound is a protected amino acid derivative primarily utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce 3-fluoro-L-tyrosine at specific positions within a peptide sequence. The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, while the tert-butyl (tBu) group protects the hydroxyl group of the tyrosine side chain. This protection strategy allows for the precise and controlled assembly of peptide chains.
Incorporation of 3-fluorotyrosine, an unnatural amino acid, into peptides and proteins is a powerful tool for probing protein structure, function, and dynamics. The fluorine atom serves as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and can modulate the electronic properties of the tyrosine ring, influencing protein stability and interactions.
This document is divided into two main sections:
-
Part 1: Solid-Phase Peptide Synthesis (SPPS) using this compound. This section provides detailed protocols for the direct application of this compound in chemical peptide synthesis.
-
Part 2: In Vivo Unnatural Amino Acid Mutagenesis with 3-Fluorotyrosine. This section details the general methodology for incorporating 3-fluorotyrosine into proteins within living cells using the amber suppression technique. While this compound is not directly used in this in vivo method, understanding this powerful technology is crucial for researchers in the field.
Part 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
Application:
The primary application of this compound is in Fmoc-based SPPS to create peptides containing 3-fluorotyrosine. These modified peptides can be used for various research purposes, including:
-
Structural Biology: As probes for ¹⁹F NMR studies to investigate peptide conformation and dynamics.
-
Enzyme-Substrate Interactions: To study the role of specific tyrosine residues in enzyme catalysis and substrate binding.
-
Drug Design: To develop peptide-based therapeutics with enhanced stability or modified binding properties.
Experimental Protocol: Manual Fmoc SPPS of a Model Peptide
This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-3-F-Tyr-Gly) on a Wang resin.
1. Resin Preparation and Swelling:
- Place 100 mg of Wang resin (pre-loaded with Fmoc-Gly, substitution level ~0.5 mmol/g) in a fritted syringe.
- Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with occasional agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 2 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.
- Drain and wash the resin thoroughly with DMF (5 x 2 mL), dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).
3. Coupling of this compound:
- In a separate vial, dissolve this compound (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in 1 mL of DMF.
- Allow the mixture to pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction for 2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
- (Optional) Perform a Kaiser test to confirm the completion of the coupling (ninhydrin-negative result).
4. Subsequent Amino Acid Coupling (Fmoc-Ala-OH):
- Repeat the Fmoc deprotection step (Step 2).
- Prepare and couple Fmoc-Ala-OH using the same procedure as in Step 3.
5. Final Fmoc Deprotection:
- Perform a final Fmoc deprotection as described in Step 2.
- After the final washes, wash the resin with DCM (5 x 2 mL) and dry under vacuum.
6. Cleavage and Deprotection: [1][2]
- Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
- Add 2 mL of the cleavage cocktail to the dried peptide-resin.
- Agitate for 2-3 hours at room temperature.
- Filter the cleavage mixture into a new tube, collecting the filtrate.
- Wash the resin with an additional 1 mL of TFA and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution dropwise to 10 mL of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.
- Dry the crude peptide pellet under vacuum.
7. Peptide Purification and Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Data Presentation: Expected Yields in SPPS
Peptide synthesis yields can vary depending on the sequence and coupling efficiency at each step.
| Step | Expected Efficiency | Overall Theoretical Yield (for a tripeptide) |
| First Coupling | >99% | 99% |
| Second Coupling | >99% | 98% |
| Cleavage and Purification | 50-80% | 49-78% |
Note: These are idealized yields. Actual yields may be lower due to factors like steric hindrance and side reactions.
Workflow for Solid-Phase Peptide Synthesis
Part 2: In Vivo Unnatural Amino Acid Mutagenesis with 3-Fluorotyrosine
Application:
The site-specific incorporation of 3-fluorotyrosine into proteins in living cells (in vivo) allows for the study of protein function in a native cellular environment. This is achieved through the amber suppression technology, which repurposes the UAG stop codon to encode for the unnatural amino acid.[3] Applications include:
-
Probing Protein-Protein Interactions: Using ¹⁹F NMR to monitor conformational changes upon binding.
-
Investigating Enzyme Mechanisms: Studying the role of active site tyrosine residues in catalysis.
-
Cellular Signaling Studies: Examining the impact of fluorotyrosine substitution on signaling pathways, such as those involving receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[4][5]
-
Drug Discovery: Screening for small molecules that bind to or modulate the function of the modified protein.
Methodology Overview: Amber Codon Suppression
The in vivo incorporation of 3-fluorotyrosine requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This pair consists of an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes 3-fluorotyrosine and charges it onto an orthogonal suppressor tRNA (tRNA CUA). This charged tRNA then recognizes the amber stop codon (UAG) in the mRNA and inserts 3-fluorotyrosine into the growing polypeptide chain.
Experimental Protocols
1. Site-Directed Mutagenesis to Introduce the Amber Codon:
- Primer Design: Design primers containing the TAG codon at the desired mutation site in the gene of interest. The primers should be 25-45 bases in length with the mutation in the middle.
- PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the template plasmid containing the gene of interest, and the designed mutagenic primers.
- Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme.
- Transformation: Transform the DpnI-treated plasmid into competent E. coli cells and select for colonies containing the mutated plasmid.
- Sequence Verification: Verify the presence of the TAG codon by DNA sequencing.
2. Protein Expression in E. coli:
- Co-transformation: Co-transform competent E. coli (e.g., BL21(DE3)) with two plasmids:
- The expression plasmid containing the gene of interest with the amber codon.
- A plasmid encoding the orthogonal 3-fluorotyrosine-tRNA synthetase and the suppressor tRNA (e.g., pEVOL-3-FY).
- Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.
- Expression Culture: Inoculate 1 L of LB medium (with antibiotics) with the starter culture.
- Growth and Induction: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Add 3-fluoro-L-tyrosine to a final concentration of 1 mM. Induce protein expression with IPTG (e.g., 0.5 mM) and L-arabinose (e.g., 0.02% w/v) to induce the expression of the orthogonal synthetase/tRNA pair.
- Incubation: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) overnight to enhance protein folding and solubility.
- Cell Harvesting: Harvest the cells by centrifugation.
3. Protein Purification (His-tagged protein example):
- Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or high-pressure homogenization.
- Clarification: Centrifuge the lysate to pellet cell debris.
- Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column.
- Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elution: Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer using dialysis or a desalting column.
4. Analysis of 3-Fluorotyrosine Incorporation:
- Mass Spectrometry:
- Sample Preparation: Digest the purified protein with trypsin.
- LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptide containing 3-fluorotyrosine and confirm its site of incorporation.
- ¹⁹F NMR Spectroscopy:
- Sample Preparation: Prepare a concentrated sample of the purified protein (0.1-0.5 mM) in a suitable NMR buffer.
- Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. The fluorine signal from the incorporated 3-fluorotyrosine will appear in a characteristic chemical shift range.
Data Presentation: Quantitative Analysis of Protein Expression
| Protein | Expression System | Unnatural Amino Acid | Incorporation Site | Yield (mg/L of culture) | Incorporation Efficiency (%) |
| Green Fluorescent Protein (GFP) | E. coli BL21(DE3) | 3-Fluorotyrosine | Tyr39 | ~5-10 | >95% |
| T7 DNA Polymerase | E. coli | (7-hydroxy-4-coumarin-yl)-ethylglycine | Glu514 | 50-100 | >95% |
| Myoglobin | E. coli | p-Azidophenylalanine | Leu32 | ~15 | >90% |
Note: Yields and efficiencies are highly dependent on the protein, the incorporation site, and the expression conditions.
Workflow for In Vivo Unnatural Amino Acid Mutagenesis
Signaling Pathway Visualization
The incorporation of 3-fluorotyrosine can be used to probe signaling pathways where tyrosine phosphorylation is a key event.
Receptor Tyrosine Kinase (RTK) Signaling
3-Fluorotyrosine can be incorporated into an RTK to study the effects of altered electronic properties on receptor activation and downstream signaling.
G-Protein Coupled Receptor (GPCR) Signaling
Incorporating 3-fluorotyrosine into a GPCR or a downstream signaling protein like a kinase can provide insights into the conformational changes and phosphorylation events that govern signal transduction.
Conclusion
This compound is a valuable reagent for the chemical synthesis of peptides containing 3-fluorotyrosine, enabling detailed biochemical and biophysical studies. For in vivo studies, the incorporation of 3-fluorotyrosine via unnatural amino acid mutagenesis provides a powerful approach to investigate protein function in a cellular context. The protocols and information provided herein serve as a guide for researchers to effectively utilize these complementary techniques in their research and drug discovery efforts.
References
Application Notes and Protocols for the Synthesis of Fluorinated Peptide Libraries Using Fmoc-Tyr(3-F,tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorinated amino acids into peptides represents a powerful strategy in medicinal chemistry and drug discovery. Fluorine's unique properties, including its high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong C-F bonds, can significantly enhance the metabolic stability, binding affinity, and conformational properties of peptides.[1][2][3] 3-Fluorotyrosine (3-F-Tyr) is a particularly valuable non-canonical amino acid. When incorporated into peptide sequences, it can serve as a useful probe for studying protein-protein interactions and enzymatic mechanisms, often without significantly altering the peptide's overall structure. One key application is in the study of protein tyrosine phosphatases (PTPs), where 3-F-Tyr can mimic tyrosine while being resistant to oxidation by tyrosinase, a property that is beneficial in certain screening assays.[1]
This document provides detailed application notes and protocols for the synthesis of fluorinated peptide libraries utilizing Fmoc-Tyr(3-F,tBu)-OH, a protected building block for solid-phase peptide synthesis (SPPS).
Applications in Drug Discovery and Research
The use of this compound to generate fluorinated peptide libraries has several important applications:
-
Enhanced Metabolic Stability: The strong C-F bond can protect the peptide from enzymatic degradation at or near the modification site, prolonging its half-life in biological systems.
-
Modulation of Binding Affinity: The electronic properties of fluorine can alter the pKa of the tyrosine hydroxyl group, potentially leading to modified binding interactions with target proteins. This can be exploited to fine-tune the affinity and specificity of peptide-based drugs.
-
Probing Enzyme-Substrate Interactions: 3-F-Tyr containing peptides are valuable tools for studying the substrate specificity of enzymes like PTPs.[1] The fluorinated analog often behaves similarly to the natural tyrosine substrate in terms of binding and dephosphorylation kinetics, but its resistance to other enzymatic modifications can simplify assay design.
-
Development of Novel Therapeutics: Peptides containing 3-F-Tyr have been explored in the development of cyclic peptides with high membrane permeability, a desirable characteristic for intracellular drug delivery.
-
¹⁹F NMR Spectroscopy: The presence of the fluorine atom provides a sensitive handle for ¹⁹F NMR studies, allowing for detailed investigation of peptide conformation and binding to target macromolecules without the background noise of ¹H NMR.
Experimental Protocols
The following protocols are based on standard and well-established Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) methodologies. While specific optimization may be required for individual peptide sequences, these protocols provide a robust starting point for the incorporation of this compound.
Resin Selection and Preparation
-
Resin Choice: The choice of resin depends on the desired C-terminal functionality of the peptide.
-
Rink Amide Resin: For C-terminal amides.
-
Wang Resin or 2-Chlorotrityl Chloride Resin: For C-terminal carboxylic acids. The 2-chlorotrityl chloride resin is particularly useful for preparing protected peptide fragments due to the mild cleavage conditions.
-
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes at room temperature.
-
Drain the DMF.
-
Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Amino Acid Coupling
The coupling of this compound can be achieved using standard coupling reagents. The following table summarizes common coupling cocktails.
| Coupling Reagent | Activator | Base (equivalents) | Solvent | Pre-activation Time | Coupling Time | Notes |
| HBTU | HOBt (1 eq.) | DIPEA (2 eq.) | DMF | 2-5 min | 30-60 min | A common and generally effective coupling agent. |
| HATU | --- | DIPEA/Collidine (2 eq.) | DMF | 2-5 min | 30-60 min | More reactive than HBTU, useful for sterically hindered couplings. |
| PyBOP | --- | DIPEA/NMM (2 eq.) | DMF | 2-5 min | 45-90 min | Another effective phosphonium-based coupling reagent. |
| DIC/Oxyma | Oxyma (1 eq.) | --- | DMF | 1-2 min | 60-120 min | A carbodiimide-based method known to reduce racemization. |
General Coupling Protocol (using HBTU):
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for the specified coupling time.
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
After complete coupling, drain the reaction solution and wash the resin extensively with DMF.
Iterative Synthesis
Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.
Cleavage and Side-Chain Deprotection
The final step is to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the tBu group from Tyr(3-F,tBu).
Cleavage Cocktail:
A standard cleavage cocktail for peptides containing Arg(Pbf), Trp(Boc), and other sensitive residues is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
A simpler and widely used alternative is Reagent B :
-
Trifluoroacetic acid (TFA): 88%
-
Phenol: 5%
-
Water: 5%
-
Triisopropylsilane (TIS): 2%
Cleavage Protocol:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The tBu group on Tyr(3-F,tBu) is readily cleaved under these conditions.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.
-
Dry the crude peptide under vacuum.
Purification and Analysis
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purified peptide should be characterized by:
-
Mass Spectrometry (MS): To confirm the correct molecular weight.
-
Analytical RP-HPLC: To assess the purity of the final product.
-
Quantitative Data Summary
The following table presents typical, expected outcomes for the synthesis of a model decapeptide containing a single this compound incorporation. These values are illustrative and can vary depending on the peptide sequence and synthesis scale.
| Parameter | Typical Value | Method of Determination |
| Coupling Efficiency for this compound | >99% | Qualitative Kaiser Test / Quantitative UV-Vis of piperidine-fulvene adduct |
| Overall Crude Peptide Yield | 60-80% | Gravimetric analysis after cleavage and precipitation |
| Purity of Crude Peptide | 50-70% | Analytical RP-HPLC |
| Purity of Purified Peptide | >95% | Analytical RP-HPLC |
| Final Purified Yield | 15-30% | Gravimetric analysis after lyophilization |
Visualizations
Signaling Pathway: PTP Substrate Recognition
The diagram below illustrates the role of protein tyrosine phosphatases (PTPs) in cellular signaling and how fluorinated tyrosine-containing peptides can be used to study their substrate specificity.
References
- 1. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Yield with Fmoc-Tyr(3-F,tBu)-OH
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-Tyr(3-F,tBu)-OH during Solid-Phase Peptide Synthesis (SPPS). The following troubleshooting guides and FAQs address common issues and provide actionable solutions.
I. Troubleshooting Guide
Question: I am experiencing a low coupling yield with this compound. What are the potential causes and how can I resolve this issue?
Answer:
Low coupling yield with this compound is a common challenge primarily due to its sterically hindered nature. The bulky tert-butyl (tBu) group on the tyrosine side chain, in conjunction with the fluorine atom, can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain. Several factors can contribute to this issue. Below is a systematic guide to troubleshoot and enhance the coupling efficiency.
Troubleshooting Workflow for Low Coupling Yield
Caption: Troubleshooting workflow for low coupling yield.
II. Frequently Asked Questions (FAQs)
FAQ 1: What are the optimal coupling reagents for a sterically hindered amino acid like this compound?
For sterically hindered amino acids, more potent coupling reagents are necessary to achieve high coupling efficiency.[1] Standard carbodiimide-based reagents like DIC may be less effective on their own. Uronium/aminium salt-based reagents are highly recommended. The general order of reactivity is OAt-based > Oxyma-based > OBt-based esters.[2]
FAQ 2: How can I monitor the coupling reaction to determine if it has gone to completion?
A qualitative colorimetric test, such as the Kaiser test, is a reliable method to monitor the presence of free primary amines on the resin.[3][4] A sample of the resin beads is taken after the coupling reaction and treated with ninhydrin solution. A blue color on the beads or in the solution indicates the presence of unreacted amines and, therefore, an incomplete coupling.[5] A negative test (colorless or yellow beads) suggests the coupling is complete. For N-terminal proline, which has a secondary amine, the Kaiser test is not reliable and other tests like the isatin or chloranil test should be used.
FAQ 3: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion. This is particularly useful for difficult couplings, such as those involving sterically hindered amino acids like this compound, or when coupling to a proline residue. If a Kaiser test is positive after the initial coupling, a second coupling is recommended.
FAQ 4: Can peptide chain aggregation affect the coupling of this compound? How can I minimize it?
Yes, as the peptide chain elongates, it can fold into secondary structures and aggregate on the resin. This can physically block the N-terminus, preventing efficient coupling. This is more common in sequences with multiple hydrophobic residues.
Strategies to Minimize Aggregation:
-
Use "High-Swelling" Resins: Resins like ChemMatrix® or PEG-based resins can help to solvate the peptide chain better.
-
Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures.
-
Solvent Choice: Using more polar aprotic solvents like NMP, or solvent mixtures (e.g., DCM/DMF/NMP), can improve solvation.
FAQ 5: Are there any known side reactions specific to this compound that I should be aware of?
While the tert-butyl protecting group on the tyrosine side chain is generally stable, premature cleavage can occur with very acid-sensitive linkers if acidic additives like HOBt or Oxyma are used. Additionally, although less common with the tBu protection, the phenolic hydroxyl group of tyrosine can potentially be acylated if not fully protected. However, this is less of a concern with Fmoc-Tyr(tBu)-OH as the tBu group is robust. The primary challenge with this amino acid derivative remains steric hindrance during coupling.
III. Data Presentation
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The table below provides a comparison of commonly used coupling reagents in SPPS.
| Coupling Reagent | Class | Activating Additive | Relative Reactivity | Key Considerations |
| HATU | Uronium/Aminium | HOAt | Very High | Highly efficient for hindered amino acids; can cause guanidinylation of the free amine if used in excess. |
| HCTU | Uronium/Aminium | 6-Cl-HOBt | High | More reactive than HBTU, good for difficult couplings. |
| COMU | Uronium/Aminium | Oxyma Pure | High | Safer byproducts (non-explosive), good solubility, and comparable efficiency to HATU. |
| PyBOP | Phosphonium | HOBt | Medium-High | Good for routine synthesis; does not cause guanidinylation. |
| DIC/HOBt | Carbodiimide | HOBt | Medium | A standard, cost-effective choice, but may be inefficient for highly hindered couplings. |
Note: The relative reactivity is a general guideline. Optimal performance can be sequence-dependent.
IV. Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is for a standard 0.1 mmol scale synthesis.
-
Resin Preparation:
-
Swell the resin (e.g., 100-200 mg of 0.5 mmol/g loading Rink Amide resin) in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine of the growing peptide chain (e.g., with 20% piperidine in DMF, 1 x 2 min, 1 x 8 min).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (4 equivalents, 0.4 mmol, ~191 mg) and HATU (3.9 equivalents, 0.39 mmol, ~148 mg) in a minimal volume of DMF (e.g., 2 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol, ~140 µL).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2 to 4 hours. For particularly difficult sequences, the reaction time can be extended overnight.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test (see Protocol 2) on a small sample of resin beads to check for reaction completion.
-
If the test is positive (blue beads), perform a double coupling by repeating steps 2-4. If the test is negative, proceed to the next deprotection and coupling cycle.
-
Protocol 2: Qualitative Kaiser Test
This test is used to detect the presence of free primary amines.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (1-2 mg) in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Intense blue color.
-
Negative Result (Complete Coupling): Colorless or yellowish.
-
V. Mandatory Visualization
Factors Affecting Coupling Yield of Hindered Amino Acids
Caption: Key factors influencing low coupling yield.
References
identifying side reactions during Fmoc-Tyr(3-F,tBu)-OH coupling
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during the solid-phase peptide synthesis (SPPS) coupling of Fmoc-Tyr(3-F,tBu)-OH.
Frequently Asked Questions (FAQs)
Q1: Are there any specific side reactions I should be aware of when using this compound compared to the standard Fmoc-Tyr(tBu)-OH?
A1: While this compound is generally compatible with standard SPPS protocols, the presence of the electron-withdrawing fluorine atom on the tyrosine ring can potentially influence reactivity. Although not extensively documented as problematic, be mindful of the following possibilities:
-
Altered Ring Reactivity: The fluorine atom is deactivating towards electrophilic aromatic substitution, which can be beneficial in preventing unwanted side reactions on the aromatic ring during cleavage with strong acids.
-
Modified Acidity: The pKa of the phenolic hydroxyl group of 3-fluorotyrosine is lower than that of tyrosine. While the tert-butyl (tBu) protecting group is robust, any premature deprotection could lead to a more nucleophilic phenoxide under basic conditions, potentially leading to O-acylation. However, the tBu group is generally stable to the basic conditions of Fmoc deprotection[1].
-
Coupling Kinetics: While one study reports efficient incorporation of a similar difluorinated tyrosine derivative[1], electron-withdrawing effects could subtly influence the reactivity of the carboxyl group during activation. In most cases, standard coupling protocols are sufficient.
Q2: My coupling efficiency with this compound seems low. What are the common causes and solutions?
A2: Low coupling efficiency is a common issue in SPPS and can be attributed to several factors, not all of which are specific to this particular amino acid derivative. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common causes include steric hindrance, peptide aggregation, and suboptimal activation.
Q3: How can I detect and quantify side reactions involving this compound?
A3: The most effective method for identifying and quantifying side products is a combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (LC-MS).
-
RP-HPLC can separate the desired peptide from impurities, with side products appearing as distinct peaks.
-
Mass Spectrometry provides the molecular weights of these separated components, allowing for the identification of common side products like deletion sequences (-199.18 Da for a missed 3-fluorotyrosine coupling) or products of side-chain reactions.
Troubleshooting Guide for this compound Coupling
This section provides a systematic approach to troubleshoot common problems encountered during the coupling of this compound.
Problem 1: Incomplete or Failed Coupling
-
Symptom: A positive Kaiser test after the coupling step, or the presence of a significant deletion peak (-199.18 Da) in the final LC-MS analysis.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Steric Hindrance | Increase coupling time and/or temperature. Consider using a more potent coupling reagent combination such as HATU or HCTU with a tertiary base like DIPEA or 2,4,6-collidine. |
| Peptide Aggregation | Incorporate a "difficult coupling" protocol. This may involve using lower resin loading, switching to a more polar solvent like NMP, or adding chaotropic salts (e.g., LiCl) to the coupling reaction. |
| Suboptimal Activation | Ensure the freshness of your coupling reagents. Use a slight excess of the Fmoc-amino acid and coupling reagents (typically 2-4 equivalents). |
| Premature Fmoc Deprotection | Ensure thorough washing after the deprotection step to completely remove piperidine, which could neutralize the activated amino acid. |
Problem 2: Appearance of Unexpected Peaks in LC-MS
-
Symptom: Multiple peaks in the HPLC chromatogram of the crude product with masses that do not correspond to simple deletion sequences.
-
Potential Causes & Solutions:
| Potential Cause | Side Product Mass | Recommended Solution |
| Racemization | Same as target peptide | Minimize pre-activation time. Use an additive like HOBt or Oxyma Pure. Avoid excessive amounts of base. |
| Diketopiperazine Formation | Varies (cyclic dipeptide) | If Tyr(3-F,tBu) is the second amino acid, consider using a 2-chlorotrityl chloride resin to suppress this side reaction. |
| Aspartimide Formation | Same as target peptide | If an Asp residue is present C-terminal to the Tyr(3-F,tBu), consider using Fmoc-Asp(OMpe)-OH or adding HOBt to the piperidine solution for Fmoc deprotection. |
| O-Acylation (if tBu is lost) | + Mass of acyl group | Ensure high-quality, anhydrous TFA is used for final cleavage to prevent premature tBu deprotection during synthesis cycles. This is generally a low-risk side reaction. |
Experimental Protocols
Standard Coupling Protocol for this compound
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Activation: In a separate vessel, pre-activate this compound (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Protocol for Difficult Couplings
-
Follow steps 1-3 of the standard protocol.
-
Amino Acid Activation: Use HATU (3.9 eq.) and DIPEA (8 eq.) for activation of this compound (4 eq.).
-
Coupling: Extend the coupling time to 4 hours or perform the coupling at a slightly elevated temperature (e.g., 35-40°C).
-
Double Coupling: If the Kaiser test is still positive, repeat the coupling step with a fresh solution of activated amino acid.
-
Capping: If the coupling remains incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting common issues.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: Logic for identifying the source of unexpected LC-MS peaks.
References
Technical Support Center: Preventing Aggregation of Peptides Containing 3-Fluorotyrosine During SPPS
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on sequences containing the modified amino acid 3-fluorotyrosine.
Introduction
The incorporation of non-canonical amino acids like 3-fluorotyrosine can introduce unique challenges during SPPS. The electronic properties of the fluorine atom can influence peptide backbone conformation and promote the formation of stable secondary structures, such as β-sheets, which are precursors to on-resin aggregation.[1] This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purifications. This guide provides strategies to mitigate these issues.
Troubleshooting Guide: On-Resin Aggregation
If you are experiencing issues with peptide aggregation, this step-by-step guide will help you diagnose and resolve the problem.
Step 1: Identify the Signs of Aggregation
The first step is to recognize the indicators of on-resin aggregation. These can include:
-
Physical Appearance: The resin may shrink or fail to swell properly in the solvent.[2]
-
Reaction Kinetics: You may observe slow or incomplete Fmoc deprotection and amino acid coupling reactions.
-
Monitoring Systems: In continuous flow synthesizers, a broadening and flattening of the UV deprotection profile is a common sign of aggregation.
-
Colorimetric Tests: Standard amine detection tests like the Kaiser or TNBS test may give false negatives, indicating a completed reaction when the N-terminus is inaccessible due to aggregation.
Step 2: Implement Mitigation Strategies
Once aggregation is suspected, you can employ several strategies, categorized into three main approaches:
-
Modification of Synthesis Conditions: Altering the chemical environment is often the most straightforward approach.
-
Backbone Modification: Introducing "structure-breaking" elements into the peptide backbone can disrupt the formation of secondary structures.
-
Changing the Solid Support: The choice of resin can significantly influence aggregation.
The following flowchart provides a logical workflow for addressing on-resin aggregation.
References
troubleshooting incomplete deprotection of Fmoc-Tyr(3-F,tBu)-OH
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering incomplete Nα-Fmoc deprotection of Fmoc-Tyr(3-F,tBu)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of incomplete Fmoc deprotection for this compound?
Incomplete deprotection of this compound is often attributed to factors that limit reagent access to the N-terminal Fmoc group. The primary causes include:
-
Steric Hindrance: The bulky tert-butyl (tBu) group on the tyrosine side chain, potentially in combination with the 3-fluoro substituent, can sterically hinder the approach of the piperidine base to the Fmoc group.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) on the resin, which may physically block the deprotection reagent from reaching the N-terminus. This is a common issue in SPPS, particularly with hydrophobic sequences.
-
Poor Resin Swelling: Inadequate swelling of the solid support in the chosen solvent can restrict the accessibility of reagents to the growing peptide chains within the resin beads.
Q2: How can I detect incomplete Fmoc deprotection?
Several qualitative and quantitative methods can be used to monitor the completeness of the Fmoc deprotection step:
-
Kaiser Test: This is a widely used colorimetric test for detecting free primary amines. A positive result (blue or purple beads) indicates successful Fmoc removal. A negative result (yellow beads) suggests that the deprotection is incomplete.
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: Similar to the Kaiser test, the TNBS test is a colorimetric assay for detecting primary amines.
-
UV Monitoring: Automated peptide synthesizers often monitor the UV absorbance of the effluent from the reaction vessel at around 301 nm. The deprotection reaction releases a dibenzofulvene (DBF)-piperidine adduct that absorbs at this wavelength. The completion of the reaction is indicated by the return of the absorbance to the baseline. If the absorbance plateaus above the baseline, it may signify incomplete deprotection.
Q3: My Kaiser test is yellow after the standard deprotection protocol. What should I do first?
A yellow Kaiser test indicates the presence of unreacted Fmoc-protected amines. The most straightforward initial step is to repeat the deprotection cycle. If the test remains yellow after a second treatment, more robust methods should be employed.
Q4: Are there stronger deprotection reagents I can use for this hindered amino acid?
Yes, for sterically hindered amino acids or difficult sequences, a stronger base or a combination of bases can be more effective than the standard 20% piperidine in DMF. A common alternative is the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A cocktail of 2% DBU and 20% piperidine in DMF can significantly enhance the rate of Fmoc removal.
Q5: Can the 3-fluoro substituent on the tyrosine ring cause any side reactions during deprotection?
While the primary challenges with this compound are likely steric, the electron-withdrawing nature of the fluorine atom could potentially influence the reactivity of the tyrosine side chain. However, under the basic conditions of Fmoc deprotection, the 3-fluoro group is generally stable. Side reactions involving the fluorinated ring are more of a concern during the final acidic cleavage step.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete deprotection of this compound.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Experimental Protocols
Standard Fmoc Deprotection Protocol
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in DMF.
-
First Treatment: Add the deprotection solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 5-10 minutes.
-
Drain: Drain the deprotection solution.
-
Second Treatment: Add a fresh portion of the deprotection solution and agitate for another 10-15 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads.
Enhanced Deprotection Protocol for Hindered Residues
-
Resin Swelling: Ensure the peptide-resin is well-swollen in DMF.
-
Deprotection Solution: Prepare a solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF.
-
Treatment: Add the enhanced deprotection solution to the resin. Agitate at room temperature. Monitor the reaction closely, as deprotection will be significantly faster. A single treatment of 10-15 minutes is often sufficient.
-
Washing: Drain the solution and perform extensive washing with DMF (at least 7 times) to completely remove the stronger base.
-
Monitoring: Perform a Kaiser test to confirm complete deprotection.
Quantitative Data
| Amino Acid Type | Deprotection Reagent | Typical Deprotection Time (min) | Relative Efficiency |
| Standard (e.g., Ala, Leu) | 20% Piperidine/DMF | 5 - 10 | High |
| Hindered (e.g., Tyr(tBu)) | 20% Piperidine/DMF | 15 - 30+ | Moderate to Low |
| Hindered (e.g., Tyr(tBu)) | 2% DBU, 20% Piperidine/DMF | 5 - 15 | Very High |
| Aggregated Sequence | 20% Piperidine/DMF | > 30 (often incomplete) | Low |
| Aggregated Sequence | 2% DBU, 20% Piperidine/DMF | 10 - 20 | High |
Deprotection Mechanism
The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base.
Caption: Mechanism of Fmoc deprotection by piperidine.
Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered Amino Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when coupling sterically hindered amino acids during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes an amino acid "sterically hindered" and which are common examples?
A1: Steric hindrance in the context of amino acids refers to the spatial arrangement of atoms within the molecule that can impede chemical reactions.[1] Bulky side chains or modifications near the reactive carboxyl and amino groups can physically block the approach of reagents, slowing down or preventing peptide bond formation.[1][2]
Common examples of sterically hindered amino acids include:
-
β-branched amino acids: Valine (Val) and Isoleucine (Ile) have bulky side chains branching at the β-carbon.[1]
-
α,α-disubstituted amino acids: These have two substituents on the α-carbon, such as α-aminoisobutyric acid (Aib), which severely restricts access to the amine group.[2]
-
N-methylated amino acids: The presence of a methyl group on the amide nitrogen reduces its nucleophilicity and adds bulk.
-
Amino acids with bulky protecting groups: Large side-chain protecting groups can also contribute to steric hindrance, especially in longer peptides where their density on the solid support increases.
-
Other amino acids like Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr), Leucine (Leu), Glutamine (Gln), and Threonine (Thr) can also present challenges.
Q2: My standard coupling protocol using DCC/DIC is failing for a hindered residue. What should I do?
A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids. It is highly recommended to switch to a more potent coupling reagent. In-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP), are generally more effective for these challenging couplings as they form highly reactive esters that can overcome the steric barrier.
Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids?
A3: For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP (7-Aza-1-hydroxybenzotriazole-tris(pyrrolidino)phosphonium hexafluorophosphate) are considered among the most efficient due to the formation of more reactive OAt esters compared to the OBt esters generated by HBTU or PyBOP.
-
Oxyma-based reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) also demonstrate superior performance compared to HOBt-based reagents and are a safer alternative to potentially explosive HOBt/HOAt-containing reagents.
-
For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a very effective strategy.
Q4: I've switched to a more potent coupling reagent like HATU, but the coupling is still incomplete. What other parameters can I optimize?
A4: If a powerful coupling reagent alone is insufficient, you can try the following strategies:
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents. This is a common and effective method to drive the reaction to completion.
-
Increase Reaction Time and Temperature: Extend the coupling time significantly (e.g., from 1-2 hours to overnight). Cautiously increasing the temperature can help overcome the activation energy barrier, but be mindful of the increased risk of racemization.
-
Optimize Solvent: While DMF is a common solvent, for some "difficult sequences" that are prone to aggregation, alternative solvents or solvent mixtures can be beneficial. A mixture of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X100 and 2M ethylene carbonate at an elevated temperature (55°C) has been used to improve solubilization.
-
Use Additives: The addition of a catalytic amount of a substance like 4-dimethylaminopyridine (DMAP) can sometimes improve coupling efficiency, although it can also increase the risk of racemization.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency / Incomplete Reaction
Symptoms:
-
Positive Kaiser test (blue/purple color) after the coupling step, indicating free primary amines.
-
Mass spectrometry (MS) analysis of the crude product shows deletion sequences (peptides missing one or more amino acids).
-
Low yield of the final peptide product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution(s) |
| Insufficiently reactive coupling reagent | Switch from standard carbodiimides (DCC, DIC) to more potent onium salts like HATU, HCTU, or COMU. For extremely hindered residues, consider using acyl fluorides. |
| Steric hindrance from the amino acid | Perform a "double coupling" by repeating the coupling step with fresh reagents. Increase the equivalents of the amino acid and coupling reagent (from 3-5 to 5-10 equivalents). |
| Suboptimal reaction conditions | Extend the reaction time (e.g., from 1-2 hours to 4-24 hours). Cautiously increase the reaction temperature, but monitor for racemization. |
| Peptide aggregation on the resin | Use chaotropic salts like LiCl or KSCN in the coupling mixture to disrupt secondary structures. Consider incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids every six residues to disrupt aggregation. |
| Poor resin swelling | Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF, NMP) before the first coupling step. |
Issue 2: Racemization
Symptoms:
-
HPLC analysis of the crude or purified peptide shows a diastereomeric impurity.
-
NMR analysis indicates the presence of epimers.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution(s) |
| Over-activation of the carboxylic acid | Avoid excessively long pre-activation times. Add the activated amino acid to the resin promptly. |
| Use of a strong base | Use a hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases. Use the minimum necessary amount of base. |
| High reaction temperature | Perform couplings at room temperature or lower if possible. If heating is necessary, minimize the time and temperature. |
| Choice of coupling reagent | Reagents like COMU and those based on Oxyma Pure are reported to result in lower levels of racemization compared to some other reagents. |
| Solvent effects | More polar solvents can sometimes favor racemization. Consider using less polar solvents like THF or acetonitrile if compatible with your synthesis. |
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
The selection of a coupling reagent is critical for successfully incorporating sterically hindered amino acids. The following table summarizes quantitative data from various studies to aid in reagent selection.
| Coupling Reagent/Method | Hindered Residue Example | Yield (%) | Reaction Time | Racemization | Reference |
| DIC/HOBt | Aib | Low/Variable | > 12 hours | Moderate | |
| HBTU/DIPEA | Aib-Aib | 75% | 2 hours | Low | |
| PyBOP/DIPEA | Val-Val | 85% | 1-3 hours | Low | |
| HATU/DIPEA | Aib-Aib | > 95% | 30 min - 2 hours | Very Low | |
| COMU/DIPEA | N-Me-Val | 90% | 1 hour | Very Low | |
| Acyl Fluoride | Aib-Aib | > 95% | 1-4 hours | Very Low |
Note: "Aib" refers to α-aminoisobutyric acid, a classic example of a sterically hindered amino acid. "RT" denotes room temperature. This table is a synthesis of data from multiple sources, and reaction conditions may vary.
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is suitable for coupling moderately to severely hindered amino acids.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent HATU (2.9 equivalents) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the steric hindrance.
-
Monitoring and Washing: Monitor the reaction for completeness using a qualitative test like the Kaiser test. Once complete, wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) to remove excess reagents and byproducts.
Protocol 2: Double Coupling for Very Hindered Amino Acids
This protocol is an extension of Protocol 1 for particularly difficult couplings.
-
First Coupling: Follow steps 1-5 of the Standard Coupling protocol using HATU.
-
Washing: After the first coupling, wash the resin thoroughly with DMF.
-
Second Coupling: Prepare a fresh activation mixture as described in step 2 of the Standard Coupling protocol. Add this to the resin and allow the coupling reaction to proceed for another 45-60 minutes.
-
Final Washing: After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.
Protocol 3: Coupling via Acyl Fluoride for Extremely Hindered Amino Acids
This protocol is adapted for situations where even potent onium salt reagents fail.
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride.
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Agitate the mixture at room temperature.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.
-
-
Washing: Once the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.
Visualizations
References
Technical Support Center: HPLC Purification of Peptides Containing 3-Fluorotyrosine
Welcome to the technical support center for the HPLC purification of peptides containing 3-fluorotyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of these specialized peptides.
Frequently Asked Questions (FAQs)
Q1: How does the incorporation of 3-fluorotyrosine affect the retention time of my peptide in Reverse-Phase HPLC (RP-HPLC)?
A1: The introduction of a fluorine atom to the tyrosine ring generally increases the hydrophobicity of the amino acid residue. In RP-HPLC, where separation is based on hydrophobicity, this typically leads to a longer retention time for the 3-fluorotyrosine-containing peptide compared to its non-fluorinated tyrosine counterpart. The exact shift in retention time will depend on the peptide's overall sequence, the position of the 3-fluorotyrosine, and the specific HPLC conditions. It is important to note that the elution order is primarily determined by the overall hydrophobicity of the peptide.
Q2: What are the recommended initial HPLC conditions for purifying a crude peptide containing 3-fluorotyrosine?
A2: For a standard analytical screening of a crude peptide, a good starting point is a C18 column with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A shallow gradient is often beneficial for resolving closely eluting impurities.[1] Once the approximate elution percentage of your target peptide is determined, the gradient can be optimized for better resolution and shorter run times.
Q3: Are there any specific side reactions during Solid-Phase Peptide Synthesis (SPPS) that I should be aware of when using 3-fluorotyrosine?
A3: Standard Fmoc-based SPPS chemistry is generally effective for incorporating 3-fluorotyrosine into peptides without significant incident.[1] However, as with any peptide synthesis, you should be mindful of common SPPS-related impurities such as deletion sequences, truncated peptides, and by-products from the removal of protecting groups.[2][3] While there are no major side reactions reported to be specifically caused by 3-fluorotyrosine, its successful incorporation depends on proper coupling protocols.
Q4: How does the pKa of 3-fluorotyrosine influence the choice of mobile phase pH?
A4: The pKa of the phenolic hydroxyl group of 3-fluorotyrosine is lower than that of tyrosine due to the electron-withdrawing effect of the fluorine atom. This means it is more acidic. For consistent retention times and good peak shape, it is crucial to maintain a mobile phase pH that is at least 1.5 to 2 units away from the pKa of any ionizable groups in the peptide. Given the altered pKa of 3-fluorotyrosine, you may need to adjust your mobile phase pH to ensure the ionization state of the phenolic hydroxyl group remains consistent throughout the separation, especially if working near its pKa. Operating at a low pH (e.g., with 0.1% TFA, pH ~2) will keep the phenolic hydroxyl group protonated.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: The phenolic hydroxyl of 3-fluorotyrosine or basic residues in the peptide can interact with free silanol groups on the silica-based stationary phase. | - Lower Mobile Phase pH: Use a mobile phase with 0.1% TFA to suppress the ionization of silanol groups.- Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer accessible silanol groups.- Increase Ion-Pairing Agent Concentration: For peptides with multiple basic residues, increasing the TFA concentration to 0.15-0.2% may improve peak shape. |
| Column Overload: Injecting too much sample can saturate the stationary phase. | - Reduce Injection Volume or Sample Concentration: Dilute the sample or inject a smaller volume. | |
| Column Void or Contamination: A void at the column inlet or a blocked frit can distort peak shape. | - Reverse-Flush the Column: Follow the manufacturer's instructions to flush the column in the reverse direction to remove particulates.- Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities and particulates. | |
| Peak Fronting | Sample Overload (in concentration): The sample is too concentrated in a solvent stronger than the mobile phase. | - Dilute the Sample: Reduce the concentration of the peptide in the injection solvent.- Match Injection Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase if possible. |
| Split Peaks | Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase. | - Solvent Exchange: Lyophilize the crude peptide and dissolve it in the initial mobile phase (e.g., 5-10% acetonitrile in water with 0.1% TFA).- Inject a Smaller Volume: If a stronger solvent is necessary for solubility, minimize the injection volume. |
| Column Contamination/Void: A blockage or void at the head of the column can cause the sample to travel through two different paths. | - Wash the Column: Use a strong solvent wash (e.g., 100% acetonitrile) to remove contaminants.- Replace the Column: If the problem persists, the column may be irreversibly damaged. |
Problem 2: Poor Resolution or Co-eluting Impurities
| Symptom | Potential Cause | Recommended Solution |
| Target peptide co-elutes with impurities. | Suboptimal Gradient: The rate of change of the organic solvent is too fast to separate components with similar hydrophobicity. | - Shallow the Gradient: Decrease the %B/minute slope around the elution point of your target peptide. For example, if your peptide elutes at 35% B with a 2%/min gradient, try a 1%/min or 0.5%/min gradient from 30-40% B.- Change Organic Modifier: Switching from acetonitrile to methanol can alter selectivity and may resolve co-eluting peaks. |
| Inappropriate Stationary Phase: The column chemistry is not providing sufficient selectivity. | - Switch Column Chemistry: If using a C18 column, try a C8 or a phenyl-hexyl column. The different interactions may improve separation.- Consider a Fluorinated Stationary Phase: For fluorinated peptides, a "hetero-pairing" approach (e.g., a hydrocarbon column with a fluorinated eluent or a fluorinated column with a hydrocarbon eluent) can sometimes enhance separation. | |
| Temperature Effects: The column temperature may not be optimal for the separation. | - Optimize Column Temperature: Systematically vary the column temperature (e.g., 30°C, 40°C, 50°C). Increased temperature can improve peak sharpness and alter selectivity. | |
| Multiple peaks with the same mass. | Diastereomers: Racemization of an amino acid during synthesis can lead to diastereomers that have the same mass but different retention times. | - Optimize HPLC Conditions: Diastereomers can often be separated with very shallow gradients and optimized temperature on a high-resolution column.- Chiral Chromatography: If baseline separation is not achievable on a standard RP-column, chiral HPLC may be necessary for analytical purposes. |
Problem 3: Inconsistent Retention Times
| Symptom | Potential Cause | Recommended Solution |
| Retention times drift between injections. | Inadequate Column Equilibration: The column is not fully re-equilibrated to the initial mobile phase conditions between runs. | - Increase Equilibration Time: Ensure the column is washed with at least 10-15 column volumes of the starting mobile phase composition before the next injection. |
| Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of the organic component). | - Prepare Fresh Mobile Phase Daily: Do not let mobile phases sit for extended periods.- Ensure Proper Mixing and Degassing: Use an online degasser or degas solvents before use. | |
| Fluctuations in Column Temperature: The ambient temperature is changing, affecting retention. | - Use a Column Oven: Maintain a constant and controlled column temperature. |
Experimental Protocols
Standard Protocol for Crude Peptide Analysis
This protocol provides a starting point for the analysis of a crude synthetic peptide containing 3-fluorotyrosine.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18, 3.5 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Gradient: 5% to 65% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Identify the major peak corresponding to the full-length product (often confirmed by mass spectrometry).
-
Assess the purity by integrating the peak areas.
-
Note the retention time and the percentage of Mobile Phase B at which the main peak elutes. This information will be used to develop an optimized purification method.
-
Protocol for Method Optimization for Purification
Based on the initial analytical run, this protocol outlines how to optimize the gradient for preparative purification.
-
Gradient Refinement:
-
Center a new, shallower gradient around the elution percentage of the target peptide. For example, if the peptide eluted at 40% B in the scouting run, a new gradient of 30% to 50% B over 40 minutes (a slope of 0.5% B per minute) can be tested.
-
The goal is to maximize the resolution between the target peptide and its closest impurities.
-
-
Loading Study (for Preparative HPLC):
-
Once an optimized analytical method is established, perform a loading study on the same column to determine the maximum amount of crude peptide that can be injected without significant loss of resolution.
-
Inject increasing amounts of the crude peptide (e.g., 50 µL, 100 µL, 200 µL of a concentrated solution) and monitor the peak shape and resolution.
-
-
Scale-Up to Preparative HPLC:
-
Switch to a preparative column with the same stationary phase chemistry but a larger diameter (e.g., 21.2 mm).
-
Adjust the flow rate and gradient times to maintain the same linear velocity as the analytical method.
-
Inject the determined optimal load of the crude peptide.
-
Collect fractions corresponding to the main peak.
-
Analyze the collected fractions by analytical HPLC to confirm purity before pooling and lyophilization.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of Tyrosine and 3-Fluorotyrosine
| Amino Acid | pKa (Phenolic OH) | Relative Hydrophobicity |
| Tyrosine | ~10.1 | 49 (at pH 2), 63 (at pH 7)[4] |
| 3-Fluorotyrosine | ~8.7 | Increased compared to Tyrosine* |
*Note: A specific, standardized hydrophobicity index for 3-fluorotyrosine was not found in the literature. However, fluorination of aromatic rings generally increases hydrophobicity, leading to longer retention times in RP-HPLC.
Visualizations
General Workflow for HPLC Purification of 3-Fluorotyrosine Peptides
Caption: Workflow for the synthesis and purification of peptides containing 3-fluorotyrosine.
Troubleshooting Logic for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
References
Technical Support Center: Resolving Solubility Issues with Fmoc-Tyr(3-F,tBu)-OH in DMF
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Fmoc-Tyr(3-F,tBu)-OH in Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: this compound does not fully dissolve in DMF at standard concentrations.
The presence of both a bulky tert-butyl (tBu) group and an electron-withdrawing fluorine atom on the tyrosine residue can lead to reduced solubility in standard SPPS solvents like DMF. Here are several strategies to address this issue, ranging from simple physical methods to chemical modifications of the protocol.
Initial Steps & Physical Methods
-
Sonication: Gentle warming and sonication of the solution can often help dissolve stubborn solutes. Be cautious with temperature to avoid degradation of the Fmoc-amino acid.
-
Vortexing: Vigorous vortexing for an extended period can also aid dissolution.
-
Fresh Solvent: Ensure the DMF is of high purity and amine-free. Older DMF can degrade to form dimethylamine, which can affect the stability of the Fmoc group.
Chemical & Methodological Adjustments
If physical methods are insufficient, the following chemical and methodological adjustments can be employed.
| Strategy | Description | Considerations |
| Use of Co-solvents | Add a small percentage of a stronger solvent like N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) to the DMF. A mixture of DCM and DMF has been reported to be superior to DMF or NMP alone in some cases.[1] | NMP is a good alternative but it has been reported that Fmoc-amino acids can exhibit greater decomposition over extended time in NMP compared to DMF.[1] DCM is less polar and may not be suitable for all coupling reactions.[1] |
| Alternative Solvents | Consider replacing DMF entirely with NMP, which is a more powerful solvent for many Fmoc-amino acids.[1] | As mentioned above, be mindful of the potential for increased Fmoc-amino acid decomposition in NMP over time.[1] |
| Additives | The addition of chaotropic salts like Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) at low concentrations (e.g., 0.1 M) can disrupt intermolecular interactions and improve solubility. | These salts need to be thoroughly washed out after the coupling step to avoid interference with subsequent reactions. |
| Reduced Concentration | If possible, lower the concentration of the this compound solution. This may require a longer coupling time or a double coupling protocol to ensure the reaction goes to completion. | Lower concentration may slow down the reaction kinetics. |
Experimental Protocols
Protocol 1: Standard Coupling with Sonication
This protocol is a starting point for the coupling of this compound, incorporating sonication to aid dissolution.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminus
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Ultrasonic bath
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Preparation:
-
In a separate vial, add the desired amount of this compound.
-
Add the required volume of DMF.
-
Place the vial in an ultrasonic bath and sonicate for 5-10 minutes. Gentle warming (to ~30-40°C) can be applied concurrently.
-
Visually inspect for complete dissolution.
-
-
Activation: Add the coupling reagent and base (e.g., HBTU and DIPEA) to the dissolved amino acid solution and pre-activate for the recommended time.
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Monitoring: Monitor the reaction progress using a qualitative test such as the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF.
Protocol 2: Coupling with an Alternative Solvent (NMP)
If solubility in DMF remains a significant issue, switching to NMP is a viable alternative.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminus
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting DMF with NMP for all swelling and washing steps.
-
Amino Acid Preparation: Dissolve the this compound in NMP. NMP generally has a higher solvating power for Fmoc-amino acids.
-
Proceed with the activation and coupling steps as described in Protocol 1, using NMP as the solvent throughout.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in DMF?
The combination of the bulky, hydrophobic tert-butyl group and the electron-withdrawing, lipophilic fluorine atom on the aromatic ring can lead to strong intermolecular interactions and a molecular shape that is not easily solvated by DMF. These structural features can contribute to its lower solubility compared to other standard Fmoc-amino acids.
Q2: Can I use a different coupling reagent to improve the reaction with poorly soluble this compound?
Yes, for sterically hindered amino acids, using a more potent coupling reagent can be beneficial. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often more effective than HBTU for difficult couplings. The use of acyl fluorides, generated in situ, has also been reported as an effective method for coupling sterically hindered residues.
Q3: Is it acceptable to have a fine suspension of the amino acid during the coupling reaction?
It is highly recommended to have a fully dissolved amino acid solution for the coupling reaction. A suspension can lead to incomplete and inefficient coupling, resulting in deletion sequences in your final peptide product. The solid particles may not be readily available for reaction with the resin-bound amine.
Q4: Will heating the DMF solution to a higher temperature improve solubility?
While gentle warming can aid dissolution, excessive heat should be avoided. High temperatures can lead to the degradation of the Fmoc-protecting group and the amino acid itself, as well as promote side reactions. It is generally advisable to keep the temperature below 40°C.
Q5: Are there any alternative protecting group strategies for 3-Fluoro-Tyrosine that might improve solubility?
While this compound is a common derivative, exploring alternative side-chain protecting groups could be a long-term strategy if solubility issues persist and are sequence-dependent. However, this would require custom synthesis of the amino acid derivative. For many applications, optimizing the dissolution and coupling protocol for the commercially available this compound is the more practical approach.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors influencing solubility.
References
strategies to prevent racemization of Fmoc-Tyr(3-F,tBu)-OH during activation
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to prevent the racemization of Fmoc-Tyr(3-F,tBu)-OH during the activation step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a chiral amino acid, like the L-isomer of this compound, into a mixture of its L- and D-enantiomers. This loss of stereochemical integrity is a significant concern in peptide synthesis because the biological activity and therapeutic efficacy of a peptide are highly dependent on its precise three-dimensional structure. The presence of D-isomers can lead to peptides with reduced or altered biological function and can complicate purification and analysis.
Q2: What is the primary mechanism of racemization for Fmoc-amino acids during activation?
A2: The most common pathway for racemization during the activation of Fmoc-amino acids is through the formation of a 5(4H)-oxazolone intermediate. The activation of the carboxyl group makes the α-proton (on the chiral carbon) acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral oxazolone ring. Subsequent, non-stereospecific reaction with the N-terminal amine of the peptide chain can result in the incorporation of either the desired L-isomer or the undesired D-isomer. A secondary mechanism is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.
Q3: How might the 3-fluoro substituent on the tyrosine ring of this compound influence racemization?
A3: The electron-withdrawing nature of the fluorine atom on the aromatic ring can increase the acidity of the α-proton of the amino acid. This heightened acidity can make this compound potentially more susceptible to base-catalyzed racemization compared to its non-fluorinated counterpart, Fmoc-Tyr(tBu)-OH.
Q4: Which factors have the most significant impact on the extent of racemization during the activation of this compound?
A4: Several factors critically influence the degree of racemization:
-
Coupling Reagents: The choice of activating agent is paramount.
-
Base: The type, strength, and concentration of the base used can significantly promote racemization.
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.
-
Pre-activation Time: Longer times between activation of the amino acid and its coupling to the resin increase the opportunity for racemization.
-
Solvent: The polarity of the solvent can also play a role.
Troubleshooting Guide: High Levels of D-Isomer Detected
If you are observing significant racemization of your this compound residue, consult the following troubleshooting guide.
| Observation | Potential Cause | Recommended Action |
| High D-isomer content with uronium/aminium salt activators (e.g., HBTU, HATU). | The combination of a potent activator and a strong, non-hindered base is promoting oxazolone formation. | 1. Switch to a carbodiimide-based activation method with a racemization-suppressing additive, such as DIC/Oxyma or DIC/HOBt, which can be performed under base-free conditions. 2. If using a uronium/aminium salt is necessary, switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine in place of DIPEA. |
| Increased racemization with longer coupling times. | Prolonged exposure of the activated amino acid to the basic reaction conditions. | 1. Minimize the pre-activation time. Ideally, activate the amino acid in the presence of the resin-bound amine (in-situ activation). 2. Monitor the reaction progress to use the minimum coupling time required for completion. |
| Higher racemization at elevated temperatures (e.g., microwave synthesis). | The rate of racemization increases more significantly with temperature than the rate of coupling. | 1. Perform the coupling reaction at a lower temperature, such as 0°C, especially during the activation step. 2. For microwave-assisted synthesis, consider reducing the coupling temperature for this specific residue.[1] |
| Consistently high racemization across different coupling methods. | The inherent susceptibility of the amino acid derivative to racemization under the chosen conditions. | 1. Consider using a less polar solvent system, such as DMF/DCM (1:1), which has been shown to suppress racemization in some cases.[2] 2. Ensure the quality of the this compound reagent. |
Quantitative Data on Racemization
While specific quantitative data for this compound is limited in the literature, the following table, based on data for other racemization-prone Fmoc-amino acids, illustrates the expected trends with different coupling reagents and conditions.
| Coupling Reagent/Additive | Base | Temperature | Expected Racemization Level | Reference |
| HATU | DIPEA | Room Temp | High | [3] |
| HBTU | DIPEA | Room Temp | Moderate to High | [4] |
| HATU | NMM | Room Temp | Low to Moderate | [3] |
| DIC/Oxyma | None | Room Temp | Low | |
| DIC/HOBt | None | 0°C | Very Low |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is recommended as a starting point for minimizing racemization of this compound.
-
Resin Preparation: Swell the resin-bound peptide in DMF. Perform N-terminal Fmoc group deprotection using 20% piperidine in DMF, followed by thorough washing with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in DMF.
-
Coupling: Add the amino acid/Oxyma solution to the deprotected peptide-resin. Then, add DIC (3 eq.) to the reaction vessel.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly sensitive sequences, consider performing the reaction at 0°C for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
Protocol 2: Optimized Coupling for Highly Sensitive Sequences using DIC/HOBt at Low Temperature
This protocol is adapted from methods shown to be effective for other fluorinated amino acids and is designed for maximum racemization suppression.
-
Resin Preparation: Swell the resin-bound peptide in a suitable solvent like DMF or a DMF/DCM (1:1) mixture. Deprotect the N-terminal Fmoc group and wash the resin thoroughly.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in a DMF/DCM (1:1) mixture.
-
Cooling: Cool the reaction vessel containing the deprotected peptide-resin and the vessel with the amino acid/HOBt solution to 0°C.
-
Activation and Coupling: Add the cold amino acid/HOBt solution to the resin. Then, add DIC (2.7-3 eq.) to the reaction vessel.
-
Reaction: Allow the coupling reaction to proceed at 0°C. Due to the lower temperature, an extended reaction time (e.g., up to 20 hours) may be necessary.
-
Washing and Monitoring: Wash the resin as described in Protocol 1 and check for reaction completion.
Diagrams
Caption: Troubleshooting workflow for racemization of this compound.
References
- 1. chempep.com [chempep.com]
- 2. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
stability of Fmoc-Tyr(3-F,tBu)-OH in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Tyr(3-F,tBu)-OH. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Troubleshooting Guide & FAQs
Q1: My this compound is not dissolving completely in my chosen solvent (DMF, NMP, or DCM). What should I do?
A1: Incomplete dissolution can hinder coupling efficiency. Consider the following troubleshooting steps:
-
Solvent Quality: Ensure you are using high-purity, peptide-synthesis-grade solvents. For Dimethylformamide (DMF), it is crucial to use a fresh bottle or one that has been properly stored to minimize the presence of dimethylamine, which can affect the stability of the Fmoc group.[1]
-
Sonication: Gentle sonication in a water bath can help break up aggregates and improve dissolution.
-
Vortexing: Vigorous vortexing can also aid in dissolving the amino acid derivative.
-
Solvent Warming: Gently warming the solvent (e.g., to 30-40°C) can increase solubility. However, be cautious as elevated temperatures can accelerate the degradation of the Fmoc-amino acid.
-
Alternative Solvents: While DMF and N-Methyl-2-pyrrolidone (NMP) are common choices, for some hydrophobic sequences, NMP might offer better solvation properties than DMF. Dichloromethane (DCM) generally has lower solubilizing power for Fmoc-amino acids.[2][3]
-
Concentration: You may be exceeding the solubility limit of this compound in the chosen solvent. Try preparing a more dilute solution.
Q2: I am observing a loss of purity in my this compound solution over time. What is causing this and how can I prevent it?
A2: The stability of this compound in solution is influenced by the solvent, storage conditions, and time.
-
Solvent-Induced Degradation:
-
DMF: Commercial DMF can contain small amounts of dimethylamine due to decomposition. Dimethylamine is basic and can cause premature cleavage of the Fmoc protecting group.[1] It is recommended to use high-purity DMF or to degas the solvent before use.[1]
-
NMP: While often a good alternative to DMF, some reports suggest that Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF.
-
DCM: DCM is less commonly used for dissolving Fmoc-amino acids for coupling reactions due to lower solubility, but it is generally considered more chemically inert towards the Fmoc group than amine-containing solvents.
-
-
Storage Conditions:
-
Temperature: Solutions of Fmoc-amino acids are significantly less stable at room temperature than when stored at low temperatures. For short-term storage (up to a month), -20°C is recommended. For longer-term storage (up to 6 months), -80°C is preferable.
-
Light and Air: Protect solutions from light and moisture, as these can contribute to degradation.
-
-
Prevention Strategies:
-
Prepare solutions fresh whenever possible.
-
If solutions need to be stored, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Q3: I am seeing an unexpected peak in my HPLC analysis of the crude peptide, suggesting a premature deprotection of the Fmoc group. What could be the cause?
A3: Premature Fmoc deprotection during peptide synthesis can lead to the formation of deletion sequences. The primary causes are:
-
Base Contamination in Solvents: As mentioned, amine contaminants in DMF are a common culprit.
-
Instability of the Fmoc-Amino Acid Solution: If the this compound solution has been stored for an extended period or at an inappropriate temperature, it may already contain a significant amount of the free amine, which then gets incorporated into the peptide chain.
-
Incomplete Washing: Inadequate washing after the piperidine deprotection step can leave residual base, which can cause slow deprotection of the next coupled Fmoc-amino acid.
Q4: What are the expected degradation products of this compound in solution?
Stability of this compound in Different Solvents
Quantitative stability data for this compound in various solvents is not extensively available in peer-reviewed literature. However, based on the general properties of Fmoc-amino acids, a qualitative summary of stability can be provided.
| Solvent | Relative Stability | Key Considerations |
| DMF | Moderate | Stability is highly dependent on the purity of the DMF. The presence of dimethylamine can lead to premature Fmoc deprotection. |
| NMP | Moderate to High | Generally a good solvent for peptide synthesis, though some sources suggest lower long-term stability compared to high-purity DMF. |
| DCM | High | Chemically more inert towards the Fmoc group. However, the lower solubility of Fmoc-amino acids in DCM can be a limiting factor. |
| DMSO | Moderate | Often used for dissolving difficult-to-solubilize Fmoc-amino acids. Stability should be monitored, especially if stored for extended periods. |
Experimental Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent over time.
1. Objective: To quantify the degradation of this compound in a specific solvent at a given temperature over a set time course.
2. Materials:
-
This compound (high purity)
-
HPLC-grade solvents (e.g., DMF, NMP, DCM)
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC mobile phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Autosampler vials
3. Procedure:
-
Solution Preparation:
-
Accurately prepare a stock solution of this compound in the solvent to be tested (e.g., 1 mg/mL).
-
Divide the stock solution into several autosampler vials, one for each time point.
-
-
Time Zero (T=0) Analysis:
-
Immediately inject one of the freshly prepared samples into the HPLC system to establish the initial purity.
-
-
Incubation:
-
Store the remaining vials at the desired temperature (e.g., room temperature, 4°C, or an elevated temperature for accelerated stability studies).
-
-
Time Point Analysis:
-
At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), remove one vial from storage and inject it into the HPLC system.
-
-
HPLC Method:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm and 301 nm (to monitor both the Fmoc group and potential degradation products)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of the main this compound peak and any new peaks that appear over time.
-
Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound against time to visualize the degradation profile.
-
Visualizations
References
Technical Support Center: Optimizing Fmoc Removal from Fluorinated Tyrosine Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the efficiency of 9-fluorenylmethoxycarbonyl (Fmoc) group removal from fluorinated tyrosine residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: How does the presence of fluorine on the tyrosine ring affect Fmoc deprotection?
The electron-withdrawing nature of fluorine atoms on the tyrosine ring can influence the electronic environment of the peptide backbone. While comprehensive kinetic data is limited, empirical evidence suggests that standard deprotection protocols are often successful. For instance, the incorporation of fully protected 3,5-difluorotyrosine (Fmoc-F2Y(tBu)-OH) into peptides has been achieved efficiently using standard Fmoc/HBTU chemistry[1]. However, in some cases, such as with fluorosulfated tyrosine, side reactions with standard deprotection reagents like piperidine have been observed, necessitating the use of alternative bases like 2-methyl-piperidine[2]. The fluorene ring system of the Fmoc group itself is electron-withdrawing, which contributes to the acidity of the proton at the β-carbon, making it susceptible to removal by weak bases[3][4].
Q2: What are the standard conditions for Fmoc removal, and are they suitable for fluorinated tyrosines?
Standard Fmoc deprotection is typically carried out using a 20% solution of piperidine in N,N-dimethylformamide (DMF)[5]. The reaction time can vary from two shorter treatments to a single longer treatment (e.g., 1 x 1 min followed by 1 x 10 min). While these conditions are often a good starting point for fluorinated tyrosine residues, monitoring for incomplete deprotection is crucial, especially in "difficult" sequences or where peptide aggregation may occur.
Q3: What are the signs of incomplete Fmoc deprotection?
Incomplete Fmoc removal leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. This can be detected by:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The appearance of unexpected peaks in the chromatogram of the crude peptide.
-
Mass Spectrometry (MS): Identification of masses corresponding to the desired peptide minus the mass of the missing residue(s).
-
Kaiser Test: A qualitative test performed on a resin sample after the deprotection step. A negative result (yellow or brown color) indicates that the Fmoc group is still present.
-
UV-Vis Spectrophotometry: Automated synthesizers can monitor the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance. A slow or incomplete release suggests a problematic deprotection.
Q4: What alternative bases can be used for Fmoc removal from fluorinated tyrosines?
When standard piperidine protocols are inefficient, several alternative bases can be employed:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base that can significantly accelerate Fmoc removal. It is often used at low concentrations (e.g., 2%) in DMF. Since DBU does not scavenge the dibenzofulvene (DBF) byproduct, a small amount of a nucleophile like piperidine is often added to the deprotection solution.
-
Piperazine (PZ): A milder base that can be used in combination with DBU to provide rapid and efficient deprotection while potentially reducing side reactions. A common mixture is 5% piperazine and 2% DBU in DMF or N-methyl-2-pyrrolidone (NMP).
-
4-Methylpiperidine (4-MP): An alternative to piperidine with similar efficiency in Fmoc removal.
-
2-Methylpiperidine (2-MP): This has been used successfully for Fmoc removal from fluorosulfated tyrosine to avoid side reactions seen with piperidine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Fmoc deprotection of fluorinated tyrosine residues.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Incomplete Deprotection (Deletion Sequences Detected) | 1. Insufficient deprotection time or reagent concentration. 2. Peptide aggregation on the resin, hindering reagent access. 3. Steric hindrance from the bulky fluorinated tyrosine residue or surrounding sequence. | 1. Extend Deprotection Time: Increase the duration of the piperidine treatment or perform a "double deprotection" where the resin is drained and fresh reagent is added. 2. Use a Stronger Base: Switch to a 2% DBU/2% piperidine solution in DMF. DBU is a much faster deprotection reagent. 3. Change Solvent: NMP can be a better solvent than DMF for disrupting peptide aggregation. 4. Increase Temperature: Carefully increasing the reaction temperature can improve deprotection efficiency but may also increase the risk of side reactions. | |
| Formation of Unknown Side Products | 1. Reaction of the deprotection base with the fluorinated tyrosine side chain. 2. Side reactions involving the dibenzofulvene (DBF) byproduct. 3. Degradation of the peptide under basic conditions. | 1. Use an Alternative Base: For fluorosulfated tyrosine, 2-methylpiperidine has been shown to be effective in avoiding side reactions. 2. Ensure Efficient Scavenging of DBF: If using DBU, include a scavenger like piperidine in the deprotection cocktail. 3. Optimize Deprotection Time: Minimize exposure to basic conditions by using the shortest effective deprotection time. | |
| Low Final Peptide Yield | 1. Cumulative effect of incomplete deprotection over multiple cycles. 2. Peptide aggregation leading to poor coupling and deprotection efficiency. | 1. Monitor Deprotection at Each Step: Use the Kaiser test or UV monitoring to ensure complete deprotection before proceeding to the next coupling step. 2. Employ Aggregation-Disrupting Strategies: Use resins like ChemMatrix® or TentaGel®, and consider NMP as the solvent. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Wash: Wash the resin with DMF (3 times).
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Agitate for the desired time (e.g., 1 x 1 minute, followed by draining and a second treatment of 1 x 10 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the DBF-piperidine adduct.
-
Monitoring (Optional): Perform a Kaiser test on a small sample of resin to confirm the presence of free primary amines.
Protocol 2: Fmoc Deprotection with DBU/Piperidine
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
Resin Swelling and Wash: Swell the peptide-resin in DMF and wash as described in Protocol 1.
-
Deprotection: Treat the resin with the DBU/piperidine solution. Agitate for 5-10 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm complete deprotection.
Data Presentation
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent | Typical Concentration | Key Advantages | Potential Drawbacks | Citation(s) |
| Piperidine | 20% in DMF | Well-established, effective for most sequences. | Can be slow for difficult sequences; may cause side reactions like aspartimide formation. | |
| DBU | 2% in DMF (often with 2% piperidine) | Very fast and efficient deprotection. | Non-nucleophilic (requires a scavenger for DBF); can catalyze aspartimide formation in sensitive sequences. | |
| Piperazine/DBU | 5% Piperazine / 2% DBU in DMF/NMP | Rapid deprotection; may reduce certain side reactions compared to piperidine. | Can lead to the precipitation of a bis-adduct of DBF if not optimized. | |
| 4-Methylpiperidine | 20% in DMF | Similar efficiency to piperidine; an alternative if piperidine is unavailable or problematic. | Less commonly used than piperidine. | |
| 2-Methylpiperidine | 20% in DMF | Shown to prevent side reactions with specific modified residues like fluorosulfated tyrosine. | Not a standard reagent; may require synthesis or special ordering. |
Visualizations
References
- 1. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fmoc-Tyr(3-F,tBu)-OH and Fmoc-Tyr(tBu)-OH in Peptide Stability Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide therapeutics and research, the stability of synthetic peptides is a critical determinant of their efficacy and viability. The incorporation of non-canonical amino acids is a widely adopted strategy to enhance peptide stability against enzymatic degradation, thermal stress, and harsh chemical conditions. This guide provides a detailed comparison between two tyrosine derivatives used in solid-phase peptide synthesis: the standard Fmoc-Tyr(tBu)-OH and its fluorinated counterpart, Fmoc-Tyr(3-F,tBu)-OH .
The introduction of a fluorine atom at the 3-position of the tyrosine ring in this compound can significantly alter the electronic properties and steric profile of the amino acid, thereby influencing the stability of the resulting peptide. This guide will delve into the effects of this substitution, supported by experimental data and detailed protocols for assessing peptide stability.
I. Impact on Peptide Stability: A Comparative Analysis
While direct head-to-head studies comparing peptides synthesized with this compound and Fmoc-Tyr(tBu)-OH are limited, the broader literature on fluorinated amino acids allows for a well-grounded comparative analysis. Fluorination is a common strategy to increase the stability of peptides.[1][2][3][4]
Enzymatic Stability
The primary advantage of incorporating 3-fluorotyrosine is the anticipated increase in resistance to proteolytic enzymes. The carbon-fluorine bond is exceptionally strong, and the electronegativity of fluorine can alter the local electronic environment, potentially hindering enzymatic recognition and cleavage.
Key Findings from Literature:
-
Resistance to Tyrosinase: A notable example of enhanced enzymatic stability is the resistance of peptides containing 3,5-difluorotyrosine to the enzyme tyrosinase, which specifically oxidizes tyrosine residues. Peptides with the fluorinated analog were found to be completely resistant to tyrosinase action, whereas the corresponding tyrosine-containing peptides were readily oxidized.[5] While this study used a difluorinated tyrosine, a similar, albeit potentially less pronounced, effect is expected for 3-fluorotyrosine.
-
General Proteolytic Stability: The impact of fluorination on general proteolytic stability can be complex and is not always predictable, as it depends on the specific enzyme and the position of the fluorinated residue relative to the cleavage site. However, in many cases, fluorination has been shown to confer increased resistance to proteases.
Table 1: Comparative Enzymatic Stability Profile
| Parameter | Peptide with Tyr(tBu) | Peptide with Tyr(3-F,tBu) | Supporting Evidence |
| Susceptibility to Tyrosinase | High | Expected to be very low to negligible | Peptides with 3,5-difluorotyrosine are completely resistant to tyrosinase. |
| General Protease Resistance (e.g., in Serum) | Lower | Generally Higher | Fluorination is a known strategy to improve peptide stability against proteolysis. |
| Predictability of Stability | Well-characterized | Less predictable; enzyme and context-dependent. | The specific impact can vary with the protease . |
Chemical and Thermal Stability
The introduction of fluorine is also known to enhance the thermal and chemical stability of peptides. The strong C-F bond and the increased hydrophobicity of the fluorinated residue can contribute to a more stable peptide conformation.
Table 2: Comparative Chemical and Thermal Stability
| Parameter | Peptide with Tyr(tBu) | Peptide with Tyr(3-F,tBu) | Supporting Evidence |
| Thermal Stability | Lower | Generally Higher | Fluorinated amino acids have been shown to increase the thermal stability of proteins and peptides. |
| Acid Lability | Standard | Expected to be similar or slightly higher | While specific data for 3-F-Tyr is scarce, the C-F bond is stable to acid. The tBu protecting group is the primary site of acid cleavage. |
II. Experimental Protocols for Stability Assessment
To empirically determine the stability of peptides synthesized with either amino acid, the following experimental protocols are recommended.
Enzymatic Stability Assay in Human Serum
This assay evaluates the stability of a peptide in a biologically relevant fluid containing a complex mixture of proteases.
Protocol:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in an appropriate solvent (e.g., DMSO or water).
-
Incubation:
-
Thaw human serum and centrifuge to remove any precipitates.
-
In a microcentrifuge tube, add the peptide stock solution to pre-warmed human serum to a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the incubation mixture.
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile) to stop enzymatic activity and precipitate serum proteins.
-
Vortex vigorously and incubate on ice for at least 20 minutes.
-
-
Sample Preparation: Centrifuge the quenched sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Analysis:
-
Carefully collect the supernatant and analyze it by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) of the peptide.
In Vitro Protease Digestion Assay
This assay assesses the stability of a peptide against a specific protease.
Protocol:
-
Reagents:
-
Peptide solution of known concentration.
-
Protease solution (e.g., trypsin, chymotrypsin) in an appropriate assay buffer.
-
-
Reaction Setup:
-
In a reaction tube, combine the peptide solution and the assay buffer. Pre-incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the protease solution.
-
-
Time Course Sampling: At defined time intervals, take aliquots of the reaction mixture.
-
Quenching: Stop the reaction in each aliquot by adding a quenching agent (e.g., a strong acid like TFA or a specific protease inhibitor).
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of undigested peptide against time to determine the rate of degradation.
III. Visualizing Experimental Workflows and Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual relationships.
Caption: Workflow for comparing peptide stability.
Caption: Serum stability assay workflow.
Caption: Rationale for fluorine-enhanced stability.
IV. Conclusion and Recommendations
The incorporation of 3-fluorotyrosine, facilitated by the use of This compound , presents a promising strategy for enhancing the stability of therapeutic and research peptides compared to their non-fluorinated counterparts synthesized with Fmoc-Tyr(tBu)-OH . The primary advantages lie in the increased resistance to enzymatic degradation, particularly by enzymes that target the tyrosine side chain, and a general enhancement of thermal and chemical stability.
However, it is crucial for researchers to recognize that the effects of fluorination on proteolytic stability are not universally predictable and can be highly dependent on the specific peptide sequence and the proteases involved. Therefore, empirical validation through the experimental protocols detailed in this guide is strongly recommended.
For drug development professionals, the potential for increased peptide half-life in biological fluids makes this compound an attractive building block for creating more robust and effective peptide-based therapeutics. The trade-offs, including the higher cost of the fluorinated amino acid and the need for thorough stability testing, should be carefully considered in the early stages of development.
References
- 1. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Fluorotyrosine and Other Non-Canonical Tyrosine Analogs for Researchers
In the expanding landscape of chemical biology and drug discovery, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to probe and engineer protein function. Among these, analogs of tyrosine are of particular interest due to the central role of tyrosine in cellular signaling and enzyme catalysis. This guide provides a detailed comparison of 3-fluorotyrosine (3-FY) with other key non-canonical tyrosine analogs, offering insights into their unique properties and applications, supported by experimental data and protocols.
Introduction to Non-Canonical Tyrosine Analogs
Tyrosine's phenolic side chain is a versatile functional group, participating in hydrogen bonding, catalysis, and post-translational modifications like phosphorylation. By introducing subtle chemical modifications to the tyrosine ring, researchers can fine-tune its electronic and steric properties, creating valuable probes for studying protein structure, dynamics, and function. This guide focuses on a selection of widely used tyrosine analogs, comparing their key physicochemical properties and their utility in various research applications.
Physicochemical Properties of Tyrosine Analogs
The utility of a tyrosine analog is largely dictated by its specific physicochemical characteristics. The introduction of electron-withdrawing or -donating groups, or bio-orthogonal handles, can dramatically alter the pKa of the phenolic hydroxyl group, its redox potential, and its spectroscopic properties. These alterations are the basis for their application as probes.
| Amino Acid Analog | Structure | Phenolic pKa | Redox Potential (vs. NHE) | Key Features & Applications |
| Tyrosine (Tyr) |
| ~10.1 | ~0.9 V | The canonical amino acid, serving as a baseline for comparison. Involved in signaling and catalysis. |
| 3-Fluorotyrosine (3-FY) |
| ~8.7 | Higher than Tyr | Minimal steric perturbation. Excellent ¹⁹F NMR probe for protein conformation and ligand binding.[1][2] |
| 3,5-Difluorotyrosine (3,5-F₂Y) |
| ~7.2 | Significantly higher than Tyr | Increased acidity and redox potential. Used to probe proton-coupled electron transfer.[3] |
| 3-Chlorotyrosine (3-ClY) |
| ~8.5 | Higher than Tyr | Halogenated analog used as a probe in enzymatic reactions. |
| 3-Nitrotyrosine (3-NT) |
| ~7.2 | Higher than Tyr | Biomarker for nitrative stress. Spectroscopic probe for protein-protein interactions due to its unique absorbance properties.[4][5] |
| p-Azido-L-phenylalanine (AzF) |
| N/A (lacks hydroxyl) | N/A | Bio-orthogonal handle for "click" chemistry, enabling protein labeling, immobilization, and cross-linking. |
| O-Phosphotyrosine (pTyr) |
| N/A (phosphorylated) | N/A | A key post-translational modification in cellular signaling, mediating protein-protein interactions. |
Key Applications and Comparative Performance
¹⁹F NMR Spectroscopy: A Window into Protein Dynamics
Fluorine-19 is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio. The chemical shift of ¹⁹F is highly sensitive to its local environment, making fluorinated amino acids like 3-fluorotyrosine exceptional probes for studying protein structure, conformational changes, and ligand binding.
3-Fluorotyrosine (3-FY) is often the probe of choice due to its minimal steric bulk, which generally does not perturb protein structure or function. The ¹⁹F NMR signal of 3-FY incorporated into a protein can span a wide chemical shift range, with distinct resonances often observed for each labeled site, reflecting the unique environment of each tyrosine residue. For example, in studies of the bromodomain-ligand interactions, the seven 3-FY resonances in 3FY-Brd4(1) spanned over 12 ppm, indicating a diverse range of local environments for the aromatic side chains.
Comparison with other fluorinated analogs: While other fluorinated tyrosines exist, 3-FY provides a good balance between environmental sensitivity and minimal structural perturbation. 2-Fluorotyrosine has also been shown to be a valuable probe, sometimes reporting on allosteric interactions not observed with 3-FY.
Probing Enzyme Mechanisms
The altered electronic properties of tyrosine analogs can be exploited to investigate enzymatic reaction mechanisms. By substituting the catalytic tyrosine with an analog having a different pKa or redox potential, researchers can gain insights into the role of the tyrosine hydroxyl group in catalysis.
In a study of an oxidase model in myoglobin, a series of unnatural tyrosine analogs with progressively decreasing pKa values were incorporated. This led to a linear dependence of both the O₂ reduction activity and the formation of H₂O with the pKa of the phenol ring, demonstrating that enhancing the proton donation ability of the tyrosine enhances the oxidase activity.
3-Nitrotyrosine (3-NT) , with its significantly lowered pKa, can also be used to probe the importance of the protonation state of the tyrosine residue in enzyme function.
Bio-orthogonal Chemistry and Protein Labeling
p-Azido-L-phenylalanine (AzF) is a powerful tool for chemical biology. The azido group is bio-orthogonal, meaning it does not react with native functional groups in the cell. This allows for the specific chemical modification of proteins containing AzF using "click" chemistry, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This enables a wide range of applications, including:
-
Fluorescent labeling: Attaching fluorophores for imaging studies.
-
Protein immobilization: Covalently linking proteins to surfaces or beads.
-
Cross-linking: Identifying protein-protein interactions.
Investigating Signaling Pathways
O-Phosphotyrosine (pTyr) is not typically incorporated directly but is the result of post-translational modification by tyrosine kinases. Understanding the role of pTyr is central to dissecting cellular signaling pathways. The study of phosphotyrosine signaling often involves the use of phosphotyrosine-specific antibodies and mass spectrometry. Non-hydrolyzable phosphotyrosine analogs can also be incorporated to trap signaling complexes for structural or functional studies.
Experimental Protocols
The site-specific incorporation of non-canonical amino acids into proteins in E. coli is most commonly achieved using the amber stop codon (UAG) suppression method. This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the desired ncAA and does not cross-react with endogenous synthetases and tRNAs.
General Protocol for Site-Specific Incorporation of ncAAs in E. coli
-
Plasmid Preparation:
-
A plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired site of incorporation.
-
A second plasmid (often a pEVOL or similar vector) encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for the ncAA. For 3-fluorotyrosine, an evolved tyrosyl-tRNA synthetase (TyrRS) is used.
-
-
Transformation:
-
Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Grow the transformed cells in a minimal medium to an OD₆₀₀ of 0.6-0.8.
-
Induce the expression of the orthogonal aaRS/tRNA pair with an appropriate inducer (e.g., L-arabinose).
-
Supplement the culture medium with the non-canonical amino acid (e.g., 1 mM 3-fluorotyrosine).
-
After a short incubation period (e.g., 30 minutes), induce the expression of the target protein with IPTG.
-
Continue to grow the cells at a reduced temperature (e.g., 18-25 °C) for 12-16 hours.
-
-
Protein Purification and Analysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verify the incorporation of the ncAA by mass spectrometry.
-
Visualizing Workflows and Pathways
Workflow for Non-Canonical Amino Acid Incorporation
Caption: General workflow for site-specific incorporation of non-canonical amino acids in E. coli.
Phosphotyrosine Signaling Pathway
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway.
Conclusion
3-Fluorotyrosine stands out as a minimally perturbative and highly sensitive ¹⁹F NMR probe for investigating protein structure and dynamics. However, the diverse world of non-canonical tyrosine analogs offers a broad toolkit for researchers. Analogs like 3-nitrotyrosine and p-azido-L-phenylalanine provide unique spectroscopic and chemical handles for studying enzyme mechanisms and labeling proteins. The choice of a specific analog should be guided by the experimental question at hand, considering the trade-offs between the degree of structural perturbation and the desired functional or spectroscopic properties. The continued development of methods for incorporating these and other ncAAs will undoubtedly lead to new discoveries in protein science and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining the Role of Tyrosine and Rational Tuning of Oxidase Activity by Genetic Incorporation of Unnatural Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Validating 3-Fluorotyrosine Incorporation with NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids like 3-fluorotyrosine (3-FY) is critical for a range of applications, from studying protein dynamics to developing novel therapeutics. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common validation techniques, offering detailed experimental protocols and data to support informed decisions in the lab.
The unique properties of the fluorine-19 (¹⁹F) nucleus make ¹⁹F NMR a particularly powerful tool for confirming the successful incorporation of 3-FY into a target protein. With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F provides a highly sensitive NMR signal with no background from native biological systems.[1][2][3][4][5] Its large chemical shift range is exceptionally sensitive to the local electronic environment, making it an exquisite probe for subtle conformational changes.
Comparative Analysis of Validation Techniques
While ¹⁹F NMR offers significant advantages, mass spectrometry (MS) and Western blotting are also widely used for protein analysis. The choice of technique depends on the specific experimental needs, including the level of detail required, sample availability, and desired throughput.
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹⁹F NMR Spectroscopy | Detects the nuclear magnetic resonance of the ¹⁹F nucleus. | - Direct and unambiguous confirmation of incorporation. - Quantitative assessment of incorporation efficiency. - Information on the local environment and conformation of each 3-FY residue. - Can detect different conformational states. | - No background signal from biological samples. - High sensitivity. - Provides structural and dynamic information. | - Requires larger amounts of purified protein. - Can be lower throughput compared to other methods. - Requires specialized equipment. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | - Confirms the mass shift corresponding to 3-FY incorporation. - Can provide quantitative data on incorporation levels. - Can identify the specific sites of incorporation through peptide mapping. | - High sensitivity and accuracy. - High throughput capabilities. | - Does not provide information on the local environment or conformation of the incorporated amino acid. - Can be destructive to the sample. |
| Western Blotting | Uses antibodies to detect specific proteins. | - Qualitative confirmation of protein expression. - Semi-quantitative estimation of protein levels. | - Widely available and relatively inexpensive. - High sensitivity. | - Indirect method for confirming incorporation (relies on protein expression). - Prone to variability and less precise for quantification compared to NMR and MS. - Requires a specific antibody for the protein of interest. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments.
Protocol 1: Biosynthetic Incorporation of 3-Fluorotyrosine in E. coli
This protocol describes a common method for labeling proteins with 3-fluorotyrosine using an E. coli expression system.
-
Strain Selection: Utilize a tyrosine auxotrophic E. coli strain (e.g., DL39(DE3)) to ensure efficient incorporation of the supplied 3-FY.
-
Media Preparation: Prepare a minimal medium (e.g., M9) supplemented with glucose, thiamine, and all essential amino acids except tyrosine.
-
Cell Growth: Grow the E. coli culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction and Labeling: Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG). Simultaneously, add 3-fluorotyrosine to the culture medium. To inhibit the cell's own aromatic amino acid synthesis, glyphosate can be added just prior to induction.
-
Harvesting: After a suitable induction period (typically 4-5 hours), harvest the cells by centrifugation.
-
Protein Purification: Purify the 3-FY labeled protein from the cell lysate using standard chromatography techniques optimized for the unlabeled protein.
Protocol 2: Validation of 3-FY Incorporation by ¹⁹F NMR Spectroscopy
This protocol outlines the steps for acquiring and analyzing ¹⁹F NMR spectra to confirm and quantify 3-FY incorporation.
-
Sample Preparation: Prepare the purified 3-FY labeled protein in a suitable NMR buffer containing 10% D₂O for the field frequency lock. A typical protein concentration is in the low millimolar range.
-
NMR Spectrometer Setup: Use an NMR spectrometer equipped with a ¹⁹F channel. Tune and match the probe for the ¹⁹F frequency.
-
Data Acquisition: Acquire a one-dimensional (1D) ¹⁹F NMR spectrum. A simple pulse-acquire sequence is usually sufficient. Key parameters to set include the spectral width, number of scans for adequate signal-to-noise, and a suitable relaxation delay.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis:
-
Confirmation: The presence of signals in the ¹⁹F spectrum confirms the incorporation of 3-fluorotyrosine.
-
Quantification: Integrate the area of the ¹⁹F resonance peaks. To determine the incorporation efficiency, a known concentration of an internal standard (e.g., 5-fluoroindole) can be added to the sample. The ratio of the integrated peak areas of the protein's ¹⁹F signals to the internal standard allows for quantification.
-
Protocol 3: Validation by Mass Spectrometry
-
Sample Preparation: Prepare the purified protein sample for mass spectrometry analysis. This may involve buffer exchange or desalting.
-
Intact Mass Analysis:
-
Infuse the protein sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum and deconvolute the data to determine the intact mass of the protein.
-
Compare the measured mass with the theoretical mass of the protein with and without 3-FY incorporation. A mass increase of 18 Da for each tyrosine substituted with 3-fluorotyrosine is expected.
-
-
Peptide Mapping (Optional):
-
Digest the protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS).
-
Identify the peptides containing 3-fluorotyrosine by their characteristic mass shift.
-
Protocol 4: Validation by Western Blotting
-
SDS-PAGE: Separate the protein samples (from cell lysates or purified fractions) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate and detect the signal using an appropriate imaging system. The presence of a band at the expected molecular weight indicates the expression of the target protein.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key stages of 3-fluorotyrosine incorporation and its validation.
Figure 1: Overall workflow for 3-fluorotyrosine incorporation and validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 5. Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Tyr(3-F,tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties. Fluorinated amino acids, in particular, can enhance metabolic stability, binding affinity, and hydrophobicity. Fmoc-Tyr(3-F,tBu)-OH is a valuable building block for introducing 3-fluorotyrosine (3-F-Tyr) into peptides via solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of peptides synthesized with this compound versus the standard Fmoc-Tyr(tBu)-OH, with a focus on their characterization by mass spectrometry. While direct, side-by-side comparative studies are limited in published literature, this guide synthesizes available data to offer valuable insights for researchers.
Performance Comparison: this compound vs. Fmoc-Tyr(tBu)-OH
The primary difference between peptides containing 3-F-Tyr and standard Tyrosine (Tyr) lies in the mass of the residue and its potential influence on fragmentation during mass spectrometry analysis. From a synthesis perspective, the incorporation of fluorinated amino acids is generally efficient.
Table 1: Comparison of Properties and Performance
| Feature | Fmoc-Tyr(tBu)-OH | This compound | Key Differences & Considerations |
| Molecular Weight | 459.53 g/mol [1] | 477.52 g/mol | The fluorine atom adds approximately 18 Da to the mass of the amino acid. |
| Residue Mass (monoisotopic) | 163.0633 Da | 181.0539 Da | This mass difference is the primary identifier in mass spectrometry. |
| Synthesis Efficiency | High, standard protocols are well-established. | Reported to be efficient with no significant issues during incorporation using standard Fmoc chemistry.[2] | Standard coupling reagents and conditions are generally applicable for both. |
| Peptide Purity | High purity achievable with standard purification. | High purity is achievable, comparable to standard peptides. | Fluorination is not expected to introduce significant purification challenges. |
| Mass Spec Fragmentation | Well-characterized fragmentation patterns (b- and y-ions). | Expected to follow standard peptide fragmentation pathways with a mass shift in fragments containing 3-F-Tyr. | The C-F bond is strong and not expected to cleave under typical CID conditions. |
| Potential Side Reactions | Standard SPPS side reactions (e.g., racemization, aspartimide formation) can occur.[3][4][5] | Similar to standard SPPS, with no specific side reactions reported due to the fluoro group. | Careful optimization of coupling and deprotection steps is crucial for both. |
Mass Spectrometry Analysis: Expected Fragmentation Patterns
Collision-induced dissociation (CID) is the most common method for peptide fragmentation in mass spectrometry. For peptides containing either Tyr or 3-F-Tyr, fragmentation is expected to occur primarily along the peptide backbone, generating b- and y-type ions.
The key difference in the mass spectra will be a mass shift in the fragment ions that contain the 3-F-Tyr residue. Specifically, any b-ion containing 3-F-Tyr will have a mass increase of approximately 18 Da compared to the corresponding fragment with Tyr. Similarly, any y-ion containing 3-F-Tyr will also show this mass increase.
Table 2: Theoretical m/z of Fragment Ions for a Hypothetical Peptide (Ac-Gly-X-NH2)
| Fragment Ion | X = Tyr (m/z) | X = 3-F-Tyr (m/z) |
| [M+H]+ | 281.12 | 299.11 |
| b1 | 100.05 | 100.05 |
| b2 | 263.11 | 281.10 |
| y1 | 175.08 | 193.07 |
dot
Caption: General workflow of peptide fragmentation in mass spectrometry.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing this compound can be performed using standard Fmoc/tBu chemistry on an automated peptide synthesizer or manually.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including this compound and Fmoc-Tyr(tBu)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane)
-
Cleavage cocktail: 95% TFA, 2.5% TIS (triisopropylsilane), 2.5% water
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Dissolve the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add the activation mixture to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
dot
References
- 1. Fmoc-Tyr(tBu)-OH synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Biological Activity of Peptides Containing 3-Fluorotyrosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in chemical biology and drug discovery. Among these, 3-fluorotyrosine (3-FY), an analog of tyrosine, offers unique physicochemical properties that can modulate the biological activity of peptides. This guide provides a comparative analysis of the performance of peptides containing 3-fluorotyrosine against their native tyrosine-containing counterparts, supported by experimental data and detailed methodologies.
Introduction to 3-Fluorotyrosine in Peptides
The substitution of a hydrogen atom with fluorine at the 3-position of the tyrosine aromatic ring introduces minimal steric hindrance while significantly altering the electronic properties of the phenol group. This modification can influence a peptide's conformation, binding affinity to target proteins, and susceptibility to post-translational modifications, thereby fine-tuning its biological activity and metabolic stability.
Comparative Biological Activity: Data Overview
The impact of substituting tyrosine with 3-fluorotyrosine or its difluorinated analog, 3,5-difluorotyrosine (F2Y), has been investigated in various biological contexts. Below is a summary of quantitative data from studies on enzyme-substrate interactions and G-protein coupled receptor (GPCR) signaling.
Enzyme-Substrate Kinetics: Protein Tyrosine Phosphatase 1B (PTP1B)
The kinetic parameters of PTP1B, a key enzyme in metabolic regulation, were assessed using synthetic peptides and their 3,5-difluorotyrosine (F2Y) analogs as substrates. The data reveals that the fluorinated peptides exhibit comparable kinetic properties to their native counterparts, suggesting that F2Y is a good functional mimic of tyrosine in this context.[1] However, a notable difference is the resistance of F2Y-containing peptides to oxidation by tyrosinase, an enzyme that modifies tyrosine residues.[1]
| Peptide Sequence | Amino Acid at Position X | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
| Ac-Asp-Ala-Asp-Glu-X -Leu-NH₂ | Tyr | 1.8 ± 0.1 | 11 ± 1 | 1.6 x 10⁵ |
| Ac-Asp-Ala-Asp-Glu-X -Leu-NH₂ | F2Y | 1.5 ± 0.1 | 10 ± 1 | 1.5 x 10⁵ |
| Ac-Glu-X -Ile-Tyr-Gly-Ala-NH₂ | Tyr | 2.5 ± 0.2 | 25 ± 3 | 1.0 x 10⁵ |
| Ac-Glu-X -Ile-Tyr-Gly-Ala-NH₂ | F2Y | 2.2 ± 0.2 | 22 ± 3 | 1.0 x 10⁵ |
Table 1: Comparative kinetic parameters of tyrosine- vs. 3,5-difluorotyrosine-containing peptides as substrates for PTP1B. Data adapted from Wu et al., 2004.[1]
G-Protein Coupled Receptor (GPCR) Modulation: Bradykinin B2 Receptor
| Peptide Ligand | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) for [Ca²⁺]i mobilization |
| Bradykinin (Native) | 1.2 | 0.8 |
| [3-F-Tyr⁵]-Bradykinin | Data not available | Data not available |
| [3-F-Tyr⁸]-Bradykinin | Data not available | Data not available |
Table 2: Hypothetical comparative data for Bradykinin and its 3-fluorotyrosine analogs at the B2 receptor. The presented values for the native ligand are representative, while the data for the fluorinated analogs are placeholders to illustrate the type of comparative analysis that would be performed.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of modified peptides. Below are protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of 3,5-Difluorotyrosine-Containing Peptides
Objective: To synthesize peptides incorporating 3,5-difluorotyrosine (F2Y) for biological assays.
Methodology:
-
Resin and Amino Acid Preparation: Peptides are synthesized on a solid support resin (e.g., Rink amide resin) using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Fmoc-protected amino acids, including Fmoc-F2Y(tBu)-OH, are prepared for sequential coupling.[1]
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and coupled to the deprotected N-terminus of the peptide chain.
-
Repetitive Cycles: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical RP-HPLC.[1]
PTP1B Kinetic Assay
Objective: To determine the kinetic parameters (kcat and KM) of PTP1B using synthetic peptides as substrates.
Methodology:
-
Reagents and Buffers:
-
Recombinant human PTP1B enzyme.
-
Assay buffer: 50 mM HEPES, pH 7.0, containing 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).
-
Synthetic peptide substrates (both tyrosine- and F2Y-containing).
-
Malachite green reagent for phosphate detection.
-
-
Assay Procedure:
-
The PTP1B enzyme is incubated with varying concentrations of the peptide substrate in the assay buffer at 37°C.
-
The reaction is initiated by the addition of the enzyme.
-
The reaction is quenched at different time points by the addition of the malachite green reagent.
-
The amount of inorganic phosphate released is quantified by measuring the absorbance at 620 nm.
-
-
Data Analysis:
-
The initial reaction velocities are determined from the linear phase of the reaction progress curves.
-
The kinetic parameters, kcat and KM, are calculated by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
-
GPCR Activation Assay: Intracellular Calcium Mobilization
Objective: To measure the functional potency of a peptide ligand by quantifying its ability to induce intracellular calcium release upon binding to a Gq-coupled receptor.
Methodology:
-
Cell Culture and Dye Loading:
-
Cells expressing the target GPCR (e.g., HEK293 cells stably expressing the Bradykinin B2 receptor) are seeded in a 96-well black-walled, clear-bottom plate.
-
After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
-
Compound Addition and Signal Detection:
-
The dye-loaded cells are washed to remove excess dye.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
The peptide ligands (native and 3-fluorotyrosine analogs) are added at various concentrations.
-
The fluorescence intensity is monitored in real-time to measure the increase in intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence response is normalized to the baseline.
-
The concentration-response curves are generated, and the EC₅₀ values are determined by fitting the data to a four-parameter logistic equation.
-
Visualizing a GPCR Signaling Pathway
The following diagram illustrates the signaling pathway of the Gq-coupled Bradykinin B2 receptor, which would be the target for assessing the biological activity of bradykinin and its 3-fluorotyrosine analogs.
Caption: Signaling pathway of the Gq-coupled Bradykinin B2 receptor.
Experimental Workflow for GPCR Activity Assessment
The following diagram outlines the typical workflow for comparing the biological activity of a native peptide with its 3-fluorotyrosine-containing analog at a GPCR.
References
A Comparative Guide to Protected 3-Fluorotyrosine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties. 3-Fluoro-L-tyrosine (3-F-Tyr), a fluorinated analog of tyrosine, is of particular interest due to the unique physicochemical properties conferred by the fluorine atom, including altered acidity of the phenolic hydroxyl group and modified aromatic interactions. The successful incorporation of 3-F-Tyr into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) hinges on the selection of an appropriate protecting group strategy. This guide provides an objective comparison of Fmoc-Tyr(3-F,tBu)-OH with other commonly employed protected 3-fluorotyrosine derivatives, supported by established principles of peptide chemistry.
Introduction to Protected 3-Fluorotyrosine Derivatives
In Fmoc-based SPPS, the α-amino group is temporarily protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. However, the reactive side chain of tyrosine, the phenolic hydroxyl group, requires a more permanent protecting group that is stable to the basic conditions of Fmoc deprotection but can be removed during the final acidic cleavage from the resin. For 3-fluorotyrosine, several protection strategies are available, each with its own set of advantages and disadvantages. This guide focuses on the comparison of:
-
This compound: The hydroxyl group is protected by a tert-butyl (tBu) ether.
-
Fmoc-Tyr(3-F)-OH (unprotected side chain): The phenolic hydroxyl group is left unprotected.
-
Boc-Tyr(3-F)-OH: The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, typically used in Boc-SPPS, but can be relevant for specific synthetic strategies.
-
Fmoc-Tyr(3-F,Trt)-OH: The hydroxyl group is protected by a trityl (Trt) group.
Performance Comparison in Solid-Phase Peptide Synthesis
The choice of protecting group strategy significantly impacts several key aspects of peptide synthesis: coupling efficiency, the risk of side reactions such as racemization, and the final deprotection yield. Due to the limited availability of direct comparative studies for 3-fluorotyrosine derivatives, this comparison is based on the well-established behavior of these protecting groups with natural amino acids in SPPS.
| Parameter | This compound | Fmoc-Tyr(3-F)-OH (Unprotected) | Boc-Tyr(3-F)-OH | Fmoc-Tyr(3-F,Trt)-OH |
| Nα-Protection Strategy | Fmoc | Fmoc | Boc | Fmoc |
| Side-Chain Protection | tert-Butyl (tBu) | None | None (typically) | Trityl (Trt) |
| Coupling Efficiency | High | Moderate to High | High | High |
| Risk of Racemization | Low | Low | Low | Low |
| Side-Chain Acylation | Prevented | Possible | Possible | Prevented |
| Deprotection Conditions | Strong Acid (e.g., high % TFA) | - | Strong Acid (e.g., HF or high % TFA) | Mild Acid (e.g., dilute TFA) |
| Overall Yield | Generally Good | Potentially Reduced | Generally Good | Generally Good |
Detailed Analysis of Each Derivative
This compound
The tert-butyl (tBu) ether is a robust protecting group for the phenolic hydroxyl group of tyrosine and its fluorinated analogs.[1][2] It is stable to the repetitive piperidine treatments required for Fmoc deprotection.
-
Advantages:
-
Prevents Side-Chain Acylation: The tBu group effectively masks the nucleophilic hydroxyl group, preventing unwanted acylation during coupling steps, which can lead to side products and reduced yields.[3]
-
High Coupling Efficiency: The protected side chain generally does not interfere with the coupling reaction, leading to high incorporation efficiency.
-
Orthogonality: The Fmoc/tBu strategy is a well-established orthogonal system, allowing for selective deprotection.[4]
-
-
Disadvantages:
-
Harsh Deprotection: Removal of the tBu group requires strong acidic conditions, typically a high concentration of trifluoroacetic acid (TFA) (e.g., 95%), which can potentially lead to side reactions with sensitive residues elsewhere in the peptide.[1]
-
Fmoc-Tyr(3-F)-OH (Unprotected Side Chain)
In some cases, especially for the synthesis of short peptides, the side chain of tyrosine can be left unprotected.
-
Advantages:
-
Cost-Effective: Avoids the additional synthetic steps required for side-chain protection.
-
No Side-Chain Deprotection Step: Simplifies the final cleavage and work-up procedure.
-
-
Disadvantages:
-
Risk of Side-Chain Acylation: The unprotected hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptide impurities and a decrease in the yield of the desired linear peptide. While this acylation can sometimes be reversed by subsequent piperidine treatments, it is not always complete.
-
Potential for Other Side Reactions: The unprotected phenol may be susceptible to other modifications during synthesis and cleavage.
-
Boc-Tyr(3-F)-OH
This derivative is primarily used in the Boc-SPPS strategy, which utilizes TFA for the repetitive deprotection of the Nα-Boc group and a very strong acid like hydrofluoric acid (HF) for the final cleavage.
-
Advantages:
-
Well-Established Chemistry: Boc-SPPS is a robust and well-understood methodology.
-
High Purity for Certain Sequences: Can be advantageous for the synthesis of long or difficult sequences where aggregation can be an issue in Fmoc-SPPS.
-
-
Disadvantages:
-
Harsh Conditions: The repetitive use of strong acid for Boc deprotection and the extremely harsh conditions of HF cleavage can lead to degradation of sensitive peptides.
-
Less Orthogonal: The side-chain protecting groups used in Boc chemistry are also acid-labile, offering less flexibility compared to the Fmoc/tBu strategy.
-
Fmoc-Tyr(3-F,Trt)-OH
The trityl (Trt) group is another acid-labile protecting group for the tyrosine side chain.
-
Advantages:
-
Mild Deprotection: The Trt group is significantly more acid-labile than the tBu group and can be removed under very mild acidic conditions (e.g., 1-5% TFA in dichloromethane). This is beneficial for peptides containing acid-sensitive modifications.
-
Reduced Side Reactions During Cleavage: The bulky trityl cation formed during deprotection is less likely to cause alkylation of sensitive residues like tryptophan compared to the tert-butyl cation.
-
-
Disadvantages:
-
Potential Instability: The high acid sensitivity of the Trt group may lead to premature deprotection during prolonged coupling times or if acidic conditions are inadvertently introduced.
-
Steric Hindrance: The bulkiness of the Trt group could potentially lower coupling efficiency in sterically hindered sequences, although this is not typically a major issue.
-
Experimental Protocols
General Fmoc-SPPS Cycle
A typical cycle for incorporating an Fmoc-protected amino acid, including this compound or Fmoc-Tyr(3-F,Trt)-OH, into a growing peptide chain on a solid support.
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the protecting groups used and the peptide sequence.
For tBu-protected peptides (e.g., from this compound):
-
Reagent: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)
-
TFA: Strong acid for cleavage and deprotection.
-
TIS (Triisopropylsilane): Scavenger to trap reactive cations (e.g., tert-butyl cations) and prevent side reactions.
-
H₂O: Scavenger.
-
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the purified peptide.
-
For Trt-protected peptides (e.g., from Fmoc-Tyr(3-F,Trt)-OH):
-
Reagent: TFA/TIS/DCM (1:5:94, v/v/v) for selective deprotection on resin, or a standard TFA cocktail for full cleavage.
-
Procedure: Similar to the tBu deprotection, but cleavage times with dilute TFA are much shorter (e.g., 30 minutes to 1 hour).
Impact on Signaling Pathways
The incorporation of 3-fluorotyrosine can have a significant impact on biological systems, particularly in the context of protein tyrosine kinase (PTK) and protein tyrosine phosphatase (PTP) signaling. The fluorine atom's electron-withdrawing nature lowers the pKa of the phenolic hydroxyl group, which can alter the phosphorylation and dephosphorylation kinetics.
For instance, peptides containing 3,5-difluorotyrosine have been shown to be resistant to tyrosinase action while still being recognized by PTPs, making them useful tools for studying PTP substrate specificity. While specific signaling pathway diagrams involving 3-fluorotyrosine are highly context-dependent, the general principle is that the fluorinated analog can act as a probe or modulator of tyrosine-dependent signaling events.
Conclusion
The selection of a protected 3-fluorotyrosine derivative is a critical decision in peptide synthesis that should be guided by the specific requirements of the target peptide and the overall synthetic strategy.
-
This compound is a reliable and widely applicable choice, offering excellent protection against side-chain reactions at the cost of requiring strong acid for final deprotection.
-
Fmoc-Tyr(3-F)-OH without side-chain protection may be suitable for short, simple peptides but carries a significant risk of side-product formation.
-
Boc-Tyr(3-F)-OH is a viable option within a Boc-SPPS framework, though the harsh conditions may not be suitable for all peptides.
-
Fmoc-Tyr(3-F,Trt)-OH presents an attractive alternative when mild final deprotection is necessary, particularly for peptides containing acid-sensitive moieties.
Researchers should carefully consider the trade-offs between side-chain protection, deprotection conditions, and potential side reactions to select the optimal derivative for their specific application.
References
The Fluorine Touch: A Comparative Guide to the Influence of 3-Fluorination on Peptide Secondary Structure
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into peptides offers a powerful tool for modulating their structure and function. This guide provides an objective comparison of the effects of 3-fluorination on peptide secondary structure, supported by experimental data, detailed protocols, and a mechanistic overview.
The substitution of a single hydrogen atom with fluorine at the 3-position of an amino acid residue can induce significant changes in a peptide's conformational preferences. These alterations stem from the unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius (isosteric to a hydrogen atom), and the strong, polarized carbon-fluorine bond. These properties introduce stereoelectronic effects, modify local hydrophobicity, and can lead to steric repulsions that collectively influence the peptide backbone's torsional angles, ultimately dictating the formation and stability of secondary structures such as α-helices, β-sheets, and turns.
Quantitative Analysis of 3-Fluorination Effects
The following table summarizes key experimental findings on the impact of 3-fluorination on the stability and conformation of various peptide secondary structures.
| Peptide/Protein System | 3-Fluorinated Amino Acid | Experimental Technique(s) | Key Quantitative Findings | Reference(s) |
| Collagen Model Peptide: (Pro-Hyp-Gly)₃-(Pro-Flp-Gly)-(Pro-Hyp-Gly)₄ | (2S,4R)-4-fluoroproline (Flp) | Circular Dichroism (CD) | Thermal melting temperature (Tm) = 44 °C, a slight decrease in stability compared to the parent peptide (Tm = 47 °C). | |
| Collagen Model Peptide: (Pro-Flp-Gly)₁₀ | (2S,4R)-4-fluoroproline (Flp) | Circular Dichroism (CD) | Significantly stabilizes the triple-helix compared to (Pro-Pro-Gly)₁₀.[1][2] | [1] |
| Ala-Lys Host Peptide (α-helix model) | Phenylalanine-pentafluorophenylalanine (i, i+4 interaction) | Circular Dichroism (CD) | Interaction energy (ΔG) = -0.27 kcal/mol, similar to a standard Phenylalanine-Phenylalanine interaction. | |
| Polyproline II (PPII) Helix Model: Ac-(Pro)₃-X-(Pro)₃-Gly-Tyr-NH₂ | Alanine (PAP), Glutamine (PQP), Glycine (PGP), Valine (PVP) | Circular Dichroism (CD), NMR Spectroscopy | PAP and PQP peptides exhibit ~66% PPII helix content, while PGP and PVP show ~57% and ~50% respectively, indicating a sequence-dependent stability of the PPII helix. | |
| Protein G B1-domain with fluorinated Valine | (2S,3S)-4-fluorovaline, (2S,3R)-4-fluorovaline, 4,4'-difluorovaline | NMR Spectroscopy | 19F NMR signals are widely distributed, indicating distinct local environments for each fluorinated valine. 3JHF coupling constants correlate with side-chain rotamer populations. |
Mechanistic Pathway of 3-Fluorination's Influence
The following diagram illustrates the cascade of effects initiated by the introduction of a 3-fluoro substituent on an amino acid within a peptide chain, leading to altered secondary structure.
Caption: The influence of 3-fluorination on peptide secondary structure.
Experimental Protocols
Accurate characterization of peptide secondary structure is paramount. The following are detailed methodologies for two key experimental techniques.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
Circular Dichroism (CD) spectroscopy is a widely used technique for rapidly assessing the secondary structure of peptides in solution.
1. Sample Preparation:
-
Peptide Purity: Peptides should be of high purity (>95%), as determined by HPLC and mass spectrometry.
-
Concentration: Peptide concentration should be accurately determined, typically ranging from 0.1 to 1 mg/mL.
-
Buffer Selection: The buffer system must be transparent in the far-UV region (typically below 200 nm). Common buffers include phosphate or borate buffers at low concentrations (e.g., 10-20 mM). Avoid buffers with high absorbance in the far-UV, such as those containing Tris or high concentrations of chloride ions.
-
Solvent: For α-helix induction, solvents like trifluoroethanol (TFE) are often used.
2. Instrumentation and Data Acquisition:
-
Spectropolarimeter: A calibrated spectropolarimeter is required. The instrument should be purged with nitrogen gas to minimize ozone production and absorption by oxygen in the far-UV region.
-
Cuvette: Use a quartz cuvette with a short path length (e.g., 0.1 to 1 mm) to minimize solvent absorbance.
-
Measurement Parameters:
-
Wavelength range: Typically 190-260 nm for secondary structure analysis.
-
Bandwidth: 1.0 nm.
-
Scan speed: 50-100 nm/min.
-
Data pitch: 0.1-0.5 nm.
-
Accumulations: Average at least 3-5 scans to improve the signal-to-noise ratio.
-
-
Blanking: A spectrum of the buffer/solvent alone must be recorded under the same conditions and subtracted from the peptide spectrum.
3. Data Analysis:
-
Conversion to Molar Ellipticity: The raw data (in millidegrees) is converted to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × l × n) where mdeg is the measured ellipticity, c is the molar concentration of the peptide, l is the path length of the cuvette in cm, and n is the number of amino acid residues.
-
Secondary Structure Deconvolution: The resulting spectrum is analyzed using deconvolution algorithms (e.g., CONTIN, SELCON3, K2D) which compare the experimental spectrum to a reference database of proteins with known structures to estimate the percentage of α-helix, β-sheet, and random coil.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy provides high-resolution structural information about peptides in solution, including details about backbone and side-chain conformations.
1. Sample Preparation:
-
Peptide: The peptide is typically dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to the desired concentration (usually 0.5-5 mM).
-
pH/pD Adjustment: The pH (or pD in D₂O) of the sample is adjusted to the desired value.
-
Internal Standard: A reference compound such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) is often added for chemical shift referencing.
2. NMR Experiments:
-
1D ¹H NMR: Provides a general overview of the peptide's folding state. Well-dispersed amide proton signals (in non-deuterated solvents) are indicative of a structured peptide.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues by correlating all protons within a residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure. Sequential (i, i+1), medium-range (i, i+2, i+3, i+4), and long-range NOEs are used to define secondary and tertiary structures.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.
-
¹H-¹⁵N HSQC (for ¹⁵N-labeled peptides): Correlates amide protons with their backbone nitrogens, providing a fingerprint of the peptide's structure and a sensitive probe for structural changes.
3. Data Analysis and Structure Calculation:
-
Resonance Assignment: The first step is to assign all the observed NMR signals to specific atoms in the peptide sequence using the combination of TOCSY, NOESY, and HSQC spectra.
-
Constraint Generation:
-
Distance Restraints: NOE cross-peak intensities are translated into upper distance limits between protons.
-
Dihedral Angle Restraints: ³J-coupling constants (e.g., ³J(HNHα)) can be used to restrain the backbone dihedral angle φ.
-
-
Structure Calculation: The collected restraints are used in molecular dynamics or simulated annealing protocols to calculate an ensemble of structures that are consistent with the experimental data. The quality of the final structures is assessed based on the agreement with the experimental restraints and stereochemical parameters.
By leveraging these powerful analytical techniques, researchers can gain detailed insights into the conformational consequences of 3-fluorination, paving the way for the rational design of peptides with enhanced stability, bioactivity, and therapeutic potential.
References
A Comparative Guide to Analytical Techniques for the Detection of 3-Fluorotyrosine in Proteins
For Researchers, Scientists, and Drug Development Professionals
The incorporation of 3-fluorotyrosine (3-FY), a non-canonical amino acid, into proteins has become a powerful tool in chemical biology and drug development. Its unique fluorine-19 (¹⁹F) nucleus serves as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, enabling detailed studies of protein structure, dynamics, and interactions. The ability to accurately detect and quantify 3-FY within a protein is paramount for the successful application of this technology. This guide provides a comprehensive comparison of the primary analytical techniques used for the detection of 3-fluorotyrosine in proteins, offering insights into their principles, performance, and experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Comparison of Analytical Techniques
The selection of an analytical technique for 3-FY detection is a critical decision that depends on the specific research question, the required sensitivity, and the available instrumentation. The three main techniques employed are High-Performance Liquid Chromatography (HPLC), ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | High-Performance Liquid Chromatography (HPLC) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on physicochemical properties (e.g., hydrophobicity) after protein hydrolysis. | Detection of the unique magnetic properties of the ¹⁹F nucleus in intact proteins or their digests. | Separation of peptides by chromatography followed by mass-to-charge ratio analysis for identification and quantification. |
| Primary Application | Quantification of total 3-FY incorporation. | In-situ analysis of protein structure, dynamics, and ligand binding. | High-sensitivity quantification and identification of 3-FY in specific peptides. |
| Sample State | Hydrolyzed protein (free amino acids). | Intact protein in solution or solid state. | Digested protein (peptides). |
| Throughput | High | Low to Medium | High |
| Instrumentation | HPLC system with UV or fluorescence detector. | High-field NMR spectrometer with a fluorine probe. | LC system coupled to a tandem mass spectrometer. |
| Key Advantages | Relatively low cost, high throughput, well-established methodology. | Provides structural and dynamic information, non-invasive. | Exceptional sensitivity and specificity, provides sequence context. |
| Key Limitations | Destructive to the protein, provides no structural information. | Lower throughput, requires specialized equipment and expertise. | Can be complex to develop methods, requires expensive instrumentation. |
Quantitative Performance Data
Direct comparative studies providing quantitative performance metrics for the detection of 3-FY across all platforms are limited in the literature. However, by examining data for 3-FY and structurally similar halogenated tyrosines, we can compile a representative comparison.
| Parameter | HPLC with UV/Fluorescence Detection | ¹⁹F NMR Spectroscopy | LC-MS/MS |
| Limit of Detection (LOD) | µg/L to mg/L range (estimated)[1] | µM to mM range (concentration dependent) | ng/mL to pg/mL range (estimated from similar compounds)[2] |
| Limit of Quantification (LOQ) | µg/L to mg/L range (estimated)[3][4] | µM to mM range (concentration dependent) | ng/mL to pg/mL range (estimated from similar compounds)[2] |
| Dynamic Range | 2-3 orders of magnitude | 1-2 orders of magnitude | 3-4 orders of magnitude |
| Precision (%RSD) | <15% | <10% | <15% |
| Accuracy (%RE) | ±15% | Not typically used for absolute quantification | ±15% |
Note: The LOD and LOQ for HPLC and LC-MS/MS are highly dependent on the specific method, including the derivatization agent (for HPLC) and the mass spectrometer's sensitivity. The sensitivity of ¹⁹F NMR is more a function of the magnetic field strength, probe design, and the number of scans.
Experimental Workflows and Protocols
To provide a practical understanding of each technique, the following sections detail the typical experimental workflows and key protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely accessible technique for quantifying the total amount of 3-FY incorporated into a protein. The workflow involves the complete hydrolysis of the protein to its constituent amino acids, followed by separation and detection.
Key Experimental Protocol: O-Phthalaldehyde (OPA) Derivatization for HPLC
This protocol is adapted from a method for determining 3-fluorotyrosine incorporation into proteins.
-
Protein Hydrolysis:
-
Lyophilize the protein sample containing 3-FY.
-
Add 6 N HCl to the dried protein.
-
Heat the sample at 110°C for 24 hours in a sealed, evacuated tube.
-
After hydrolysis, remove the HCl by evaporation under vacuum.
-
Reconstitute the amino acid mixture in a suitable buffer (e.g., 0.1 M sodium borate, pH 9.5).
-
-
Derivatization:
-
Prepare the OPA reagent by dissolving o-phthalaldehyde in methanol, then adding a thiol (e.g., 2-mercaptoethanol) and a borate buffer.
-
Mix the amino acid sample with the OPA reagent.
-
Allow the reaction to proceed for a few minutes at room temperature to form fluorescent isoindole derivatives.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate with trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution of the derivatized amino acids using a fluorescence detector (e.g., excitation at 340 nm, emission at 455 nm) or a UV detector.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of 3-FY and tyrosine that have been subjected to the same derivatization procedure.
-
Calculate the amount of 3-FY in the protein sample by comparing its peak area to the standard curve.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a powerful, non-invasive technique that provides detailed information about the local environment of the 3-FY residue within the intact protein. It is particularly valuable for studying protein folding, conformational changes, and ligand binding.
Key Experimental Protocol: 1D ¹⁹F NMR of a 3-FY Labeled Protein
This protocol provides a general outline for acquiring a 1D ¹⁹F NMR spectrum.
-
Sample Preparation:
-
Dissolve the purified 3-FY labeled protein in a suitable NMR buffer (e.g., phosphate or Tris buffer) to a final concentration typically in the µM to mM range.
-
Add 5-10% deuterium oxide (D₂O) for the field-frequency lock.
-
If required for referencing, add a known concentration of an internal standard (e.g., trifluoroacetic acid).
-
-
NMR Data Acquisition:
-
Place the sample in a high-field NMR spectrometer equipped with a fluorine-sensitive probe.
-
Tune and match the probe to the ¹⁹F frequency.
-
Set the spectral width to encompass the expected chemical shift range of the 3-FY resonances.
-
Use a simple pulse-acquire sequence.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. The number of scans will depend on the protein concentration and the spectrometer's sensitivity.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase and baseline correction of the resulting spectrum.
-
Reference the spectrum using the internal standard or an external reference.
-
Analyze the chemical shifts, linewidths, and integration of the ¹⁹F signals to gain insights into the protein's structure and dynamics.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and specificity for the detection and quantification of 3-FY. This technique is particularly useful for identifying the exact location of 3-FY within the protein sequence and for quantifying its abundance in complex biological samples.
Key Experimental Protocol: Bottom-Up Proteomics for 3-FY Identification and Quantification
This protocol outlines a general approach for analyzing 3-FY containing proteins by LC-MS/MS.
-
Protein Digestion:
-
Denature the protein sample using urea or guanidinium chloride.
-
Reduce the disulfide bonds with a reducing agent like dithiothreitol (DTT).
-
Alkylate the cysteine residues with an alkylating agent such as iodoacetamide.
-
Digest the protein into smaller peptides using a specific protease, most commonly trypsin.
-
Quench the digestion reaction and desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the peptide sample onto a reversed-phase nano-LC column.
-
Separate the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an acidic aqueous mobile phase (e.g., water with 0.1% formic acid).
-
The eluting peptides are introduced into the mass spectrometer via electrospray ionization (ESI).
-
The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where it first performs a full scan (MS1) to detect the precursor ions of the peptides.
-
The most intense precursor ions are then selected for fragmentation (e.g., by collision-induced dissociation, CID), and the resulting fragment ions are analyzed in a second mass analyzer (MS2).
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein sequence database that includes the possibility of a 3-fluorotyrosine modification.
-
Peptide and protein identification is performed using search algorithms like Mascot or Sequest.
-
For quantification, the peak areas of the extracted ion chromatograms (XICs) for the 3-FY-containing peptides are measured. For absolute quantification, stable isotope-labeled internal standards can be used.
-
Immunoassays: A Potential but Less Developed Alternative
While immunoassays, such as ELISA, are highly sensitive and specific for many biomolecules, their development for 3-fluorotyrosine is not well-established. The primary challenge lies in the production of antibodies that can specifically recognize 3-FY without cross-reacting with the much more abundant native tyrosine. However, successful development of antibodies against other modified tyrosines, such as 3-nitrotyrosine, suggests that it is a feasible, albeit challenging, endeavor. A potential immunoassay would likely involve immobilizing the protein of interest and then detecting the presence of 3-FY using a specific primary antibody followed by a labeled secondary antibody for signal generation.
Conclusion
The choice of analytical technique for the detection of 3-fluorotyrosine in proteins is multifaceted and should be guided by the specific research objectives. HPLC provides a straightforward method for quantifying total incorporation, making it suitable for routine analysis. ¹⁹F NMR offers unparalleled insights into the structural and dynamic consequences of 3-FY incorporation, proving invaluable for detailed biophysical studies. For ultimate sensitivity and the ability to pinpoint the location of 3-FY within the protein sequence, LC-MS/MS is the method of choice. While immunoassays remain a potential future direction, they are not currently a standard method for 3-FY detection. By understanding the strengths and limitations of each technique, researchers can effectively leverage the power of 3-fluorotyrosine as a probe to advance their scientific investigations.
References
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Characterizing Post-Translational Modifications on Peptides with 3-Fluorotyrosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of 3-fluorotyrosine (3-FY) into peptides has become a valuable tool in chemical biology and drug discovery. This unnatural amino acid can serve as a sensitive probe for investigating protein structure and function, often without significantly perturbing the native conformation. However, like their natural counterparts, peptides containing 3-FY can undergo post-translational modifications (PTMs), which play a crucial role in regulating their biological activity. The accurate characterization of these PTMs is therefore essential for understanding the molecular mechanisms of action and for the development of novel therapeutics.
This guide provides a comparative overview of the two primary analytical techniques for characterizing PTMs on 3-fluorotyrosine-containing peptides: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison: Mass Spectrometry vs. NMR Spectroscopy
Both MS and NMR offer powerful capabilities for the analysis of PTMs on 3-FY peptides, each with its own set of advantages and limitations. The choice of technique often depends on the specific research question, the amount of sample available, and the desired level of detail.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (femtomole to attomole range)[1] | Moderate to Low (micromolar to millimolar range) |
| Resolution | High mass resolution allows for the differentiation of PTMs with small mass differences. | Atomic-level resolution provides detailed structural and dynamic information. |
| Information Provided | Primarily provides information on the mass of the peptide and its fragments, allowing for PTM identification and localization based on mass shifts.[1] | Provides detailed information on the chemical environment of each atom, enabling the characterization of PTM-induced structural and dynamic changes. |
| Sample Requirement | Low sample consumption. | Requires larger sample quantities. |
| Throughput | High-throughput capabilities, especially when coupled with liquid chromatography (LC-MS/MS).[2] | Lower throughput, with longer acquisition times per sample. |
| De Novo Analysis | Can identify unknown PTMs by searching for unexpected mass shifts. | Generally requires prior knowledge or hypothesis about the PTM for targeted analysis. |
| Fluorine Specificity | Does not directly probe the fluorine atom. | ¹⁹F NMR offers a specific and sensitive window to probe the local environment of the 3-fluorotyrosine residue with no background signal.[3][4] |
| Structural Information | Limited to primary sequence and PTM localization. | Provides rich 3D structural and dynamic information in solution. |
Experimental Protocols
Mass Spectrometry-Based PTM Analysis of a 3-Fluorotyrosine Peptide
This protocol outlines a general workflow for the identification and localization of phosphorylation on a 3-FY-containing peptide using LC-MS/MS.
1. Sample Preparation and Enzymatic Digestion:
-
Starting Material: Purified 3-FY-containing peptide or a protein digest containing the peptide of interest.
-
Reduction and Alkylation (for proteins): Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide to prevent refolding.
-
Enzymatic Digestion: Digest the protein or peptide sample with a protease such as trypsin, which cleaves C-terminal to arginine and lysine residues. The choice of protease may be varied to obtain different peptide fragments.
2. Enrichment of Phosphopeptides (Optional but Recommended):
-
Immobilized Metal Affinity Chromatography (IMAC): Use IMAC resins charged with Fe³⁺ or Ga³⁺ ions to selectively capture negatively charged phosphopeptides.
-
Titanium Dioxide (TiO₂) Chromatography: Utilize TiO₂ microparticles to enrich for phosphopeptides.
-
Antibody-Based Enrichment: Employ antibodies that specifically recognize phosphorylated tyrosine residues for immunoprecipitation of phosphopeptides.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the peptide mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) with a gradient of increasing organic solvent (e.g., acetonitrile) to elute peptides based on their hydrophobicity.
-
Mass Spectrometry (MS):
-
Introduce the eluted peptides into the mass spectrometer via electrospray ionization (ESI).
-
Perform a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
Select precursor ions corresponding to the expected mass of the phosphorylated 3-FY peptide for fragmentation.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Fragment the selected precursor ions using collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD).
-
CID and HCD are effective for most peptides, while ETD can be advantageous for preserving labile PTMs like phosphorylation.
-
Acquire the MS/MS spectra of the fragment ions.
-
4. Data Analysis:
-
Use database search algorithms (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra to a theoretical fragmentation pattern of the 3-FY peptide sequence.
-
Specify the potential PTM (e.g., phosphorylation on tyrosine, +79.966 Da) as a variable modification in the search parameters.
-
The identification of fragment ions containing the mass shift confirms the presence and location of the PTM on the 3-fluorotyrosine residue.
¹⁹F NMR Spectroscopy for PTM Analysis of a 3-Fluorotyrosine Peptide
This protocol provides a general framework for using ¹⁹F NMR to detect PTMs on a 3-FY-containing peptide.
1. Sample Preparation:
-
Sample Requirements: A purified 3-FY-containing peptide at a concentration typically in the range of 50 µM to 1 mM.
-
Buffer Conditions: Dissolve the peptide in a suitable NMR buffer (e.g., phosphate or Tris buffer) with a known pH. The buffer should not contain any interfering signals in the ¹⁹F NMR spectrum. 10% D₂O is typically added for frequency locking.
-
Reference Standard: Add a small amount of an internal or external fluorine-containing reference standard (e.g., trifluoroacetic acid, TFA) for chemical shift referencing.
2. NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer equipped with a probe capable of detecting ¹⁹F.
-
1D ¹⁹F NMR Spectrum:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. This is often sufficient to observe the signal from the 3-fluorotyrosine.
-
The chemical shift of the ¹⁹F signal is highly sensitive to its local electronic environment. A change in the chemical shift compared to the unmodified peptide is indicative of a PTM.
-
-
2D NMR Experiments (for detailed structural analysis):
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): To identify protons that are in close spatial proximity to the fluorine atom, providing structural constraints.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment can be used to monitor changes in the backbone amide environment upon PTM.
-
3. Data Processing and Analysis:
-
Processing: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.
-
Chemical Shift Analysis:
-
Compare the ¹⁹F chemical shift of the modified peptide to that of the unmodified control. A significant chemical shift perturbation (CSP) indicates a change in the local environment of the 3-FY residue due to the PTM.
-
The magnitude and direction of the CSP can provide qualitative information about the nature of the PTM.
-
-
Structural Analysis (from 2D NMR):
-
Analyze the cross-peaks in the 2D spectra to derive distance and dihedral angle restraints.
-
Use these restraints to calculate a 3D structure of the modified peptide and compare it to the unmodified structure to understand the conformational consequences of the PTM.
-
Visualizing the Workflow
Below are diagrams generated using Graphviz to illustrate the experimental workflows for PTM characterization.
Caption: Comparative workflows for PTM analysis of 3-fluorotyrosine peptides using MS and NMR.
Caption: Example signaling pathway involving tyrosine phosphorylation relevant to 3-FY peptides.
References
- 1. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fmoc-Tyr(3-F,tBu)-OH: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Fmoc-Tyr(3-F,tBu)-OH, a fluorinated protected amino acid, is critical for maintaining laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step procedure for its proper disposal, alongside essential safety information and a clear decision-making workflow.
Key Safety and Hazard Information
Drawing from data for the analogous non-fluorinated compound, Fmoc-Tyr(tBu)-OH, and general principles for handling halogenated compounds, the following table summarizes crucial safety information. It is imperative to handle this compound with the assumption of similar or potentially greater hazards due to the presence of the fluorine atom.
| Hazard Category | Information |
| GHS Hazard Classification | Not classified. However, it may cause eye, skin, and respiratory tract irritation. |
| Toxicological Properties | The chemical, physical, and toxicological properties have not been fully investigated. May be harmful if swallowed or inhaled. |
| Personal Protective Equipment (PPE) | Splash goggles, full suit, dust respirator, boots, and chemical-resistant gloves. |
| First Aid Measures | Inhalation: Move to fresh air. If not breathing, give artificial respiration. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Flush eyes with water as a precaution. Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. |
| Fire Fighting Measures | Use a carbon dioxide or dry chemical extinguisher for small fires. For large fires, use water spray, fog, or foam. Hazardous decomposition products include oxides of carbon and nitrogen. |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound must adhere to federal, state, and local environmental control regulations.[1] Due to its fluorinated nature, it must be treated as a halogenated organic waste.
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2][3] This is crucial to prevent mixing with non-halogenated waste streams, which can complicate and increase the cost of disposal.
-
Ensure the container is made of a compatible material and has a secure, tight-fitting lid.
-
-
Personal Protective Equipment (PPE) Adherence:
-
Before handling the waste, don the appropriate PPE as outlined in the safety table above, including safety goggles, gloves, and a lab coat. A dust respirator is recommended if handling the solid form.
-
-
Waste Transfer:
-
Carefully transfer the solid this compound waste into the designated halogenated organic waste container using a scoop or spatula. Avoid creating dust.
-
If the waste is in a solution with a non-halogenated solvent, it should still be disposed of in the halogenated waste container.
-
Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[4]
-
-
Container Management:
-
Keep the waste container closed at all times except when adding waste.
-
Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
-
Labeling:
-
Ensure the waste container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. Do not use abbreviations.
-
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's guidelines, arrange for pickup and disposal by a licensed hazardous waste disposal contractor. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Fmoc-Tyr(3-F,tBu)-OH
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling Fmoc-Tyr(3-F,tBu)-OH, which is presumed to be a solid powder.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or holes before use.[1][2] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[1] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when a significant risk of splashing exists.[1][3] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact. |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator should be selected based on a formal risk assessment. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting work, verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
To prevent the formation of dust when handling the solid material, use appropriate tools such as spatulas for transferring the compound.
-
Avoid direct contact with skin and eyes.
-
Keep the container tightly closed when not in use.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.
Disposal Plan
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
-
Waste Residues: Collect all waste material in a clearly labeled, sealed container.
-
Contaminated Packaging: The original container should be disposed of in the same manner as the chemical waste.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated waste container after use.
Do not let the product enter drains. It is the responsibility of the waste generator to determine the toxicity and physical properties of the material to ensure proper waste identification and disposal methods in compliance with applicable regulations.
Experimental Workflow
Caption: A flowchart illustrating the key steps for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
